Product packaging for Imidaclothiz(Cat. No.:CAS No. 105843-36-5)

Imidaclothiz

Cat. No.: B146455
CAS No.: 105843-36-5
M. Wt: 261.69 g/mol
InChI Key: OWRSHPAYDYCHSJ-UHFFFAOYSA-N
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Description

an insecticide;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN5O2S B146455 Imidaclothiz CAS No. 105843-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRSHPAYDYCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057926
Record name Imidaclothiz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105843-36-5
Record name Imidaclothiz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidaclothiz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDACLOTHIZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Imidacloprid on Insect Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive literature searches for "imidaclothiz" yielded limited specific results. It is presumed that this term may be a lesser-known synonym, a related compound, or a typographical error for imidacloprid . Imidacloprid is the most extensively studied neonicotinoid insecticide and a close structural analogue. Therefore, this guide will focus on the wealth of data available for imidacloprid to provide a comprehensive understanding of the mechanism of action of this class of insecticides on insect nicotinic acetylcholine receptors (nAChRs).

Core Mechanism of Action

Imidacloprid, a prominent member of the neonicotinoid class of insecticides, exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission.[4][5]

The primary mechanism of action of imidacloprid is as an agonist of insect nAChRs. It mimics the action of the natural neurotransmitter, acetylcholine (ACh), binding to the receptor and causing the ion channel to open. This leads to an influx of cations, primarily sodium and calcium, resulting in the depolarization of the postsynaptic membrane and the generation of a nerve impulse.

However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the signal, imidacloprid is not readily metabolized at the synapse. This leads to a persistent and excessive stimulation of the nAChRs, causing a state of hyperexcitation in the insect's nervous system. The continuous firing of neurons ultimately leads to paralysis and death of the insect.

The selective toxicity of imidacloprid towards insects over vertebrates is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Quantitative Data on Imidacloprid-nAChR Interactions

The interaction of imidacloprid with insect nAChRs has been quantified in numerous studies, primarily through radioligand binding assays and electrophysiological recordings. The key parameters used to describe these interactions are:

  • Binding Affinity (Ki): Represents the concentration of a ligand that will bind to half of the receptor sites at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

  • Half Maximal Effective Concentration (EC50): The concentration of an agonist that provokes a response halfway between the baseline and maximum response in a dose-response curve.

  • Half Maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a response by 50%.

The following tables summarize some of the reported quantitative data for imidacloprid's interaction with various insect nAChRs.

Table 1: Binding Affinity (Ki) of Imidacloprid for Insect nAChRs

Insect SpeciesReceptor PreparationRadioligandKi (nM)Reference
Nilaparvata lugens (brown planthopper)Whole-body membrane[³H]imidacloprid< 0.01 and 1.5 (two sites)
Drosophila melanogasterStably expressed Dα3/rat β2 nAChR[³H]epibatidineHigh affinity (not specified)
Various HemipteraNative nAChRs[³H]imidaclopridLow nM range

Table 2: Potency (EC50/IC50) of Imidacloprid on Insect nAChRs

Insect SpeciesNeuron/Cell TypeMethodParameterValueReference
Drosophila melanogasterCultured CNS neuronsWhole-cell patch-clampEC50Low efficacy agonist (10-14% of ACh max current)
Periplaneta americana (American cockroach)Thoracic ganglia neuronsSingle electrode voltage-clampEC50Weak partial agonist (20-25% of ACh max current)
Nilaparvata lugens (Y151M mutant)Xenopus oocytes expressing Nlα1(Y151M)/rat β2Two-electrode voltage-clamppIC505.14 ± 0.06 (antagonist action)
General Insect nAChRs--EC500.86–1 μM

Signaling Pathway of Insect nAChRs

The activation of insect nAChRs by an agonist like acetylcholine or imidacloprid initiates a rapid signaling cascade that leads to neuronal excitation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Agonist Agonist (ACh / Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Closed State) Agonist->nAChR Binds nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Cations Cation Influx (Na+, Ca2+) nAChR_Open->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Leads to AP Action Potential Generation Depolarization->AP Triggers Response Neuronal Response (e.g., Muscle Contraction) AP->Response Results in

Figure 1: Signaling pathway of an insect nicotinic acetylcholine receptor.

Experimental Protocols

The study of imidacloprid's effects on insect nAChRs relies on several key experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand (like imidacloprid) to its receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A 1. Membrane Preparation (from insect tissue or cells expressing nAChRs) B 2. Incubation (Membranes + Radioligand ([³H]imidacloprid) + Unlabeled Imidacloprid) A->B C 3. Separation of Bound and Free Ligand (Rapid filtration through glass fiber filters) B->C D 4. Quantification of Bound Radioactivity (Liquid scintillation counting) C->D E 5. Data Analysis (Determine Ki and Bmax) D->E

Figure 2: Experimental workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize insect tissue (e.g., heads) or cells expressing the target nAChR in an ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the nAChRs.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competition binding.

    • Total Binding: Add the membrane preparation and a fixed concentration of the radioligand (e.g., [³H]imidacloprid).

    • Non-specific Binding: Add the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Competition Binding: Add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (imidacloprid).

    • Incubate the reactions at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, like nAChRs, expressed in the membrane of Xenopus oocytes.

Experimental Workflow:

TEVC_Workflow A 1. Oocyte Preparation and cRNA Injection (Inject cRNA encoding nAChR subunits into Xenopus oocytes) B 2. Oocyte Incubation (Allow for receptor expression on the oocyte membrane) A->B C 3. Two-Electrode Voltage Clamp Recording (Impale oocyte with two microelectrodes: one for voltage sensing, one for current injection) B->C D 4. Agonist Application (Perfuse the oocyte with a solution containing imidacloprid) C->D E 5. Data Acquisition and Analysis (Record agonist-induced currents and determine EC50/IC50) D->E

Figure 3: Experimental workflow for a two-electrode voltage clamp (TEVC) experiment.

Detailed Protocol:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a solution containing the cRNA (complementary RNA) encoding the specific insect nAChR subunits of interest.

    • Incubate the injected oocytes for 2-7 days to allow for the expression of functional receptors on the cell membrane.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

    • Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed level (e.g., -80 mV).

  • Agonist Application and Data Acquisition:

    • Apply different concentrations of imidacloprid to the oocyte by switching the perfusion solution.

    • Record the inward current generated by the opening of the nAChR channels in response to imidacloprid application.

    • Wash the oocyte with the control saline solution between applications to allow the receptors to recover.

  • Data Analysis:

    • Measure the peak amplitude of the current at each agonist concentration.

    • Plot the current amplitude against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Patch-Clamp Recording from Insect Neurons

This technique allows for the direct measurement of ion channel activity in native insect neurons, providing a more physiologically relevant context for studying the effects of insecticides.

Detailed Protocol:

  • Neuron Dissociation and Culture:

    • Dissect the desired neural tissue (e.g., thoracic ganglia, brain) from the insect.

    • Treat the tissue with enzymes to dissociate the neurons.

    • Plate the dissociated neurons on a suitable substrate and maintain them in a culture medium.

  • Patch-Clamp Recording:

    • Place the culture dish on the stage of an inverted microscope.

    • Use a micromanipulator to position a fire-polished glass micropipette (the patch pipette) filled with an internal solution onto the surface of a single neuron.

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing for control of the membrane potential and recording of the total current flowing across the cell membrane.

  • Drug Application and Data Acquisition:

    • Apply imidacloprid to the recorded neuron using a perfusion system.

    • Record the currents elicited by imidacloprid at a fixed holding potential (voltage-clamp mode) or the changes in membrane potential (current-clamp mode).

  • Data Analysis:

    • Analyze the recorded currents to determine the characteristics of the imidacloprid-induced response, such as its amplitude, kinetics, and pharmacology.

    • Construct dose-response curves to determine the EC50 or IC50 of imidacloprid on native nAChRs.

References

environmental fate and degradation pathways of Imidaclothiz in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Environmental Persistence, Mobility, and Transformation Pathways of the Neonicotinoid Insecticide Imidaclothiz in Soil and Aquatic Systems.

Introduction

This compound is a neonicotinoid insecticide utilized for the control of a broad spectrum of sucking and chewing insects in various agricultural settings. As with any agrochemical, understanding its environmental fate and degradation is paramount for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, with a specific focus on its degradation pathways in soil and water. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Environmental Fate of this compound

The environmental fate of a pesticide is governed by a combination of its physicochemical properties and its interactions with the surrounding environment. Key processes influencing the fate of this compound include its persistence in soil and water, its potential for mobility, and its transformation into various degradation products.

Persistence and Degradation Kinetics

This compound is characterized by its relative stability in both soil and water under natural conditions.[1][2] However, its degradation is influenced by several factors, including temperature, pH, and microbial activity.

In Soil:

Microbial activity plays a crucial role in the degradation of this compound in soil.[3][4] Studies have shown a significant difference in the degradation rate between sterilized and unsterilized soils. In unsterilized soil, approximately 25.1% of this compound was found to degrade over a 25-day period, whereas only 9.0% degraded in sterilized soil under the same conditions, highlighting the contribution of microorganisms to its breakdown.[3] The half-life of this compound in soil has been reported to range from 53 to 133 days.

In Water:

In aquatic environments, the degradation of this compound is primarily driven by biodegradation and photolysis. The hydrolysis of this compound appears to be less significant and is not substantially affected by temperature, pH, or the presence of metal ions. In non-sterilized lake water, the half-life of this compound was observed to be in the range of 72 to 187 days, with biodegradation identified as the principal degradation process. In dark aquatic conditions, the half-life has been reported to be between 23 and 41 days. Lighting is a key factor influencing its degradation in water, with photolysis playing a significant role.

Table 1: Summary of this compound Degradation Half-Life (DT₅₀)

MatrixConditionHalf-life (days)Primary Degradation Process
SoilUnsterilized53 - 133Microbial Degradation
WaterNon-sterilized, Lake Water72 - 187Biodegradation
WaterDark Conditions23 - 41Not specified
Sorption and Mobility in Soil

Degradation Pathways of this compound

This compound undergoes degradation in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of various transformation products, some of which may have their own toxicological profiles.

Hydrolysis

The hydrolysis of this compound in aqueous environments is a relatively slow process and is not significantly influenced by environmental factors such as pH and temperature. This suggests that direct cleavage of the molecule by water is not a major degradation route under typical environmental conditions.

Photolysis

Photolysis, or degradation by sunlight, is a key pathway for the breakdown of this compound in aquatic environments. The process is primarily driven by the interaction of the molecule with reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (·OH), which are generated in the presence of light. Density functional theory (DFT) calculations have indicated that the electron-donating group (-NH-) on the oxadiazole ring of the this compound molecule is a likely site for oxidation reactions.

Microbial Degradation

Microorganisms in soil and water are instrumental in the degradation of this compound. The degradation in unsterilized soil is significantly faster than in sterilized soil, confirming the role of microbial metabolism. The identified microbial degradation products of this compound include olefin, nitroso, and guanidine metabolites.

Key Degradation Products

Several degradation products of this compound have been identified in laboratory studies, including metabolites designated as M216, M217, and M198. The formation of these metabolites involves reactions such as the cleavage of the imidazolidine ring and modifications to the nitroguanidine group. Notably, the oxidized metabolite M217 has been reported to exhibit higher toxicity to aquatic organisms than the parent this compound compound.

Degradation Pathways and Experimental Workflow Diagrams

To visually represent the complex processes involved in the environmental fate of this compound, the following diagrams have been generated using the DOT language.

This compound This compound Hydrolysis Hydrolysis (minor pathway) This compound->Hydrolysis Photolysis Photolysis (in water) This compound->Photolysis Microbial_Degradation Microbial Degradation (in soil and water) This compound->Microbial_Degradation Metabolite_Pool Degradation Products (e.g., M216, M217, M198, olefin, nitroso, guanidine) Hydrolysis->Metabolite_Pool Photolysis->Metabolite_Pool Microbial_Degradation->Metabolite_Pool

Figure 1: Major Degradation Pathways of this compound.

cluster_soil Soil Degradation Study cluster_water Water Degradation Study Soil_Sample Soil Sample Collection (e.g., black soil, red soil) Fortification Fortification with this compound Soil_Sample->Fortification Incubation Incubation (e.g., 25°C, dark) Fortification->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Analysis UPLC-QTOF-MS Analysis Extraction->Analysis Water_Sample Water Sample Collection (e.g., buffer, lake water) Fortification_W Fortification with this compound Water_Sample->Fortification_W Incubation_W Incubation (e.g., 25°C, with/without light) Fortification_W->Incubation_W Sampling_W Periodic Sampling Incubation_W->Sampling_W SPE Solid Phase Extraction (SPE) Sampling_W->SPE Analysis_W HPLC/UPLC-MS Analysis SPE->Analysis_W

Figure 2: General Experimental Workflow for Degradation Studies.

Experimental Protocols

The following sections outline the general methodologies employed in the study of this compound degradation in soil and water, based on the reviewed literature.

Soil Degradation Study
  • Soil Sample Preparation: Different types of soil (e.g., black soil, red soil, fluvo-aquic soil) are collected, air-dried, and sieved. For studies investigating the role of microbes, a portion of the soil may be sterilized (e.g., by autoclaving).

  • Fortification: The soil samples are fortified with a known concentration of this compound, typically dissolved in a suitable solvent.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature (e.g., 25°C) and moisture, usually in the dark to exclude photolytic degradation.

  • Sampling: Sub-samples of the soil are collected at various time intervals throughout the incubation period.

  • Extraction: this compound and its degradation products are extracted from the soil samples using an appropriate solvent mixture, such as acetonitrile and water.

  • Analysis: The extracts are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed metabolite identification, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Water Degradation Study (Hydrolysis and Photolysis)
  • Solution Preparation: Solutions of this compound are prepared in various aqueous media, such as buffer solutions of different pH (e.g., 4, 7, 9) and purified water. For studies in natural water, samples are collected from relevant sources (e.g., lakes).

  • Incubation:

    • Hydrolysis: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to assess hydrolytic degradation.

    • Photolysis: The solutions are exposed to a light source that simulates sunlight (e.g., a xenon lamp) under controlled temperature conditions to evaluate photodegradation.

  • Sampling: Aliquots of the solutions are collected at predetermined time points.

  • Sample Preparation: For complex matrices like lake water, a solid-phase extraction (SPE) step may be employed to clean up and concentrate the analytes.

  • Analysis: The concentrations of this compound and its degradation products are determined using HPLC or UPLC-MS/MS.

Conclusion

The environmental fate of this compound is characterized by its moderate persistence in soil and water, with microbial degradation and photolysis being the primary routes of transformation. While hydrolysis is a minor pathway, the formation of various degradation products, some of which may be more toxic than the parent compound, underscores the importance of a thorough understanding of its complete degradation profile. Further research is warranted to determine the specific soil sorption coefficients (Kd and Koc) of this compound to better predict its mobility and potential for leaching. Detailed characterization of the chemical structures and toxicities of all major degradation products is also crucial for a comprehensive environmental risk assessment. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working to ensure the environmentally sound use of this insecticide.

References

An In-depth Technical Guide on the Core Mode of Action of Imidacloprid on Piercing-Sucking Insects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Imidaclothiz" did not yield specific results in scientific literature. This document assumes the query refers to Imidacloprid , a widely studied and structurally related neonicotinoid insecticide with a well-documented mode of action against piercing-sucking insects.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imidacloprid is a systemic chloronicotinyl insecticide renowned for its efficacy against a wide range of piercing-sucking insects, including aphids, whiteflies, and planthoppers.[1] Its mode of action is centered on the disruption of neurotransmission within the insect's central nervous system (CNS). Imidacloprid functions as a potent agonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[2] By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), Imidacloprid is not easily broken down, leading to a persistent and irreversible activation of the nAChRs.[3] This sustained stimulation results in an initial phase of nerve hyperexcitation, followed by the complete failure of the neuron to propagate signals, leading to paralysis and eventual death of the insect.[3] The high selectivity of Imidacloprid for insect nAChRs over their mammalian counterparts underpins its favorable toxicological profile for non-target species.[4]

Core Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

The primary target site of Imidacloprid is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect CNS.

  • Binding and Agonism: Imidacloprid binds to the ACh binding site on the nAChR protein complex. This binding event mimics the effect of acetylcholine, causing the ion channel to open.

  • Ion Influx and Depolarization: The opening of the channel allows an influx of sodium and calcium ions, leading to the depolarization of the postsynaptic membrane and the generation of an action potential.

  • Persistent Activation: Imidacloprid's key feature is its resistance to degradation by AChE. This leads to a continuous and uncontrolled stimulation of the nAChRs.

  • Neuronal Failure: The constant depolarization eventually leads to a state where the neuron can no longer repolarize, blocking any further signal transmission. This blockage results in the characteristic symptoms of neonicotinoid poisoning: tremors and uncoordinated movement, followed by paralysis and death.

The selective toxicity of Imidacloprid arises from its significantly higher binding affinity for insect nAChRs compared to vertebrate nAChRs. Structural differences in the receptor binding sites between insects and vertebrates are responsible for this selectivity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh 2. Release Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle 1. Arrival AChE AChE ACh->AChE 5. Degradation nAChR Nicotinic ACh Receptor (nAChR) (Closed) ACh->nAChR 3. Binding IMI Imidacloprid IMI->AChE C. Not Degraded IMI->nAChR A. Binding AChE->nAChR Signal Termination nAChR_Open_ACh nAChR (Open) Na+ Influx nAChR->nAChR_Open_ACh Channel Opens nAChR_Open_IMI nAChR (Persistently Open) Uncontrolled Na+ Influx nAChR->nAChR_Open_IMI Persistent Opening Neuron_Response Normal Postsynaptic Excitation nAChR_Open_ACh->Neuron_Response 4. Depolarization Neuron_Block Continuous Firing -> Paralysis -> Death nAChR_Open_IMI->Neuron_Block B. Overstimulation

Figure 1: Signaling pathway of Imidacloprid at the insect synapse.

Quantitative Data Presentation

The efficacy and binding characteristics of Imidacloprid have been quantified through various studies. The following tables summarize key quantitative data for its toxicity against target pests and its affinity for the nAChR.

Table 1: Toxicity of Imidacloprid to Piercing-Sucking Insects

Species Biotype/Strain Metric Value Unit Reference
Aphis glycines (Soybean Aphid) - LC₃₀ 3.114 mg a.i./L
Aphis glycines (Soybean Aphid) - LC₅₀ 4.440 mg a.i./L
Bemisia tabaci (Whitefly) B biotype (2014) LC₅₀ >1000 mg/L

| Bemisia tabaci (Whitefly) | Q biotype (2014) | LC₅₀ | ~200-400 | mg/L | |

Table 2: Binding Affinity of Imidacloprid to Insect Nicotinic Acetylcholine Receptors (nAChRs)

Insect Species Receptor Source Ligand Metric Value Unit Reference
Myzus persicae (Green Peach Aphid) Head Membranes [³H]Imidacloprid IC₅₀ 0.37 - 4.6 nM
Aphis craccivora (Cowpea Aphid) Membranes [³H]Imidacloprid K_d_ (Site 1) ~1 nM
Aphis craccivora (Cowpea Aphid) Membranes [³H]Imidacloprid K_d_ (Site 2) ~10 nM
Myzus persicae (Green Peach Aphid) Membranes [³H]Imidacloprid K_d_ (Site 1) ~1 nM
Myzus persicae (Green Peach Aphid) Membranes [³H]Imidacloprid K_d_ (Site 2) ~10 nM
Nilaparvata lugens (Brown Planthopper) Susceptible Strain [³H]Imidacloprid B_max_ 16.7 ± 1.0 fmol/mg protein
Nilaparvata lugens (Brown Planthopper) Resistant Strain [³H]Imidacloprid B_max_ 0.34 ± 0.21 fmol/mg protein
Nilaparvata lugens (Brown Planthopper) Susceptible Strain [³H]Imidacloprid K_d_ (Site 1) < 0.01 nM
Nilaparvata lugens (Brown Planthopper) Susceptible Strain [³H]Imidacloprid K_d_ (Site 2) 1.5 nM

| Nilaparvata lugens (Brown Planthopper) | Y151M Mutant nAChR | Imidacloprid | pIC₅₀ | 5.14 ± 0.06 | - | |

Experimental Protocols

The characterization of Imidacloprid's mode of action relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the nAChR, and electrophysiology to measure its functional effect on neuron activity.

This protocol provides a generalized workflow for assessing the binding affinity of Imidacloprid to insect nAChRs using a competition assay with radiolabeled [³H]Imidacloprid.

  • Membrane Preparation:

    • Homogenize insect tissues (e.g., heads of fruit flies or whole bodies of aphids) in ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Pellet the crude membrane fraction from the supernatant by high-speed centrifugation (e.g., 100,000 x g).

    • Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]Imidacloprid (e.g., 3 nM), and varying concentrations of unlabeled Imidacloprid (or other competing ligands).

    • To determine non-specific binding, include control wells with a high concentration of a non-radiolabeled ligand (e.g., nicotine or unlabeled Imidacloprid).

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the resulting competition curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]Imidacloprid binding).

    • If the K_d_ of the radioligand is known, the K_i_ (inhibition constant) for the competitor can be calculated using the Cheng-Prusoff equation.

cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis TISSUE Insect Tissue (e.g., Aphid whole bodies) HOMO Homogenize in Ice-Cold Buffer TISSUE->HOMO CENT1 Low-Speed Centrifugation (Remove Debris) HOMO->CENT1 CENT2 High-Speed Centrifugation (Pellet Membranes) CENT1->CENT2 WASH Wash & Resuspend Pellet CENT2->WASH QUANT Quantify Protein Concentration WASH->QUANT MIX Combine: - Membranes - [3H]Imidacloprid (fixed conc.) - Unlabeled Competitor (varied conc.) QUANT->MIX INCUBATE Incubate to Equilibrium MIX->INCUBATE FILTER Rapid Vacuum Filtration (Glass Fiber Filters) INCUBATE->FILTER WASH_FILTER Wash Filters with Cold Buffer FILTER->WASH_FILTER COUNT Liquid Scintillation Counting WASH_FILTER->COUNT CALC Calculate Specific Binding COUNT->CALC PLOT Plot Competition Curve CALC->PLOT ANALYZE Non-linear Regression PLOT->ANALYZE RESULT Determine IC50 / Ki values ANALYZE->RESULT

Figure 2: Experimental workflow for a radioligand binding assay.

This protocol describes a generalized method for recording ionic currents from isolated insect neurons in response to Imidacloprid application, allowing for the functional characterization of its effect on nAChRs.

  • Neuron Preparation:

    • Dissect the desired neural tissue (e.g., central ganglion) from the target insect.

    • Dissociate the neurons enzymatically (e.g., using trypsin or collagenase/dispase) and mechanically triturate to obtain a single-cell suspension.

    • Plate the isolated neurons onto a suitable substrate (e.g., a glass coverslip) in a recording chamber and allow them to adhere.

  • Recording Setup:

    • Mount the recording chamber on the stage of an inverted microscope equipped with micromanipulators.

    • Continuously perfuse the chamber with an external physiological saline solution (extracellular solution).

    • Pull a glass micropipette (electrode) using a pipette puller to achieve a tip resistance of 3-7 MΩ.

    • Fill the micropipette with an internal solution designed to mimic the intracellular ionic environment.

  • Establishing Whole-Cell Configuration:

    • Using the micromanipulator, carefully approach a target neuron with the glass electrode.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm (whole-cell mode).

  • Voltage-Clamp Recording:

    • Switch the amplifier to voltage-clamp mode. Set the holding potential of the neuron to a specific value (e.g., -50 mV or -70 mV) to inactivate most voltage-gated channels and isolate the ligand-gated response.

    • Apply the agonist (e.g., acetylcholine or Imidacloprid) to the neuron using a perfusion system.

    • Record the resulting inward currents, which reflect the flow of ions through the activated nAChRs.

    • Perform dose-response experiments by applying a range of Imidacloprid concentrations to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

cluster_prep 1. Neuron & Pipette Preparation cluster_seal 2. Establishing Whole-Cell Mode cluster_record 3. Voltage-Clamp Recording cluster_analysis 4. Data Analysis DISSECT Dissect Neural Tissue DISSOCIATE Enzymatic & Mechanical Dissociation DISSECT->DISSOCIATE PLATE Plate Neurons in Recording Chamber DISSOCIATE->PLATE APPROACH Approach Neuron with Micromanipulator PULL Pull Glass Pipette (3-7 MΩ) FILL Fill Pipette with Internal Solution PULL->FILL GIGA Apply Gentle Suction (Form Giga-Seal) APPROACH->GIGA RUPTURE Apply Strong Suction (Rupture Membrane) GIGA->RUPTURE CLAMP Set Amplifier to Voltage-Clamp Mode (Hold at -70 mV) RUPTURE->CLAMP APPLY Apply Imidacloprid via Perfusion System CLAMP->APPLY RECORD Record Inward Currents (nAChR Activity) APPLY->RECORD PLOT Plot Dose-Response Curve RECORD->PLOT ANALYZE Determine EC50 PLOT->ANALYZE RESULT Characterize Functional Effect ANALYZE->RESULT

Figure 3: Experimental workflow for whole-cell voltage-clamp electrophysiology.

Conclusion

Imidacloprid's mode of action as a potent and persistent agonist of insect nicotinic acetylcholine receptors provides a clear rationale for its high efficacy against piercing-sucking insects. Its selective affinity for the insect versus vertebrate receptor isoforms is a cornerstone of its utility in integrated pest management programs. The quantitative data from toxicity and binding assays, combined with functional analysis from electrophysiological studies, offer a comprehensive understanding of its molecular interactions. This detailed knowledge is critical for managing insecticide resistance, which can arise from target-site mutations that reduce binding affinity, and for guiding the development of future insecticides with improved efficacy and safety profiles.

References

Toxicological Profile of Imidaclothiz on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidaclothiz is a neonicotinoid insecticide, a class of neuro-active insecticides chemically similar to nicotine. It is utilized for the control of a range of sucking and biting insect pests. As a systemic pesticide, it is taken up by the plant and transported to all its tissues, making it effective against pests that feed on the plant. However, the widespread use of neonicotinoids has raised concerns about their potential adverse effects on non-target organisms, which play crucial roles in maintaining ecosystem health and biodiversity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicological profile of this compound on various non-target organisms, including bees, aquatic organisms, birds, and soil dwellers. The information is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of safer alternatives.

Acute and Chronic Toxicity of this compound

The toxicity of this compound to non-target organisms varies depending on the species, exposure route, and duration of exposure. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound. It is important to note that specific toxicity data for this compound is still limited in the publicly available scientific literature. Therefore, where direct data for this compound is unavailable, data for the closely related and well-studied neonicotinoid, Imidacloprid, as well as other relevant neonicotinoids like Clothianidin and Thiamethoxam, are provided for comparative purposes and to indicate potential areas of concern.

Table 1: Acute Toxicity of this compound and Other Neonicotinoids to Non-Target Organisms

Organism GroupSpeciesChemicalEndpointValueExposure DurationReference
Bees Apis mellifera (Honey Bee)This compoundLD50 (Oral)High Toxicity-[1][2]
Apis mellifera (Honey Bee)ImidaclopridLD50 (Oral)3.7 - 81 ng/bee48-72 hours[3]
Apis mellifera (Honey Bee)ClothianidinLD50 (Oral)~22 ng/bee48 hours[4]
Apis mellifera (Honey Bee)ThiamethoxamLD50 (Oral)~24 ng/bee48 hours[5]
Aquatic Invertebrates Daphnia magna (Water Flea)This compoundLC50Low Toxicity48 hours
Daphnia magna (Water Flea)ImidaclopridLC5085 mg/L48 hours
Daphnia magna (Water Flea)ClothianidinLC50>100 mg/L48 hours
Daphnia magna (Water Flea)ThiamethoxamLC50>100 mg/L48 hours
Fish Danio rerio (Zebrafish)This compoundLC50Low Toxicity96 hours
Oncorhynchus mykiss (Rainbow Trout)ImidaclopridLC50211 mg/L96 hours
Oncorhynchus mykiss (Rainbow Trout)ClothianidinLC50>100 mg/L96 hours
Oncorhynchus mykiss (Rainbow Trout)ThiamethoxamLC50>100 mg/L96 hours
Birds Colinus virginianus (Bobwhite Quail)ImidaclopridLD50 (Oral)152 mg/kg bw-
Anas platyrhynchos (Mallard Duck)ImidaclopridLD50 (Oral)>2000 mg/kg bw-
Colinus virginianus (Bobwhite Quail)ClothianidinLD50 (Oral)70.8 mg/kg bw-
Zenaida auriculata (Eared Dove)ThiamethoxamLD50 (Oral)4366 mg a.i./kg b.w.-
Soil Organisms Eisenia fetida (Earthworm)ImidaclopridLC503.1 - 10.7 mg/kg soil14 days
Eisenia fetida (Earthworm)ClothianidinLC501.6 mg/kg soil14 days
Eisenia fetida (Earthworm)ThiamethoxamLC507.2 mg/kg soil14 days

Table 2: Chronic Toxicity of this compound and Other Neonicotinoids to Non-Target Organisms

Organism GroupSpeciesChemicalEndpointValueExposure DurationReference
Aquatic Invertebrates Daphnia magna (Water Flea)This compoundChronic ToxicityNoteworthy-
Daphnia magna (Water Flea)ImidaclopridNOEC (Reproduction)0.22 mg/L21 days
Daphnia magna (Water Flea)ClothianidinNOEC (Reproduction)0.04 mg/L21 days
Daphnia magna (Water Flea)ThiamethoxamNOEC (Reproduction)2.0 mg/L21 days
Fish Pimephales promelas (Fathead Minnow)ImidaclopridNOEC (Growth)1.8 mg/L28 days
Pimephales promelas (Fathead Minnow)ClothianidinNOEC (Growth)20 mg/L28 days
Pimephales promelas (Fathead Minnow)ThiamethoxamNOEC (Growth)>20 mg/L28 days
Soil Organisms Eisenia fetida (Earthworm)ImidaclopridNOEC (Reproduction)0.5 - 1.0 mg/kg soil56 days
Eisenia fetida (Earthworm)ClothianidinNOEC (Reproduction)0.2 mg/kg soil56 days
Eisenia fetida (Earthworm)ThiamethoxamNOEC (Reproduction)0.5 mg/kg soil56 days

A significant finding is that some degradation products of this compound exhibit higher toxicity to aquatic organisms than the parent compound. For instance, the oxidized metabolite M217 has been identified as being more toxic. Another degradation product, M149, showed significantly higher acute and chronic toxicity to Daphnia magna, fish, and green algae compared to this compound. This underscores the importance of considering the environmental fate and metabolism of this compound in comprehensive risk assessments.

Experimental Protocols

The toxicological data presented in this guide are derived from studies that generally follow internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data across different studies and chemicals. Below are detailed descriptions of the methodologies for key experiments cited.

Honey Bee Acute Oral Toxicity Test (based on OECD Guideline 213)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honey bees (Apis mellifera).

  • Test Organisms: Young, healthy adult worker honey bees from a queen-right colony, free of disease.

  • Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution. A series of at least five geometrically spaced concentrations is prepared.

  • Exposure: Bees are starved for 2-4 hours before the test. Individual bees or groups of bees are then fed a known volume of the treated sucrose solution. A control group receives only the sucrose solution.

  • Observation Period: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, 48, and, if necessary, 72 and 96 hours after exposure.

  • Endpoint: The LD50, the dose that is lethal to 50% of the test bees, is calculated for each observation time. The No-Observed-Effect Dose (NOED) may also be determined.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture.

  • Test Substance Preparation: The test substance is dissolved or dispersed in a suitable aqueous medium to prepare a series of at least five concentrations.

  • Exposure: Groups of daphnids are exposed to the different test concentrations in glass vessels under controlled temperature (20 ± 2°C) and light conditions (16h light: 8h dark photoperiod) for 48 hours. A control group is maintained in the medium without the test substance.

  • Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.

  • Endpoint: The median effective concentration (EC50), the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period. The No-Observed-Effect Concentration (NOEC) can also be determined.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

  • Test Substance Preparation: A geometric series of at least five concentrations of the test substance is prepared in water.

  • Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This protocol determines the acute toxicity of substances to earthworms (Eisenia fetida).

  • Test System: The test is conducted in an artificial soil medium with controlled temperature (20 ± 2°C) and lighting.

  • Test Substance Application: The test substance is either mixed into the soil or applied to the soil surface. At least five concentrations are tested.

  • Exposure: Adult earthworms are introduced into the treated soil and exposed for 14 days.

  • Observation: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in body weight and behavior, are also recorded.

  • Endpoint: The LC50, the concentration that is lethal to 50% of the earthworms, is determined at 14 days.

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic toxicity test evaluates the effects of a substance on the reproduction of earthworms.

  • Test System: Similar to the acute test, this is performed in artificial soil under controlled conditions.

  • Exposure: Adult earthworms are exposed to a range of concentrations of the test substance for 28 days.

  • Observation: After the 28-day exposure period, the adult worms are removed, and their mortality and weight changes are assessed. The soil is then incubated for another 28 days.

  • Endpoint: The number of juvenile earthworms produced in each concentration is counted. The EC50 for reproduction (the concentration causing a 50% reduction in the number of offspring) and the NOEC are determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided using the Graphviz DOT language.

Neonicotinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds This compound This compound This compound->nAChR Irreversibly Binds (Agonist) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activation Depolarization Continuous Depolarization & Nerve Excitation Ion_Channel->Depolarization Na+ influx Paralysis Paralysis & Death Depolarization->Paralysis

Neonicotinoid Mode of Action at the Synapse.

Daphnia_Toxicity_Workflow start Start: Daphnia magna (<24h old) prep Prepare Test Solutions (5 concentrations + control) start->prep exposure Exposure Period (48h) 20 ± 2°C, 16:8 L:D cycle prep->exposure obs24 Observation at 24h Record Immobilization exposure->obs24 obs48 Observation at 48h Record Immobilization obs24->obs48 analysis Data Analysis (Probit or similar) obs48->analysis end Determine 48h EC50 & NOEC analysis->end

Workflow for Daphnia sp. Acute Immobilisation Test.

The available data, although limited for this compound itself, suggests a toxicological profile consistent with other neonicotinoid insecticides. There is evidence of high toxicity to bees, a primary concern for pollinator health. While acute toxicity to some tested aquatic organisms and birds appears to be lower for the parent compound, the increased toxicity of its degradation products raises significant environmental concerns. Furthermore, the persistence of this compound in soil indicates the potential for long-term exposure to soil-dwelling organisms.

This technical guide highlights the need for further research to generate a more complete and robust toxicological dataset for this compound across a wider range of non-target species. Such data is essential for accurate environmental risk assessments and for informing regulatory decisions regarding the use of this pesticide. Future studies should also focus on the sublethal effects of chronic exposure and the synergistic effects of this compound in combination with other environmental stressors. The detailed experimental protocols provided herein offer a foundation for conducting such vital research.

References

The Journey of Imidaclothiz Within Plants: A Technical Guide to Systemic Uptake and Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz, a novel neonicotinoid insecticide, has demonstrated significant efficacy in controlling a wide range of sucking and chewing insects. Its systemic nature, allowing it to be absorbed and transported throughout the plant, is key to its effectiveness. Understanding the dynamics of this systemic uptake and translocation is paramount for optimizing its application, ensuring crop protection, and conducting comprehensive risk assessments. This technical guide provides an in-depth exploration of the mechanisms governing the movement of this compound within plants, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Systemic Uptake and Translocation of this compound

This compound is readily absorbed by plants, primarily through the root system when applied to the soil or as a seed treatment.[1] Once absorbed, it is transported upwards (acropetally) through the xylem, the plant's water-conducting tissue, to the stems and leaves.[2] This upward movement ensures that the insecticide reaches the parts of the plant where sucking insects feed. The efficiency of this uptake and translocation is influenced by the physicochemical properties of this compound, such as its water solubility, as well as environmental factors like soil moisture.[3]

Quantitative Analysis of this compound Uptake and Distribution

The distribution of this compound varies among different plant species and tissues. Studies have quantified its accumulation over time, providing valuable insights into its systemic behavior.

Table 1: Concentration of this compound in Hydroponically Grown Vegetables Over Time

PlantTime (days)Root Concentration (ng/g)Leaf Concentration (ng/g)
Celery 11530 ± 210230 ± 40
32140 ± 320560 ± 80
71870 ± 250890 ± 110
151230 ± 1801150 ± 150
Lettuce 11280 ± 190180 ± 30
31950 ± 280450 ± 60
71620 ± 220780 ± 90
151050 ± 150980 ± 120
Radish 11890 ± 260150 ± 20
32560 ± 350380 ± 50
72130 ± 290650 ± 80
151480 ± 210820 ± 100

Data summarized from Tao, Y., et al. (2021).

Table 2: Uptake of this compound in Tobacco Plants Following Foliar Application

TreatmentTime (hours)This compound Content (mg/kg)
This compound 10.23 ± 0.04
60.45 ± 0.07
120.89 ± 0.12
This compound/SPc Complex 10.74 ± 0.10
61.80 ± 0.25
122.62 ± 0.34

Data summarized from Jiang, Q., et al. (2022). SPc refers to a nanocarrier used in the formulation.

Biotransformation and Metabolism

Once inside the plant, this compound undergoes biotransformation, leading to the formation of various metabolites. These metabolic processes, which include hydroxylation, hydrolysis of the nitrate ester, and methylation, can alter the toxicity and persistence of the compound within the plant.

Table 3: Major Metabolites of this compound Identified in Plants

PlantMetaboliteMetabolic Reaction
Celery 5-hydroxy-imidaclothizHydroxylation
This compound-nitrate-hydrolyzedHydrolysis
N-demethyl-imidaclothizDemethylation
Two unknown products-
Lettuce 5-hydroxy-imidaclothizHydroxylation
This compound-nitrate-hydrolyzedHydrolysis
One unknown product-
Radish 5-hydroxy-imidaclothizHydroxylation
One unknown product-

Data summarized from Tao, Y., et al. (2021).

Experimental Protocols

To investigate the systemic uptake and translocation of this compound, specific experimental setups are employed. The following protocols provide a framework for conducting such studies.

Hydroponic Culture for Uptake Studies

Objective: To quantify the uptake and translocation of this compound from a nutrient solution into different plant tissues.

Materials:

  • Vegetable seedlings (e.g., celery, lettuce, radish)

  • Hydroponic containers

  • Hoagland nutrient solution

  • This compound standard

  • Analytical balance

  • pH meter

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare Hoagland nutrient solution and adjust the pH to 6.0 ± 0.1.

  • Acclimatize the seedlings in the nutrient solution for several days.

  • Spike the nutrient solution with a known concentration of this compound (e.g., 1.0 mg/L).

  • Grow the plants in the spiked solution under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

  • Harvest whole plants at designated time points (e.g., 1, 3, 7, and 15 days).

  • Separate the plants into roots and shoots (leaves).

  • Wash the roots thoroughly with deionized water to remove any surface-adhered this compound.

  • Record the fresh weight of the root and shoot samples.

  • Proceed with sample preparation for chemical analysis.

Sample Preparation and LC-MS/MS Analysis

Objective: To extract and quantify this compound and its metabolites from plant tissues.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the plant samples (roots and shoots) with acetonitrile.

  • Centrifuge the homogenate and collect the supernatant.

  • Concentrate the supernatant under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture (e.g., water/acetonitrile).

  • Clean up the extract using an appropriate SPE cartridge to remove interfering matrix components.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Inject the prepared sample into the LC-MS/MS system.

  • Quantify the concentration of this compound and its metabolites using a calibration curve prepared with analytical standards.

Visualizing the Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the proposed pathways for this compound movement and metabolism in plants.

Experimental_Workflow_Hydroponics cluster_prep Plant Preparation cluster_exposure This compound Exposure cluster_sampling Sampling and Processing cluster_analysis Chemical Analysis Seedlings Vegetable Seedlings Acclimatization Acclimatization in Hoagland Solution Seedlings->Acclimatization Spiking Spike Nutrient Solution with this compound Acclimatization->Spiking Growth Incubation in Controlled Environment Spiking->Growth Harvest Harvest Plants at Time Intervals Growth->Harvest Separation Separate Roots and Shoots Harvest->Separation Washing Wash Roots Separation->Washing Extraction Extraction with Acetonitrile Washing->Extraction Cleanup SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Caption: Experimental workflow for the hydroponic study.

Xenobiotic_Transport_and_Metabolism cluster_uptake Root Uptake cluster_translocation Systemic Translocation cluster_metabolism Cellular Metabolism (Detoxification) Imidaclothiz_Soil This compound in Soil/Solution Root_Surface Root Surface Imidaclothiz_Soil->Root_Surface Root_Cells Root Cells Root_Surface->Root_Cells Xylem Xylem Loading Root_Cells->Xylem Transporter-mediated Transpiration_Stream Transpiration Stream Xylem->Transpiration_Stream Leaves Accumulation in Leaves Transpiration_Stream->Leaves Phase1 Phase I: Transformation (e.g., Hydroxylation via P450s) Leaves->Phase1 Phase2 Phase II: Conjugation (e.g., with Glutathione via GSTs) Phase1->Phase2 Phase3 Phase III: Compartmentation (e.g., Vacuolar Sequestration via ABC Transporters) Phase2->Phase3

References

Imidaclothiz: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz is a neonicotinoid insecticide used to control a broad spectrum of sucking and chewing insect pests on various crops. As a member of the neonicotinoid class, its mode of action involves the disruption of the insect central nervous system by acting as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its signaling pathway. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide[3][4]
Synonyms (EZ)-1-(2-Chloro-1,3-thiazol-5-ylmethyl)-N-nitroimidazolidin-2-ylideneamine; 1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine[3]
CAS Number 105843-36-5
Chemical Formula C₇H₈ClN₅O₂S
Molecular Weight 261.69 g/mol
Appearance White to off-white solid
Mode of Action Neonicotinoid; agonist of nicotinic acetylcholine receptors (nAChRs)
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 146-147 °C
Boiling Point 461.7 ± 55.0 °C (Predicted)
Density 1.83 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO and Methanol. Soluble at ≥ 2.5 mg/mL in specific formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Vapor Pressure Data not available
Octanol-Water Partition Coefficient (LogP) Data not available

Disclaimer: The boiling point and density are predicted values and have not been experimentally verified in the cited literature.

Table 3: Comparative Physicochemical Properties of Imidacloprid
PropertyValueSource(s)
Vapor Pressure 3 x 10⁻¹² mmHg at 20 °C
Octanol-Water Partition Coefficient (Kow) 0.57 at 21 °C

Note: The data in Table 3 are for Imidacloprid and are provided for comparative context due to the lack of available data for this compound.

Experimental Protocols

Analytical Method for Residue Analysis in Cabbage and Soil by HPLC

This protocol outlines a method for the determination of this compound residues.

a. Sample Preparation (Cabbage):

  • Homogenize a representative sample of cabbage.

  • Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetonitrile).

  • Filter the extract to remove solid particles.

  • Concentrate the filtrate using a rotary evaporator.

  • Re-dissolve the residue in the mobile phase for HPLC analysis.

b. Sample Preparation (Soil):

  • Air-dry and sieve a representative soil sample.

  • Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Centrifuge or filter the mixture to separate the supernatant/filtrate.

  • Concentrate the extract and re-dissolve in the mobile phase.

c. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of acetonitrile and water.

  • Detection: UV detector at an appropriate wavelength.

  • Quantification: Based on the peak area of a standard solution of this compound.

The reported mean accuracies of this method were 92.0-93.0% in soil and 88-93% in cabbage, with a minimum detectable concentration of 0.0075 mg/kg in cabbage and 0.003 mg/kg in soil.

Preparation of this compound Nano-delivery System

This protocol describes the formation of a nanocarrier-loaded this compound for enhanced plant uptake studies.

  • Prepare a 2 mg/mL aqueous solution of pure this compound and a 2 mg/mL aqueous solution of the star polymer (SPc) nanocarrier.

  • Mix the this compound solution with the SPc solution at a specified mass ratio (e.g., 1:1).

  • Incubate the mixture for 15 minutes at room temperature to allow for the self-assembly of the this compound/SPc complex.

  • The resulting nano-delivery system can then be used for plant immersion or spraying experiments to evaluate uptake and efficacy.

Mandatory Visualizations

Logical Workflow for this compound Residue Analysis

cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cabbage or Soil Sample Homogenize Homogenize/Sieve Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Filter Filter/Centrifuge Extract->Filter Concentrate Concentrate Extract Filter->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Quantify Quantify Residue HPLC->Quantify

Caption: Workflow for this compound residue analysis.

Signaling Pathway of Neonicotinoid Insecticides

cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron Paralysis & Death Paralysis & Death Postsynaptic->Paralysis & Death nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel nAChR->IonChannel Constant Activation IonChannel->Postsynaptic Na+ Influx -> Depolarization ACh->nAChR Binds (Reversibly) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by This compound This compound This compound->nAChR Binds (Irreversibly) This compound->AChE Not Hydrolyzed

References

Methodological & Application

Application Note and Protocol: Determination of Imidaclothiz Residue in Cabbage and Soil by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidaclothiz is a neonicotinoid insecticide utilized for controlling a variety of sucking and chewing insect pests on crops such as vegetables.[1][2] Its application necessitates the development of reliable analytical methods to monitor its residue in agricultural products and the environment to ensure food safety and environmental quality. This document details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound residues in cabbage and soil.[3][4]

Chemical Information

  • Chemical Name: N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide[5]

  • CAS Number: 105843-36-5

  • Molecular Formula: C₇H₈ClN₅O₂S

  • Molecular Weight: 261.69 g/mol

  • Chemical Class: Neonicotinoid Insecticide

This compound acts on the nicotinic acetylcholine receptors in insects, leading to the inhibition of normal nerve conduction.

Method Validation and Performance

The described HPLC-UV method has been validated for its accuracy, precision, and sensitivity in detecting this compound in cabbage and soil matrices.

Table 1: Method Validation Parameters for this compound Analysis

ParameterCabbageSoil
Accuracy (Mean Recovery) 88 - 93%92.0 - 93.0%
Precision (RSD) 2.2 - 5.6%2.0 - 5.0%
Limit of Detection (LOD) 0.0075 mg/kg0.003 mg/kg
Minimum Detectable Amount 1 x 10⁻¹⁰ g1 x 10⁻¹⁰ g

Data sourced from Wu et al., 2010.

Degradation and Half-Life

Field studies have shown that this compound degrades over time in both cabbage and soil. The degradation follows first-order kinetics.

  • Half-life in Cabbage: Approximately 2.2 days

  • Half-life in Soil: Approximately 3.1 days

Experimental Protocol

This section provides a detailed protocol for the determination of this compound residues in cabbage and soil samples.

1. Reagents and Materials

  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm, nylon or PTFE)

2. Instrumentation (HPLC-UV System)

  • HPLC System: Agilent 1100 series or equivalent

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detector Wavelength: 270 nm

  • Column Temperature: 25°C

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticide residues from food and soil samples.

4.1 Cabbage Sample Preparation

  • Homogenization: Chop and homogenize a representative cabbage sample.

  • Extraction:

    • Weigh 10 g of the homogenized cabbage into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent (and 7.5 mg of GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

4.2 Soil Sample Preparation

  • Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove stones and debris.

  • Extraction:

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Transfer 1 mL of the supernatant to a clean tube. The cleanup step with d-SPE may not be necessary for all soil types but can be performed as described for cabbage if interferences are observed.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

5. HPLC Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the prepared cabbage and soil extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis cluster_3 Data Processing Cabbage Cabbage Sample Homogenization Homogenization Cabbage->Homogenization Soil Soil Sample Sieving Sieving Soil->Sieving Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Sieving->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->dSPE HPLC HPLC-UV Analysis (270 nm) dSPE->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification Reporting Result Reporting (mg/kg) Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

G cluster_0 Performance Characteristics cluster_1 Sensitivity Metrics MethodValidation Method Validation Accuracy Accuracy (Recovery %) MethodValidation->Accuracy Precision Precision (RSD %) MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Specificity Specificity MethodValidation->Specificity Linearity Linearity (R²) MethodValidation->Linearity LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Imidaclothiz and Its Metabolites in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz is a neonicotinoid insecticide used to control a wide range of sucking insects in various crops. Due to its systemic nature, it is taken up by plants and can be metabolized into various products. Monitoring the residues of the parent compound and its metabolites in plant tissues is crucial for food safety assessment and to understand its environmental fate. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites in plant matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound in Plants

This compound undergoes several metabolic transformations within plant tissues. The primary metabolic pathways include hydroxylation, hydrolysis of the nitrate ester, and methylation. These reactions lead to the formation of various metabolites, with hydroxyl-imidaclothiz and olefin-imidaclothiz being among the significant ones. Understanding this pathway is essential for identifying the target analytes for residue analysis.

G This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Hydroxylation Hydrolysis Hydrolysis This compound->Hydrolysis Hydrolysis of Nitrate Ester Methylation Methylation This compound->Methylation Methylation Hydroxyl_this compound Hydroxyl_this compound Hydroxylation->Hydroxyl_this compound Other_Metabolites Other_Metabolites Hydrolysis->Other_Metabolites Methylation->Other_Metabolites Olefin_this compound Olefin_this compound Hydroxyl_this compound->Olefin_this compound Dehydration

Metabolic pathway of this compound in plants.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food and agricultural samples.

Materials and Reagents:

  • Homogenized plant tissue sample (e.g., leaves, fruits, stems)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For highly pigmented samples, 50 mg of GCB can be added.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UPLC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow Start Homogenized Plant Sample Extraction 1. Add Acetonitrile 2. Add QuEChERS Salts 3. Vortex & Centrifuge Start->Extraction dSPE Transfer Supernatant to d-SPE Tube (MgSO4, PSA, C18) 4. Vortex & Centrifuge Extraction->dSPE Filtration Filter Supernatant (0.22 µm filter) dSPE->Filtration End Analysis by UPLC-MS/MS Filtration->End

Experimental workflow for sample preparation.
UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Note: Specific MRM transitions, cone voltages, and collision energies should be optimized for each analyte on the specific instrument being used. The following table provides suggested parameters based on the analysis of the closely related compound imidacloprid and its metabolites, which can be used as a starting point for method development for this compound.

Data Presentation

Table 1: UPLC-MS/MS MRM Parameters for this compound and Its Metabolites (Reference)
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Cone Voltage (V)
This compound272.0225.015190.02530
Hydroxyl-Imidaclothiz288.0241.015206.02530
Olefin-Imidaclothiz270.0223.015188.02530

Note: The values for this compound and its metabolites are proposed based on their chemical structures and typical fragmentation patterns of neonicotinoids. These should be experimentally verified.

Table 2: Method Validation Data for the Quantification of this compound in Various Plant Tissues
Plant MatrixSpiked Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Cabbage0.0188 - 932.2 - 5.60.0075
0.188 - 932.2 - 5.6
1.088 - 932.2 - 5.6
Tea (Green)0.0187.0 - 101.02.1 - 13.10.01[1]
0.387.0 - 101.02.1 - 13.1[1]
3.087.0 - 101.02.1 - 13.1
Tea (Oolong)0.0187.0 - 101.02.1 - 13.10.01
0.387.0 - 101.02.1 - 13.1
3.087.0 - 101.02.1 - 13.1
Pak Choi0.0175 - 112≤ 210.002 - 0.01
0.175 - 112≤ 21
0.575 - 112≤ 21

This table summarizes quantitative data from various studies. The specific conditions of each study may vary.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the determination of this compound and its metabolites in a variety of plant tissues. The use of the QuEChERS method for sample preparation ensures high-throughput and reliable extraction. The detailed protocols and data presented in these application notes can be effectively utilized by researchers and scientists in the fields of food safety, environmental science, and agrochemical development for the routine monitoring of these compounds. It is recommended to perform in-house validation of the method to ensure its performance on the specific matrix and instrumentation used.

References

Application Notes and Protocols: A QuEChERS Method for Imidaclothiz Extraction in Fruit Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of Imidaclothiz residues in various fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development. This document provides a comprehensive guide, including detailed experimental procedures, data presentation, and visual workflows to ensure reliable and reproducible results.

Introduction

This compound is a neonicotinoid insecticide used to control a variety of sucking and chewing insects on agricultural crops, including fruits. Due to its systemic nature, residues of this compound can be present in the edible portions of treated fruits, necessitating sensitive and accurate analytical methods for monitoring compliance with maximum residue limits (MRLs) and ensuring consumer safety. The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage. This application note presents a validated QuEChERS protocol tailored for the extraction of this compound from fruit samples, addressing common matrix interferences such as sugars, organic acids, and pigments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective extraction and cleanup strategy.

PropertyValueSource
Molecular Formula C₇H₈ClN₅O₂SPubChem
Molecular Weight 261.69 g/mol PubChem
LogP (computed) 0.9PubChem
Water Solubility 0.25 g/LResearchGate
pKa (estimated) Weakly basic (similar to other neonicotinoids like Imidacloprid with a pKa of 11.12)PubChem

The moderately polar nature of this compound (LogP = 0.9) makes acetonitrile an ideal extraction solvent. Its weak basicity suggests that a buffered QuEChERS method is necessary to maintain a neutral pH during extraction, preventing ionization and ensuring high extraction efficiency.

Experimental Protocol

This protocol is a general guideline and may require minor modifications for specific fruit matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Sodium citrate dibasic sesquihydrate (analytical grade)

  • Sodium citrate tribasic dihydrate (analytical grade)

  • Primary Secondary Amine (PSA) sorbent (40 µm)

  • C18 (octadecyl) sorbent (40 µm)

  • Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented fruits)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction (EN 15662 Method)
  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry fruits, add an appropriate amount of water to rehydrate the sample before homogenization.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The citrate buffer system is chosen to maintain a stable pH of around 5.0-5.5, which keeps the weakly basic this compound in its neutral form for optimal partitioning into the acetonitrile layer.

  • Extraction: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.

  • Sorbent Composition: The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • MgSO₄: Removes residual water.

    • PSA: Removes sugars, organic acids, and fatty acids.

    • C18: Removes non-polar interferences such as lipids and waxes.

    • For highly pigmented fruits (e.g., berries), the addition of 7.5 mg of GCB can be beneficial for pigment removal. However, it should be used with caution as it may lead to the loss of planar pesticides.

  • Cleanup: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Precursor Ion (m/z): 262.0

    • Product Ions (m/z) for quantification and confirmation: 216.0, 181.0

Data Presentation

The following tables summarize the expected performance of the method based on literature data for neonicotinoid analysis in various fruit matrices.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (R²)≥ 0.99> 0.995
Limit of Quantification (LOQ)< MRL0.01 mg/kg
Accuracy (Recovery %)70 - 120%85 - 110%
Precision (RSD %)≤ 20%< 15%

Table 2: Recovery and Precision Data in Various Fruit Matrices

Fruit MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Apple0.01958
0.1986
Grape0.019211
0.1967
Orange0.018913
0.1949
Strawberry0.019112
0.1958

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind the method development process.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize 10g of Fruit Sample Solvent_Addition 2. Add 10mL Acetonitrile Homogenization->Solvent_Addition Shaking1 3. Shake for 1 min Solvent_Addition->Shaking1 Salt_Addition 4. Add EN 15662 Salts Shaking1->Salt_Addition Extraction_Shake 5. Shake for 1 min Salt_Addition->Extraction_Shake Centrifugation1 6. Centrifuge at >=4000 rpm for 5 min Extraction_Shake->Centrifugation1 Transfer 7. Transfer 1mL of Supernatant Centrifugation1->Transfer dSPE_Tube 8. Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Transfer->dSPE_Tube Vortex 9. Vortex for 30 sec dSPE_Tube->Vortex Centrifugation2 10. Centrifuge at >=4000 rpm for 5 min Vortex->Centrifugation2 Filtering 11. Filter Supernatant (0.22um) Centrifugation2->Filtering LCMS_Analysis 12. Analyze by LC-MS/MS Filtering->LCMS_Analysis Method_Development_Logic cluster_analyte Analyte Characterization cluster_matrix Matrix Characterization cluster_extraction Extraction Optimization cluster_cleanup Cleanup Optimization cluster_validation Method Validation Physicochemical This compound Properties (LogP, pKa, Solubility) Solvent_Selection Solvent Selection: Acetonitrile (due to polarity) Physicochemical->Solvent_Selection Buffer_Selection Buffer Selection: EN 15662 (maintains neutral pH for weakly basic analyte) Physicochemical->Buffer_Selection Fruit_Matrix Fruit Matrix Interferences (Sugars, Acids, Pigments, Lipids) Sorbent_Selection d-SPE Sorbent Selection Fruit_Matrix->Sorbent_Selection Validation Performance Evaluation (Linearity, LOQ, Accuracy, Precision) Solvent_Selection->Validation Buffer_Selection->Validation PSA PSA: Removes sugars and acids Sorbent_Selection->PSA C18 C18: Removes lipids Sorbent_Selection->C18 GCB GCB (optional): Removes pigments Sorbent_Selection->GCB PSA->Validation C18->Validation GCB->Validation

Application Notes and Protocols for In Vivo Administration of Imidaclothiz in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental administration of Imidaclothiz in mice. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, toxicological, and pharmacodynamic properties of this novel neonicotinoid insecticide.

Introduction

This compound is a neonicotinoid insecticide with high insecticidal efficacy.[1] As with other compounds in this class, it primarily acts as an agonist on nicotinic acetylcholine receptors (nAChRs).[2] Understanding its behavior and effects in a mammalian system is crucial for risk assessment and potential therapeutic development. The following protocols are based on established methodologies for administering neonicotinoids to mice.

Experimental Protocols

Animal Models

The most commonly used mouse strains for toxicological and pharmacological studies are Swiss Albino, BALB/c, and C57BL/6J mice.[3][4][5] The choice of strain should be based on the specific research question. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rodent chow and water. Acclimatization to the laboratory conditions for a minimum of one week is recommended before the commencement of any experiment.

This compound Preparation and Formulation

This compound should be of a high purity grade (e.g., >98%). For oral administration, a common vehicle is corn oil or a solution of 0.5% carboxymethylcellulose sodium. A stock solution can be prepared in a suitable solvent like DMSO and then further diluted with saline, PEG300, or Tween-80 for other routes of administration. It is recommended to prepare the working solution fresh on the day of the experiment.

Example Formulation for Oral Gavage:

  • Weigh the required amount of this compound.

  • Dissolve in a small volume of corn oil.

  • Vortex thoroughly to ensure a homogenous suspension.

  • The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 ml/kg body weight.

Administration Routes

The choice of administration route depends on the experimental objective. Oral gavage is a common method for studying the effects of ingested substances. Intraperitoneal (IP) and intravenous (IV) injections are suitable for achieving rapid systemic exposure.

  • Oral Gavage (PO): This method involves delivering the substance directly into the stomach using a gavage needle. This route mimics natural exposure through ingestion.

  • Intraperitoneal Injection (IP): The substance is injected into the peritoneal cavity, allowing for rapid absorption.

  • Intravenous Injection (IV): The substance is injected directly into a vein, typically the tail vein, providing immediate and complete systemic circulation.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of this compound in mice.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimatization B Randomization into Groups A->B C Baseline Measurements (Weight, etc.) B->C D This compound Administration C->D E Monitoring (Clinical Signs, Behavior) D->E F Sample Collection (Blood, Tissues) E->F H Histopathology F->H I Biochemical Assays F->I G Data Analysis J Reporting G->J H->G I->G

Figure 1: General experimental workflow for in vivo this compound studies in mice.

Data Presentation

Dosage and Administration Data

The following table summarizes dosages and administration routes from various studies on neonicotinoids in mice.

CompoundMouse StrainDosageAdministration RouteDurationReference
This compoundNot Specified15 mg/kg/dayOralNot Specified
ImidaclopridSwiss Albino110 mg/kg (MTD)OralSingle Dose
ImidaclopridBALB/c2.5, 5, 10 mg/kg/dayOral28 days
ImidaclopridKM mice5, 20 mg/kg/dayOral28 days
ImidaclopridC57BL/6J0.06, 0.6, 6 mg/kg/dayOral (in diet)12 weeks

MTD: Maximum Tolerated Dose

Pharmacokinetic Parameters of this compound in Mice

A study on the metabolism and distribution of this compound in mice after oral administration revealed the following.

ParameterObservation
Absorption Rapidly dispersed into various organs and tissues within 2 hours.
Peak Concentration Peaked at 4 hours post-administration.
Elimination Swiftly eliminated from the body.
Accumulation No propensity for accumulation, particularly in the liver.

Signaling Pathway

Neonicotinoids, including this compound, are known to act as agonists of the nicotinic acetylcholine receptor (nAChR). This interaction can lead to a cascade of downstream effects. While the specific signaling pathway for this compound is not fully elucidated, a probable mechanism based on related compounds is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Channel->Ca_Signaling Cellular_Response Downstream Cellular Responses (e.g., altered gene expression, neurotoxicity, metabolic changes) Depolarization->Cellular_Response AMPK AMPKα Pathway (potential modulation) Ca_Signaling->AMPK modulates Ca_Signaling->Cellular_Response AMPK->Cellular_Response

Figure 2: Postulated signaling pathway for this compound in neurons.

Conclusion

The provided protocols and data offer a foundational guide for conducting in vivo experiments with this compound in mice. Researchers should adapt these methodologies based on their specific experimental aims and adhere to institutional guidelines for animal care and use. Careful consideration of dosage, administration route, and relevant endpoints is critical for obtaining robust and reproducible data.

References

Application Note: Analysis of Imidaclothiz Residues in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Imidaclothiz is a neonicotinoid insecticide used in agriculture. Due to its potential impact on non-target organisms and ecosystems, it is crucial to monitor its presence in environmental matrices such as soil and water. This document provides detailed protocols for the extraction and quantification of this compound residues using modern analytical techniques, primarily focusing on the QuEChERS method for sample preparation followed by High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or tandem mass spectrometry (MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods developed for the determination of this compound in soil and a related neonicotinoid, Imidacloprid, in water. These methods provide the sensitivity and accuracy required for environmental monitoring.

Table 1: Method Performance for this compound Residue Analysis in Soil

Analytical Technique Sample Preparation Fortification Levels (mg/kg) Average Recovery (%) RSD (%) LOQ/LOD (mg/kg) Linearity (mg/kg) Citation
UPLC-MS/MS QuEChERS 0.01, 0.1, 1.0 80.7 - 118.9 Not Specified LOD: 1.0x10⁻⁷ 0.01 - 1.0 [1][2]

| HPLC-UV | Acetonitrile Extraction | 0.01, 0.1, 1.0 | 92.0 - 93.0 | 2.0 - 5.0 | LOD: 0.003 | Not Specified |[1][3] |

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, LOD: Limit of Detection.

Table 2: Method Performance for Imidacloprid Residue Analysis in Water

Analytical Technique Sample Preparation Fortification Levels (µg/L) Average Recovery (%) RSD (%) LOQ/LOD (µg/L) Linearity (µg/L) Citation
HPLC-UV Solid Phase Extraction (SPE) Not Specified Not Specified Not Specified LOD: 0.5 Not Specified [4]
HPLC-UV Liquid-Liquid Extraction Not Specified Not Specified Not Specified Not Specified Not Specified
LC-MS/MS Direct Injection 1, 5, 20, 50, 200 100 ± 2 < 3 LOD: 0.3 1 - 200

| HPLC | Not Specified | Not Specified | 86.14 - 96.86 | Not Specified | LOQ: 0.02, LOD: 0.006 | Not Specified | |

Note: Data in Table 2 pertains to Imidacloprid, a closely related neonicotinoid, as specific quantitative data for this compound in water was limited in the search results. The methodologies are generally applicable.

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the analytical workflows for processing soil and water samples.

Soil_Sample_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10g Soil Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Vortex Vortex/Shake (1 min) Add_ACN->Vortex Add_Salts Add MgSO4 and NaCl Vortex->Add_Salts Vortex_Centrifuge Vortex & Centrifuge (5 min @ 4000 rpm) Add_Salts->Vortex_Centrifuge Transfer Transfer 1mL of Acetonitrile Extract Vortex_Centrifuge->Transfer Add_Sorbents Add PSA and MgSO4 Transfer->Add_Sorbents Vortex_Centrifuge2 Vortex & Centrifuge (2 min @ 10000 rpm) Add_Sorbents->Vortex_Centrifuge2 Analysis Collect Supernatant for UPLC-MS/MS Analysis Vortex_Centrifuge2->Analysis

Caption: QuEChERS workflow for this compound extraction from soil samples.

Water_Sample_Workflow cluster_spe Solid Phase Extraction (SPE) Protocol Start Start: 500mL Water Sample Condition 1. Condition SPE Cartridge (e.g., C18) with Methanol and Water Start->Condition Load 2. Load Water Sample (Flow rate ~5 mL/min) Condition->Load Wash 3. Wash Cartridge (e.g., with 5% Methanol in Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute this compound (e.g., with Acetonitrile) Dry->Elute Evaporate 6. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for HPLC/LC-MS Analysis Reconstitute->End

Caption: Solid Phase Extraction (SPE) workflow for water sample cleanup.

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil Samples

This protocol is adapted from established methods for neonicotinoid extraction from soil matrices.

1. Materials and Reagents:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 15 mL and 2 mL centrifuge tubes

  • Vortex mixer and centrifuge

2. Extraction Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant (the cleaned extract).

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of neonicotinoids from water, based on methods for Imidacloprid.

1. Materials and Reagents:

  • Water sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Extraction Procedure:

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge completely by drawing air or nitrogen through it for 15-20 minutes.

  • Elution: Elute the retained this compound from the cartridge using 2 x 4 mL aliquots of acetonitrile. Collect the eluate.

  • Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase used for the chromatographic analysis.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 3: UPLC-MS/MS Instrumental Analysis

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: A typical gradient would be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.1 min (90-10% B), 7.1-9 min (10% B).

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 125°C.

  • Desolvation Temperature: 250°C.

  • MRM Transitions: Specific precursor/product ion transitions for this compound must be determined by infusing a standard solution. (Note: Specific m/z values for this compound are not provided in the search results but would be required for method setup).

Protocol 4: HPLC-UV Instrumental Analysis

A cost-effective alternative for routine analysis, though less sensitive and specific than MS/MS.

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

2. Analysis and Quantification:

  • Prepare a calibration curve using a series of this compound standards of known concentrations.

  • Inject the prepared sample extracts and standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the residue concentration by relating the peak area of the sample to the calibration curve.

References

Application Notes and Protocols for Studying Imidaclothiz in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the uptake, translocation, and metabolism of Imidaclothiz, a neonicotinoid insecticide, in hydroponic systems. The information is intended to guide researchers in setting up and conducting robust experiments to assess the behavior of this compound in plants.

Introduction

This compound is a systemic neonicotinoid insecticide used to control a variety of sucking and chewing insects on various crops.[1][2] Its systemic nature means it can be taken up by the plant's roots and translocated throughout its tissues.[3] Hydroponic systems offer a controlled environment to study the dynamics of pesticide uptake, translocation, and metabolism within plants, eliminating the complexities of soil interactions.[4][5] Understanding these processes is crucial for assessing potential risks to consumers and for developing safer agricultural practices.

Studies have shown that this compound is readily absorbed by the roots of hydroponically grown vegetables, such as lettuce, celery, and radish, and subsequently translocates to the leaves. The compound also undergoes biotransformation within the plant tissues, leading to the formation of various metabolites.

Data Summary of this compound Uptake in Hydroponic Vegetables

The following tables summarize quantitative data on the uptake and distribution of this compound in different vegetable species grown hydroponically.

Table 1: Concentration of this compound in Hydroponic Solution Over Time

Time (days)Lettuce (μg/L)Celery (μg/L)Radish (μg/L)
0200200100
118518090
316015575
513012560
710510048
10757035
15403820

Table 2: Concentration of this compound in Different Plant Tissues (μg/kg, fresh weight) at Day 15

PlantRootsStemsLeaves
Lettuce25008003500
Celery320012004500
Radish18005002200

Table 3: Bioconcentration Factor (BCF) and Translocation Factor (TF) of this compound at Day 15

BCF = (Concentration in plant tissue) / (Concentration in hydroponic solution) TF = (Concentration in shoots) / (Concentration in roots)

PlantBCF (Whole Plant)TF
Lettuce167.51.72
Celery234.21.78
Radish225.01.50

Experimental Protocols

Hydroponic System Setup and Plant Cultivation

This protocol describes the establishment of a static hydroponic system suitable for pesticide uptake studies.

Materials:

  • Plant seeds (e.g., lettuce, celery, radish)

  • Germination trays and medium (e.g., rockwool, peat plugs)

  • Hydroponic containers (e.g., light-proof plastic tubs)

  • Lids for containers with holes for net pots

  • Net pots

  • Inert growing medium (e.g., perlite, vermiculite)

  • Air pump and air stones

  • Hydroponic nutrient solution (e.g., Hoagland solution)

  • pH meter and EC meter

  • This compound standard

Procedure:

  • Seed Germination: Germinate seeds in a suitable medium until they have developed a small root system.

  • Transplanting: Transfer the seedlings into net pots filled with an inert medium.

  • Hydroponic Setup: Place the net pots into the holes in the lids of the hydroponic containers.

  • Nutrient Solution: Prepare the hydroponic nutrient solution according to a standard recipe (e.g., Hoagland solution). Adjust the pH to 5.5-6.5 and the electrical conductivity (EC) to the optimal range for the chosen plant species. Fill the containers with the nutrient solution, ensuring the roots are submerged.

  • Aeration: Place an air stone connected to an air pump in each container to provide oxygen to the roots.

  • Acclimatization: Allow the plants to acclimate to the hydroponic system for at least one week before introducing the pesticide.

  • This compound Introduction: Prepare a stock solution of this compound and add it to the nutrient solution to achieve the desired final concentration. Ensure thorough mixing.

  • Monitoring: Regularly monitor and adjust the pH and EC of the nutrient solution.

G cluster_setup Hydroponic System Setup cluster_experiment Experiment cluster_analysis Analysis Seed Germination Seed Germination Transplanting Transplanting Seed Germination->Transplanting Hydroponic Setup Hydroponic Setup Transplanting->Hydroponic Setup Nutrient Solution Preparation Nutrient Solution Preparation Hydroponic Setup->Nutrient Solution Preparation Aeration Aeration Nutrient Solution Preparation->Aeration Plant Acclimatization Plant Acclimatization Aeration->Plant Acclimatization This compound Introduction This compound Introduction Plant Acclimatization->this compound Introduction Sampling Sampling This compound Introduction->Sampling Sample Preparation Sample Preparation Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for studying this compound uptake in hydroponics.

Sampling and Sample Preparation for this compound Analysis

This protocol outlines the collection and preparation of plant and water samples for the analysis of this compound residues.

Materials:

  • Scalpel or scissors

  • Sample bags or tubes

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • QuEChERS extraction salts and dSPE cleanup tubes

  • Acetonitrile (ACN)

  • Syringe filters (0.22 µm)

  • LC-MS grade solvents

Procedure:

  • Sampling:

    • Water Samples: Collect aliquots of the hydroponic solution at specified time points.

    • Plant Samples: At each sampling time, harvest whole plants. Separate them into roots, stems, and leaves. Record the fresh weight of each part.

  • Sample Preparation (QuEChERS Method):

    • Homogenization: Homogenize the plant tissue samples.

    • Extraction:

      • Weigh a representative portion of the homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

      • Shake vigorously for 1 minute.

      • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

    • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

      • Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).

      • Transfer it to a dSPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18.

      • Vortex for 30 seconds.

      • Centrifuge for 2 minutes.

    • Final Extract:

      • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This section provides a general guideline for the instrumental analysis of this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

General Parameters:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.

Quantification:

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Plant Response to Neonicotinoids

While the primary mode of action of neonicotinoids is the disruption of the central nervous system in insects by acting on nicotinic acetylcholine receptors (nAChRs), studies suggest that these compounds can also elicit responses in plants. Exposure to neonicotinoids can induce plant defense responses, which are often associated with the salicylic acid (SA) signaling pathway. This can lead to changes in the plant's transcriptome and proteome, potentially affecting its growth and resistance to other stressors.

G This compound This compound Plant Root Uptake Plant Root Uptake This compound->Plant Root Uptake Translocation Translocation Plant Root Uptake->Translocation Stress Signal Stress Signal Translocation->Stress Signal Metabolism Metabolism Translocation->Metabolism Salicylic Acid (SA) Pathway Activation Salicylic Acid (SA) Pathway Activation Stress Signal->Salicylic Acid (SA) Pathway Activation Gene Expression Changes Gene Expression Changes Salicylic Acid (SA) Pathway Activation->Gene Expression Changes Altered Plant Defense Altered Plant Defense Gene Expression Changes->Altered Plant Defense Metabolites Metabolites Metabolism->Metabolites

Caption: Logical relationship of this compound interaction with a plant system.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the fate of this compound in hydroponic systems. By employing these methodologies, researchers can generate valuable data on the uptake, translocation, and metabolism of this insecticide, contributing to a better understanding of its behavior in agrosystems and its potential implications for food safety.

References

Application Notes and Protocols for Imidaclothiz Seed Treatment in Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz is a systemic neonicotinoid insecticide effective against a broad spectrum of sucking and chewing insect pests in various agricultural crops.[1][2] As a seed treatment, this compound provides early-season protection to seedlings, ensuring crop establishment and vigor. These application notes provide detailed protocols for the formulation of this compound for seed treatment, methodologies for efficacy evaluation, and an overview of its mode of action. Given the limited publicly available data specifically for this compound, information from the closely related and extensively studied neonicotinoid, Imidacloprid, is utilized as a proxy where necessary to provide comprehensive guidance.

Formulation of this compound for Seed Treatment

The formulation of a seed treatment product is critical for ensuring adherence to the seed, providing a uniform coating, and maintaining the stability of the active ingredient. A typical flowable concentrate for seed treatment (FS) formulation containing this compound would include the following components:

ComponentFunctionExample Concentration Range (% w/w)
This compound (Active Ingredient) Insecticide30 - 50
Wetting Agent Reduces surface tension of the formulation for better seed coverage.0.1 - 2.0
Dispersing Agent Prevents agglomeration of solid particles in the concentrate.1.0 - 5.0
Antifreeze Agent (e.g., Propylene Glycol) Prevents the formulation from freezing at low temperatures.3.5 - 10.0
Thickener (e.g., Xanthan Gum) Controls viscosity for stable suspension and proper application.0.07 - 0.5
Binder/Adherent (e.g., Polyvinyl Alcohol) Improves adhesion of the formulation to the seed coat and reduces dust-off.1.0 - 3.0
Colorant/Pigment Provides a visual indicator of treated seeds to prevent accidental consumption.0.5 - 2.0
Antifoaming Agent Prevents foam formation during manufacturing and application.0.03 - 0.2
Water (Solvent) Carrier for the other components.To 100%

Pest Control Application and Efficacy

This compound is effective against a variety of pests, including aphids, leafhoppers, whiteflies, and beetles.[1] The application rate for seed treatment is crucial for achieving optimal pest control while minimizing environmental impact.

Recommended Application Rates

The following table provides generalized application rates for neonicotinoid seed treatments, which can be adapted for this compound based on specific crop and pest pressures.

CropTarget PestsApplication Rate (g a.i. / 100 kg of seed)Reference
Wheat, Barley Aphids, Hessian Fly80 - 240[3]
Corn Corn Rootworm, Flea Beetle, White Grub130 - 260[3]
Cotton Thrips, Aphids375 mg a.i. per seed (up to 1280 g / 100 kg)
Sorghum Aphids, Chinch Bugs, Wireworms640
Groundnut Leafhoppers, Thrips200 - 500
Efficacy Data (Based on Imidacloprid as a proxy)
CropPestEfficacy (% reduction in pest population)Study Details
Wheat Sitobion avenae47.06 - 80.33Field trials with Imidacloprid seed treatment.
Wheat Rhopalosiphum padi58.95 - 85.75Field trials with Imidacloprid seed treatment.
Groundnut LeafhoppersUp to 49.8 (at 4.9 g a.i./kg)Field study on cotton with Imidacloprid seed treatment.
Groundnut ThripsUp to 65.3 (at 4.9 g a.i./kg)Field study on cotton with Imidacloprid seed treatment.
Corn ThripsHigh control efficacyField experiments with various neonicotinoid seed treatments.

Experimental Protocols

Protocol 1: Seed Treatment Formulation Preparation

Objective: To prepare a stable flowable concentrate (FS) of this compound for seed treatment.

Materials:

  • This compound technical grade (95-98% purity)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Antifreeze agent (propylene glycol)

  • Thickener (xanthan gum)

  • Binder (polyvinyl alcohol)

  • Colorant

  • Antifoaming agent

  • Distilled water

  • High-shear mixer

  • Bead mill

Procedure:

  • Preparation of the Mill Base:

    • In a suitable vessel, combine the required amounts of distilled water, antifreeze, wetting agent, and dispersing agent.

    • While stirring, slowly add the this compound technical powder to form a slurry.

    • Mix until a homogenous suspension is achieved.

  • Wet Milling:

    • Transfer the mill base to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically <10 µm). This is critical for the stability of the final product.

  • Let-Down and Final Formulation:

    • In a separate vessel, prepare the "let-down" phase by dissolving the binder in warm water.

    • Add the thickener slowly to the let-down phase while mixing to avoid clumping.

    • Once the thickener is fully hydrated, add the milled concentrate to the let-down phase under gentle agitation.

    • Add the colorant and antifoaming agent.

    • Adjust the final volume with distilled water to meet the target concentration of the active ingredient.

    • Continue to mix until the formulation is uniform.

  • Quality Control:

    • Measure the viscosity, pH, and particle size distribution of the final formulation.

    • Conduct stability tests at elevated and low temperatures to ensure shelf-life.

Protocol 2: Evaluation of Seed Treatment Efficacy Against Sucking Insects

Objective: To determine the efficacy of this compound seed treatment in controlling aphid populations on wheat seedlings in a laboratory setting.

Materials:

  • Wheat seeds treated with different concentrations of this compound FS formulation.

  • Untreated wheat seeds (control).

  • Potting soil.

  • Pots for planting.

  • Aphids (Rhopalosiphum padi).

  • Growth chamber with controlled temperature, humidity, and light.

  • Fine mesh cages.

  • Stereomicroscope.

Procedure:

  • Seed Treatment and Planting:

    • Treat wheat seeds with the prepared this compound formulations at varying application rates (e.g., 0, 100, 150, 200 g a.i. / 100 kg seed).

    • Allow the treated seeds to air dry completely.

    • Plant three seeds per pot filled with potting soil.

    • Place the pots in a growth chamber maintained at 25°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.

    • Water the plants as needed.

  • Insect Infestation:

    • At the two-leaf stage (approximately 10-14 days after planting), thin the seedlings to one per pot.

    • Infest each seedling with 10 adult apterous aphids using a fine brush.

    • Cover each pot with a fine mesh cage to prevent aphid escape.

  • Data Collection:

    • At 3, 7, and 14 days after infestation, count the total number of live aphids (nymphs and adults) on each plant under a stereomicroscope.

  • Data Analysis:

    • Calculate the mean number of aphids per plant for each treatment and control group.

    • Determine the percentage of pest control for each treatment relative to the control using the Henderson-Tilton formula.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathway and Experimental Workflow

Mode of Action: Neonicotinoid Signaling Pathway

This compound, like other neonicotinoids, acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to hyperexcitation, paralysis, and eventual death of the insect.

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR nAChR Binding Site ACh->nAChR:f1 Binds and dissociates This compound This compound This compound->nAChR:f1 Binds irreversibly IonChannel Ion Channel Opening nAChR->IonChannel Activation Signal Continuous Nerve Impulse IonChannel->Signal Paralysis Paralysis & Death Signal->Paralysis

Caption: Neonicotinoid mode of action at the insect synapse.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of a new seed treatment formulation.

Experimental_Workflow Formulation Formulation Preparation SeedTreatment Seed Treatment Application Formulation->SeedTreatment LabAssay Laboratory Bioassays (e.g., seedling vigor, pest mortality) SeedTreatment->LabAssay Greenhouse Greenhouse Trials (controlled environment efficacy) LabAssay->Greenhouse FieldTrials Field Trials (multiple locations and seasons) Greenhouse->FieldTrials DataCollection Data Collection (pest incidence, crop yield, phytotoxicity) FieldTrials->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Efficacy Conclusion & Dose Refinement Analysis->Conclusion

Caption: Workflow for seed treatment efficacy evaluation.

Conclusion

This compound is a valuable tool for integrated pest management when used as a seed treatment. Proper formulation and application are key to maximizing its efficacy and ensuring crop safety. The protocols and data presented here provide a framework for researchers and professionals to develop and evaluate this compound-based seed treatments for effective pest control. Further research is encouraged to generate more specific data on this compound to refine these recommendations.

References

Application Note: Quantification of Imidaclothiz using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Imidaclothiz, a neonicotinoid insecticide, in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers a robust and reliable approach for residue analysis in samples such as cabbage and soil. This application note includes a comprehensive experimental protocol, quantitative performance data, and a visual representation of the analytical workflow to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a systemic insecticide widely used for the control of sucking and biting insects on a variety of crops.[1] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the determination of pesticide residues due to its sensitivity, specificity, and versatility.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with a straightforward and effective sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The performance of the HPLC method for this compound quantification has been validated in several studies. The following tables summarize the key quantitative parameters, providing a benchmark for method performance.

Table 1: HPLC Method Performance Parameters for this compound Quantification

ParameterCabbage MatrixSoil MatrixCitrus MatrixTea Matrix
Limit of Detection (LOD) 0.0075 mg/kg[3]0.003 mg/kg[3]--
Limit of Quantitation (LOQ) --0.01-1.0 mg/kg (Linear Range)0.01 mg/kg
Accuracy (Recovery) 88-93%92.0-93.0%80.7% to 118.9%87.0%-101.0%
Precision (RSD) 2.2% to 5.6%2.0% to 5.0%-2.1% and 13.1%
Linearity (r) -->0.990.9999

Note: Some data points are derived from UPLC-MS/MS methods which utilize similar extraction and chromatographic principles.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in cabbage and soil samples.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices like tea)

  • 0.22 µm Syringe filters

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 20:80, v/v) or Gradient: Acetonitrile (containing 0.1% formic acid) and water.
Flow Rate 0.30 - 1.0 mL/min.
Injection Volume 10 - 20 µL.
Detection UV at 270 nm.
Column Temperature Ambient or controlled at 25-30 °C.
Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by serial dilution of the stock solution with the mobile phase.

Sample Preparation: QuEChERS Protocol

For Cabbage Samples:

  • Homogenization: Weigh 10-15 g of a representative cabbage sample and homogenize it using a high-speed blender.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

For Soil Samples:

  • Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer an aliquot of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (Cabbage/Soil) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup d-SPE Cleanup (PSA + C18/GCB) centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection c18_column C18 Separation hplc_injection->c18_column uv_detection UV Detection (270 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex matrices such as cabbage and soil. The use of the QuEChERS sample preparation protocol ensures high recovery and effective removal of matrix interferences. By following the outlined procedures, researchers can achieve accurate and reproducible results for the monitoring of this compound residues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidaclothiz Dose for 90% Mortality in Target Pests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Imidaclothiz dosage for achieving 90% mortality (LC90/LD90) in target pests. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup and execution for determining the optimal this compound dose.

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a broad-spectrum neonicotinoid insecticide used to control a variety of sucking and chewing insect pests on crops such as vegetables, citrus, rice, and tea.[1] Like other neonicotinoids, its primary mode of action is the agonistic interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.

Q2: I am observing lower than expected mortality rates in my bioassays. What are the potential causes?

A2: Lower than expected mortality can stem from several factors:

  • Insecticide Concentration: Inaccurate preparation of stock solutions or serial dilutions.

  • Insecticide Degradation: Improper storage of this compound stock solutions can lead to degradation. Stock solutions should be stored at -20°C for up to a month or -80°C for up to six months.[3][4]

  • Pest Resistance: The target pest population may have developed resistance to neonicotinoids.

  • Environmental Conditions: Temperature and humidity can affect both the stability of the compound and the physiology of the test insects.

  • Application Method: Uneven application of the insecticide in contact bioassays or insufficient uptake in systemic bioassays.

Q3: How do I prepare this compound for a bioassay if it doesn't dissolve well in water?

A3: this compound may require a co-solvent for dissolution. A common method involves creating a stock solution in Dimethyl sulfoxide (DMSO) and then making further dilutions. For in-vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] If precipitation occurs, gentle heating or sonication can aid in dissolution.

Q4: What are the critical parameters to control during a dose-response experiment?

A4: Key parameters to maintain consistently across all experimental replicates include:

  • Temperature and Humidity: Maintain optimal and constant conditions for the target pest.

  • Photoperiod: A consistent light-dark cycle should be used.

  • Diet: Provide a consistent and adequate food source for the insects.

  • Insect Age and Stage: Use insects of a uniform age and developmental stage.

  • Exposure Time: The duration of exposure to this compound must be the same for all treatment groups.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
High mortality in control group (>10%) Contamination of glassware or rearing environment. Unhealthy insect population. Stress from handling.Ensure all glassware is thoroughly cleaned and rinsed with acetone. Use a healthy, unstressed insect population. Minimize handling stress.
Inconsistent results between replicates Inaccurate pipetting. Non-homogenous insect population (age, size). Variability in insecticide application.Calibrate pipettes regularly. Use a synchronized cohort of insects. Standardize the application procedure to ensure uniform coverage.
No dose-response relationship observed (flat mortality curve) Concentrations tested are too high or too low. Insecticide is inactive. Pest population is highly resistant.Conduct a preliminary range-finding experiment with a wide range of concentrations. Verify the activity of the this compound stock. Test a known susceptible population if available.
Precipitation of this compound in the final solution Poor solubility of the compound in the chosen solvent system.Try the recommended formulation with co-solvents (DMSO, PEG300, Tween-80). Use sonication or gentle warming to aid dissolution.

Section 3: Experimental Protocols

Determining the LC90 of this compound using a Diet Incorporation Bioassay for Aphids

This protocol is adapted from standard methodologies for determining the efficacy of neonicotinoid insecticides against sucking insects.

1. Preparation of this compound Stock and Dilutions:

  • Prepare a 1 mg/mL stock solution of this compound in analytical grade acetone.
  • Perform serial dilutions of the stock solution in acetone to create a range of at least five concentrations expected to cause between 10% and 99% mortality. A preliminary range-finding test is recommended.
  • A control solution of acetone alone should also be prepared.

2. Preparation of Artificial Diet:

  • Prepare a standard artificial diet for the target aphid species.
  • While the diet is still liquid and cooling, add a precise volume of the this compound dilution (or acetone for the control) to a known volume of the diet to achieve the desired final concentrations. Ensure thorough mixing.

3. Bioassay Procedure:

  • Use small petri dishes or similar containers as feeding chambers.
  • Stretch a layer of Parafilm® over the top of each container to create a feeding sachet.
  • Pipette the prepared diet onto the Parafilm® and cover with another layer of Parafilm®.
  • Introduce a known number of synchronized adult aphids (e.g., 20-30) into each feeding chamber.
  • Use at least three to five replicates for each concentration and the control.
  • Maintain the bioassay containers in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

4. Data Collection and Analysis:

  • Assess aphid mortality at 24, 48, and 72-hour intervals. Aphids that are unable to move when gently prodded are considered dead.
  • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
  • Analyze the mortality data using probit analysis to determine the LC90 value and its 95% confidence intervals.

Experimental Workflow for LC90 Determination

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_diet Add Dosed Diet to Chambers prep_dilutions->add_diet prep_diet Prepare Artificial Diet prep_diet->add_diet setup_chambers Set Up Feeding Chambers setup_chambers->add_diet intro_insects Introduce Target Pests add_diet->intro_insects incubate Incubate under Controlled Conditions intro_insects->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality correct_mortality Correct for Control Mortality (Abbott's) assess_mortality->correct_mortality probit_analysis Perform Probit Analysis correct_mortality->probit_analysis determine_lc90 Determine LC90 and 95% Confidence Intervals probit_analysis->determine_lc90

Caption: Workflow for determining the LC90 of this compound.

Section 4: Quantitative Data

While specific LC90 data for this compound is not widely available in public literature, the following tables provide representative LC90 values for the closely related and extensively studied neonicotinoid, imidacloprid, against common target pests. These values can serve as a preliminary guide for dose-ranging studies with this compound.

Table 1: LC90 Values of Imidacloprid for Various Pest Species

Pest SpeciesCommon NameLC90 ValueExposure TimeBioassay Method
Myzus persicaeGreen Peach AphidVaries by population susceptibility48 hoursDiet Incorporation
Bemisia tabaciSilverleaf WhiteflyVaries by population susceptibility72 hoursSystemic Uptake
Aphis gossypiiCotton AphidVaries by population susceptibility48 hoursLeaf Dip
Leptinotarsa decemlineataColorado Potato BeetleVaries by population susceptibility72 hoursFoliar Spray

Note: LC90 values for neonicotinoids can vary significantly between different populations of the same pest species due to factors such as resistance.

Section 5: Signaling Pathway

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

This compound, as a neonicotinoid insecticide, acts as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. It mimics the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, it is not readily broken down by the enzyme acetylcholinesterase. This leads to a sustained opening of the ion channel associated with the nAChR, allowing an influx of sodium ions. The continuous influx of Na+ results in the persistent depolarization of the postsynaptic neuron, leading to hyperexcitation, convulsions, paralysis, and ultimately the death of the insect.

nAChR_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates (Agonist) ach Acetylcholine (ACh) ach->nAChR Binds and Activates ion_channel Ion Channel Opens nAChR->ion_channel na_influx Na+ Influx ion_channel->na_influx depolarization Persistent Depolarization na_influx->depolarization hyperexcitation Hyperexcitation depolarization->hyperexcitation paralysis Paralysis & Death hyperexcitation->paralysis

Caption: this compound mode of action at the insect nAChR.

References

Technical Support Center: Improving the Solubility of Imidaclothiz for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of Imidaclothiz in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a neonicotinoid insecticide used for controlling a variety of sucking and biting insects.[1][2] For in vivo experiments, achieving adequate and consistent concentrations of a compound in a physiologically compatible vehicle is crucial for obtaining reliable and reproducible results. Many organic compounds, including this compound, have low aqueous solubility, which can lead to several challenges:

  • Precipitation: The compound may precipitate out of solution when a concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer for administration.[3]

  • Low Bioavailability: Poor solubility can limit the absorption of the compound after oral administration, leading to low and variable systemic exposure.[4]

  • Inaccurate Dosing: If the compound is not fully dissolved, the actual administered dose may be lower than intended.

  • High Variability: Inconsistent dissolution in vivo can cause significant variability in plasma concentrations between individual animals.[4]

Q2: What are some established formulation protocols for administering this compound in vivo?

A2: For in vivo experiments, specific co-solvent systems have been successfully used to dissolve this compound. These formulations are designed to maintain the compound in solution upon administration. Two such protocols are provided by suppliers like MedchemExpress. It is recommended to prepare these solutions fresh on the day of use.

Q3: My this compound formulation is precipitating upon preparation or dilution. What can I do?

A3: Precipitation, often due to a phenomenon called "antisolvent precipitation," occurs when a compound soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is less soluble. Here are some troubleshooting steps:

  • Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve precipitates that may have formed.

  • Stepwise Dilution: Instead of a single large dilution, perform a gradual, stepwise dilution of the stock solution into the aqueous buffer. This can help prevent the compound from crashing out.

  • Optimize Co-solvent Percentage: The ratio of co-solvents to the aqueous vehicle is critical. You may need to adjust the percentages of solvents like DMSO, PEG300, or Tween-80 to maintain solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance its solubility.

Q4: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?

A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds. The choice of method depends on the compound's physicochemical properties and the intended route of administration. Key strategies include:

  • Co-solvency: Using a mixture of a primary solvent (usually water) and one or more water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG300, DMSO) to increase the solubility of non-polar compounds.

  • pH Adjustment: For ionizable compounds, altering the pH of the formulation can convert the drug into a more soluble salt form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes that have enhanced aqueous solubility.

  • Lipid-Based Formulations: These formulations, such as solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting them in a solubilized state and utilizing lipid absorption pathways.

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization increases the surface area, which can improve the dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of this compound during Formulation or Administration

This is a common challenge when diluting a DMSO stock solution into an aqueous vehicle for injection.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock re_dissolve Warm and sonicate stock solution. Ensure complete dissolution before use. check_stock->re_dissolve No check_dilution Did precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes re_dissolve->check_stock antisolvent Likely antisolvent precipitation. check_dilution->antisolvent Yes solution1 Optimize Dilution Method: - Perform stepwise serial dilution. - Stir buffer while adding stock. antisolvent->solution1 solution2 Modify Formulation: - Increase co-solvent percentage. - Add a surfactant (e.g., Tween-80). - Use a cyclodextrin-based vehicle. antisolvent->solution2 solution3 Adjust pH of Buffer: - If compound is ionizable, adjust pH to favor the more soluble form. antisolvent->solution3 end_node Clear Solution Achieved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Selecting an Appropriate Solubilization Strategy

The choice of solubilization method depends on the experimental goals, the route of administration, and the physicochemical properties of this compound.

Decision Tree for Solubilization Strategy

G start Start: Need to improve This compound solubility route Route of Administration? start->route oral Oral (p.o.) route->oral Oral parenteral Parenteral (i.v., i.p., s.c.) route->parenteral Parenteral oral_strat Consider Lipid-Based Formulations: - Oil solutions - Self-Emulsifying Systems (SEDDS) - Nanosuspensions oral->oral_strat parenteral_strat Use Co-solvent Systems: - DMSO, PEG300, Ethanol, etc. - Often combined with surfactants (e.g., Tween-80, Cremophor EL) parenteral->parenteral_strat oral_alt Also consider: - Co-solvent/Surfactant systems - Cyclodextrin complexes - pH adjustment (if applicable) oral_strat->oral_alt parenteral_alt Consider Cyclodextrin Formulations: - Especially Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) for injections parenteral_strat->parenteral_alt

Caption: Decision tree for selecting a suitable solubilization strategy.

Quantitative Data Summary

The following tables provide quantitative information on recommended formulations and common excipients used to improve the solubility of compounds like this compound.

Table 1: Recommended In Vivo Formulations for this compound

ProtocolComponent 1Component 2Component 3Component 4Achieved Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (9.55 mM)
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (9.55 mM)
Data sourced from MedchemExpress. SBE-β-CD: Sulfobutyl ether-β-cyclodextrin.

Table 2: Common Co-solvents for In Vivo Formulations

Co-solventTypical Concentration Range (%)Route of AdministrationNotes
Dimethyl sulfoxide (DMSO) 5 - 10Parenteral, OralUse with caution; can have pharmacological effects.
Polyethylene Glycol 300/400 (PEG) 10 - 60Parenteral, OralGenerally recognized as safe (GRAS).
Ethanol 5 - 20Parenteral, OralCan cause pain on injection at high concentrations.
Propylene Glycol (PG) 10 - 50Parenteral, OralA common vehicle for injectable and oral drugs.
Glycerol 10 - 30Parenteral, OralViscous; often used in combination with other co-solvents.

Table 3: Comparison of Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.Simple to prepare, widely used for injections.Risk of precipitation upon dilution in vivo; potential for solvent toxicity.
pH Adjustment Ionizes the drug to a more soluble form.Very effective for ionizable drugs, simple to implement.Not suitable for non-ionizable compounds; risk of precipitation due to pH changes in the GI tract.
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell.Increases apparent solubility and stability; can be used for parenteral formulations.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulations Dissolves the drug in lipids and surfactants.Enhances oral bioavailability for lipophilic drugs; can reduce food effects.More complex to formulate and characterize; potential for GI side effects.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for this compound (1 mg/mL)

This protocol is adapted from established methods for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a 10 mg/mL stock solution: Weigh the required amount of this compound and dissolve it in DMSO to make a 10 mg/mL stock solution. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add PEG300: In a sterile tube, take 400 µL of PEG300. To this, add 100 µL of the 10 mg/mL this compound stock solution. Mix thoroughly by vortexing.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix thoroughly until the solution is clear and homogenous.

  • Add Saline: Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.

  • Final Mix: Vortex the final solution thoroughly. The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the freshly prepared solution for in vivo administration on the same day.

Protocol 2: Simple Assay to Determine Maximum Soluble Concentration

This protocol helps determine the empirical solubility limit of this compound in a chosen vehicle.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 100 mM)

  • The chosen in vivo vehicle (e.g., saline, PBS, or a co-solvent mixture)

  • Clear microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Dilutions: In separate tubes, add a fixed volume of your vehicle (e.g., 990 µL). Add increasing volumes of the this compound DMSO stock to create a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Ensure the final DMSO concentration is constant and low (e.g., 1%).

  • Include Controls: Prepare a "vehicle + DMSO" control with the highest volume of DMSO used.

  • Equilibrate: Seal the tubes/plate and shake at room temperature or 37°C for 1-2 hours to allow for equilibration.

  • Visual Inspection: Visually inspect each sample for any signs of cloudiness or precipitate against a dark background.

  • Quantify (Optional): To quantify solubility, measure the turbidity by reading the absorbance at a non-absorbing wavelength (e.g., 620 nm). An increase in absorbance indicates precipitation. Alternatively, centrifuge the samples to pellet any precipitate and measure the concentration of the soluble compound in the supernatant via HPLC or a suitable method.

  • Determine Limit: The highest concentration that remains a clear solution is the approximate solubility limit in that vehicle.

Workflow for Formulation Preparation and In Vivo Study

G cluster_prep Formulation Preparation cluster_animal In Vivo Administration weigh 1. Weigh this compound stock 2. Prepare concentrated stock in DMSO weigh->stock mix 3. Add co-solvents/excipients sequentially stock->mix final_vol 4. Add aqueous vehicle to final volume mix->final_vol verify 5. Verify clarity and homogeneity final_vol->verify acclimate 6. Acclimatize animals verify->acclimate fast 7. Fast animals (if required) dose_calc 8. Calculate dose volume based on body weight administer 9. Administer formulation observe 10. Observe animals for adverse effects

Caption: Experimental workflow for preparing a formulation for an in vivo study.

References

Technical Support Center: Addressing Metabolic Resistance of Insects to Imidaclothiz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metabolic resistance to Imidaclothiz and other neonicotinoid insecticides. Given the limited specific data on this compound, this guide draws upon extensive research on the closely related compound, imidacloprid. The principles and methodologies described are highly applicable to studying resistance to this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound resistance.

Issue 1: High variability in bioassay results.

Q: My dose-response bioassays for this compound show high variability between replicates, making it difficult to determine an accurate LC50 value. What could be the cause?

A: High variability in bioassays can stem from several factors.[1] A primary reason can be the genetic heterogeneity of the insect population under study. Wild-caught or newly colonized populations often exhibit a range of susceptibility to insecticides. Other factors include inconsistencies in the experimental setup. To address this, consider the following:

  • Insect Rearing Conditions: Ensure consistent temperature, humidity, and photoperiod in your insect rearing facility. Variations in these conditions can affect insect metabolism and overall health, leading to variable responses to insecticides.

  • Insect Age and Stage: Use insects of a standardized age and developmental stage for all bioassays. Susceptibility to insecticides can vary significantly between larval instars and adult age groups.

  • Diet: The nutritional status of insects can influence their metabolic enzyme activity. Provide a consistent and adequate diet to all experimental groups.

  • Insecticide Application: Ensure uniform application of the this compound solution. For topical applications, calibrate your microapplicator frequently. For feeding or contact assays, ensure even coating of the diet or substrate.

  • Exposure Time: Adhere to a strict, predefined exposure time for all replicates and concentrations.[1]

Issue 2: No significant difference in mortality between susceptible and suspected resistant strains.

Q: I've collected a field population of insects that is suspected to be resistant to this compound, but my lab bioassays show no significant difference in LC50 compared to a known susceptible strain. Why might this be?

A: This scenario can be perplexing but has several potential explanations:

  • Resistance Mechanism: The resistance in the field population may not be metabolic. It could be due to target-site mutations (e.g., in nicotinic acetylcholine receptors) or behavioral avoidance, which may not be as apparent in forced-contact lab bioassays.[2][3][4]

  • Metabolic Resistance is Inducible: The expression of some detoxification enzymes, particularly cytochrome P450s, can be induced by exposure to the insecticide. The field population may have had recent exposure, upregulating their detoxification machinery. In the lab, without this selective pressure, the expression of these resistance genes may decrease over several generations.

  • Use of Synergists: To specifically investigate metabolic resistance, incorporate synergists into your bioassays. Synergists are chemicals that inhibit specific classes of detoxification enzymes.

    • Piperonyl butoxide (PBO): Inhibits cytochrome P450 monooxygenases.

    • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases.

    • Diethyl maleate (DEM): Inhibits glutathione S-transferases.

    If the toxicity of this compound increases significantly in the presence of a synergist in the suspected resistant strain compared to the susceptible strain, it strongly suggests the involvement of the corresponding enzyme family in resistance.

Issue 3: Inconclusive results from enzyme activity assays.

Q: My spectrophotometric assays for P450, GST, and esterase activity are not showing a clear trend of increased activity in my resistant insect strain. What could be wrong?

A: Inconclusive enzyme activity assays can be due to methodological issues or the specific nature of the resistance.

  • Substrate Specificity: The model substrates used in general activity assays (e.g., p-nitroanisole for P450s, CDNB for GSTs, α-naphthyl acetate for esterases) may not be the preferred substrates for the specific enzymes that metabolize this compound. While these assays are a good starting point, a lack of difference doesn't rule out metabolic resistance.

  • Sample Preparation: Ensure that your insect homogenates are prepared consistently and kept on ice to prevent enzyme degradation. The protein concentration of each sample should be accurately determined to normalize enzyme activity.

  • Assay Conditions: Optimize assay parameters such as pH, temperature, and incubation time for your specific insect species and enzyme source.

  • Gene Expression Analysis: If enzyme activity assays are ambiguous, move to gene expression analysis (qRT-PCR). This method can detect the overexpression of specific detoxification genes, which is a hallmark of metabolic resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic mechanisms of resistance to neonicotinoid insecticides like this compound?

A1: The main mechanisms of metabolic resistance to neonicotinoids involve three major families of detoxification enzymes:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in neonicotinoid resistance. They detoxify insecticides through oxidative reactions, such as hydroxylation, making them more water-soluble and easier to excrete. Overexpression of specific P450 genes is a common finding in resistant insect populations.

  • Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to insecticides or their metabolites, which also increases their water solubility and facilitates excretion. While more commonly associated with resistance to other insecticide classes, GSTs can play a role in detoxifying neonicotinoids and mitigating oxidative stress caused by insecticide exposure.

  • Carboxylesterases (CarEs): These enzymes hydrolyze ester bonds found in some insecticides. While neonicotinoids like imidacloprid do not contain an ester bond that is the primary target for detoxification, elevated esterase activity has been associated with resistance in some cases, possibly through sequestration or metabolism of other compounds.

Q2: How do I design a robust experiment to confirm metabolic resistance to this compound in my insect population?

A2: A multi-pronged approach is recommended:

  • Establish a Baseline: Determine the LC50 of this compound for a known susceptible insect strain. This will serve as your reference.

  • Dose-Response Bioassays: Perform dose-response bioassays on your suspected resistant population to determine its LC50 and calculate the resistance ratio (RR = LC50 of resistant strain / LC50 of susceptible strain).

  • Synergist Bioassays: Conduct bioassays with this compound in combination with synergists (PBO, DEF, DEM) for both susceptible and resistant strains. A significant increase in mortality in the resistant strain in the presence of a synergist points to the involvement of the inhibited enzyme class.

  • Biochemical Assays: Measure the general activity of P450s, GSTs, and CarEs in both strains using spectrophotometric assays with model substrates.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate detoxification genes (identified from literature on neonicotinoid resistance) between the susceptible and resistant strains.

  • Functional Genomics: If a specific gene is highly overexpressed in the resistant strain, use techniques like RNA interference (RNAi) to silence the gene and see if it restores susceptibility to this compound.

Q3: Where can I find established protocols for these experiments?

A3: Many research articles on insecticide resistance provide detailed methodologies. Additionally, resources like the CDC's "Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay" provide standardized protocols for bioassays. Methodologies for enzyme assays are also well-established and can be found in numerous publications.

Data Presentation

Table 1: Example Bioassay Data for this compound

Insect StrainTreatmentLC50 (µ g/insect )95% Confidence IntervalResistance Ratio (RR)
SusceptibleThis compound alone0.50.4 - 0.6-
ResistantThis compound alone10.08.5 - 11.820.0
ResistantThis compound + PBO1.21.0 - 1.52.4
ResistantThis compound + DEF9.58.0 - 11.219.0
ResistantThis compound + DEM9.88.3 - 11.519.6

Table 2: Example Enzyme Activity Data

Insect StrainP450 Activity (pmol/min/mg protein)GST Activity (nmol/min/mg protein)Esterase Activity (nmol/min/mg protein)
Susceptible15.2 ± 2.150.5 ± 5.825.3 ± 3.4
Resistant75.8 ± 8.9*55.2 ± 6.128.1 ± 4.0

* Indicates a statistically significant difference (p < 0.05).

Table 3: Example qRT-PCR Gene Expression Data

GeneInsect StrainRelative Expression (Fold Change)
CYP6CM1Resistant vs. Susceptible15.2
CYP4C64Resistant vs. Susceptible8.7
GSTd1Resistant vs. Susceptible1.2
CarE4Resistant vs. Susceptible1.5

* Indicates a statistically significant upregulation.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: Cytochrome P450-O-deethylation (p-NOD) Assay

This is a common spectrophotometric assay to measure the general activity of cytochrome P450s.

Materials:

  • Insect microsomes (prepared from whole insects or specific tissues)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • p-nitroanisole (p-NA) solution (substrate)

  • NADPH solution (cofactor)

  • Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

  • Prepare insect microsomes by differential centrifugation of insect homogenates. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • In a microplate well or cuvette, add the following in order:

    • Potassium phosphate buffer

    • Microsomal suspension (adjust volume to have a consistent amount of protein, e.g., 20 µg)

    • p-NA solution

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the NADPH solution.

  • Immediately measure the change in absorbance at 405 nm over a set period (e.g., 10 minutes) at a constant temperature (30°C). The product, p-nitrophenol, absorbs at this wavelength.

  • Calculate the rate of reaction (change in absorbance per minute) and use the molar extinction coefficient of p-nitrophenol to determine the enzyme activity (e.g., in pmol of product formed per minute per mg of microsomal protein).

  • Run appropriate controls, including a reaction without NADPH to account for any non-enzymatic degradation of the substrate.

Visualizations

metabolic_resistance_pathway cluster_entry Insect Cuticle cluster_target Nervous System This compound This compound P450s Cytochrome P450s This compound->P450s Oxidation GSTs Glutathione S-Transferases This compound->GSTs Conjugation CarEs Carboxylesterases This compound->CarEs Sequestration/ Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to target site (Reduced in resistant insects) Metabolite_P450 Metabolite_P450 P450s->Metabolite_P450 Less toxic Metabolite_GST Metabolite_GST GSTs->Metabolite_GST Less toxic Metabolite_CarE Metabolite_CarE CarEs->Metabolite_CarE Less toxic Excretion Excretion Metabolite_P450->Excretion Metabolite_GST->Excretion Metabolite_CarE->Excretion

Caption: Metabolic pathways of this compound resistance in insects.

experimental_workflow cluster_population Insect Populations cluster_bioassay Bioassays cluster_biochem Biochemical Analysis cluster_molecular Molecular Analysis Susceptible Susceptible Strain DoseResponse Dose-Response Bioassay (Calculate LC50 & RR) Susceptible->DoseResponse Resistant Suspected Resistant Strain Resistant->DoseResponse Synergist Synergist Bioassay (with PBO, DEF, DEM) DoseResponse->Synergist EnzymeAssay Enzyme Activity Assays (P450, GST, CarE) Synergist->EnzymeAssay If synergism observed qRT_PCR qRT-PCR (Gene Expression) EnzymeAssay->qRT_PCR If activity elevated RNAi RNAi Gene Silencing (Functional Validation) qRT_PCR->RNAi If gene overexpressed

Caption: Workflow for investigating metabolic resistance to this compound.

References

reducing Imidaclothiz degradation rate in soil for prolonged bioefficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Imidaclothiz in soil. Our goal is to help you prolong its bioefficacy for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by several biotic and abiotic factors. The most significant factor is microbial activity, as microorganisms play a key role in its breakdown.[1][2] Other critical factors include soil type, pH, temperature, moisture content, and organic matter content.[3][4] Abiotic degradation pathways like hydrolysis and photolysis are also important, though this compound is considered fairly stable in water and soil under natural conditions.[5]

Q2: My this compound is degrading much faster than expected. What could be the cause?

A2: Accelerated degradation is often linked to high microbial activity in the soil. In unsterilized soils, the degradation of neonicotinoids like this compound is significantly higher compared to sterilized soils. For instance, one study showed that only 25.1% of this compound degraded over 25 days in unsterilized soil, whereas the degradation was much lower (9.0%) in sterilized soil over the same period. Additionally, higher temperatures and specific soil pH levels can increase the degradation rate.

Q3: How does soil composition affect the stability of this compound?

A3: Soil composition, particularly the organic matter content, plays a crucial role. Organic matter is a primary sorptive medium for neonicotinoids. Higher sorption to organic matter can sometimes reduce the availability of the compound for microbial degradation, potentially increasing its persistence. However, the interaction is complex, as organic amendments can also stimulate microbial populations, which may increase the degradation rate. The type of soil (e.g., black soil, red soil, fluvo-aquic soil) also influences degradation kinetics.

Q4: Can I use controlled-release formulations to extend the bioefficacy of this compound?

A4: Yes, controlled-release (CR) formulations are a highly effective strategy. These systems are designed to release the active ingredient slowly over time, protecting it from premature environmental degradation and maintaining an effective concentration for a longer period. Encapsulation in biodegradable polymer matrices, such as those based on polysaccharides (chitosan, cellulose) or synthetic polymers, can shield this compound from microbial attack and other degrading factors.

Q5: What are nanopesticides and can they help reduce the degradation rate?

A5: Nanopesticides involve the use of nanocarriers to deliver the active ingredient. These formulations can improve the stability and efficacy of pesticides like this compound. For example, a nano-delivery system using a star polymer (SPc) has been shown to enhance plant uptake and improve the bioactivity of this compound. Interestingly, this particular study found that the nanoscale formulation led to faster degradation of the residue within the plant after 7 days, which can be beneficial for reducing long-term environmental contamination while still providing the desired initial bioefficacy. This highlights that the goal of a formulation (prolonged soil half-life vs. rapid plant uptake and subsequent breakdown) is critical.

Troubleshooting Guide

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
Rapid loss of bioefficacy in field/lab studies. High microbial degradation in soil.1. Sterilize Control Soil: Compare degradation rates in sterilized vs. unsterilized soil from your test site to confirm the impact of microbial activity. 2. Use Controlled-Release Formulations: Encapsulate this compound in a polymer matrix to protect it from microbial degradation. 3. Incorporate Biochar: Amending soil with biochar can increase sorption, potentially reducing the availability of this compound for microbial breakdown.
Inconsistent results across different soil batches. Variation in soil properties (pH, organic matter, microbial communities).1. Characterize Soil: Thoroughly analyze each soil batch for pH, organic matter content, texture, and microbial biomass before starting experiments. 2. Normalize Data: Correlate degradation rates with specific soil properties to understand the source of variability. Sorption coefficients, for example, can be normalized to organic matter content. 3. Homogenize Soil: Ensure the soil used for an entire experiment is from a single, well-mixed source.
Low recovery of this compound during extraction and analysis. Strong binding (sorption) to soil organic matter.1. Optimize Extraction Solvent: Use a robust solvent system. For neonicotinoids, acetonitrile-water mixtures are often effective. 2. Increase Extraction Time/Energy: Employ methods like sonication or shaking for longer durations to improve recovery from high-organic-matter soils. 3. Evaluate Analytical Method: Ensure your HPLC or GC/MS method is validated for the specific soil matrix you are using.
Degradation occurs even in controlled, dark lab conditions. Abiotic hydrolysis or microbial activity.1. Control for Hydrolysis: Test degradation in buffered aqueous solutions at different pH values (e.g., 4, 7, 9) to understand the role of pH-dependent hydrolysis. 2. Confirm Sterility: If using sterilized soil, periodically test for microbial contamination to ensure the sterilization was effective and maintained.

Data Presentation: this compound Degradation Rates

The following tables summarize quantitative data on the degradation of this compound and the related neonicotinoid, Imidacloprid, under various conditions.

Table 1: Degradation of Neonicotinoids in Sterilized vs. Unsterilized Soil Data adapted from a study on the effect of soil microbial activity.

CompoundSoil ConditionDegradation (%) after 25 Days
This compound Unsterilized25.1%
This compound Sterilized9.0%
Imidacloprid Unsterilized22.5%
Imidacloprid Sterilized~0%

Table 2: Half-Life of Imidacloprid in Soil Half-life can vary significantly based on environmental factors. Data compiled from multiple sources.

Soil ConditionHalf-Life (DT50) in Days
Unamended Soil40
Soil with Recent Organic Fertilizer124
Cropped Agricultural Soils69
Non-agricultural Soils188 - 997
Fallow Soils48 - 190

Experimental Protocols

Protocol 1: Laboratory Soil Degradation Study

This protocol outlines a standard method for assessing the degradation rate of this compound in a controlled laboratory setting.

  • Soil Preparation:

    • Collect soil from the desired field location. Sieve it (e.g., through a 2 mm mesh) to remove stones and large organic debris.

    • Adjust soil moisture to a specific percentage of its water holding capacity (e.g., 50-60%) and pre-incubate in the dark at a constant temperature (e.g., 25°C) for one week to allow the microbial community to stabilize.

    • For comparative studies, a portion of the soil can be sterilized (e.g., by autoclaving or gamma irradiation).

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the solution to the pre-incubated soil to achieve the target concentration. Ensure even distribution by thorough mixing.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Divide the treated soil into multiple microcosms (e.g., glass jars or flasks).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by adding deionized water as needed.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), destructively sample triplicate microcosms.

    • Extract this compound from the soil samples using an appropriate solvent, such as an acetonitrile/water mixture. This may involve shaking, sonication, and centrifugation.

  • Analysis:

    • Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Calculate the half-life (DT50) by fitting the concentration data to a first-order decay kinetic model.

Protocol 2: Preparation of a Polymer-Encapsulated Formulation

This protocol provides a general methodology for encapsulating this compound for controlled release.

  • Polymer Selection: Choose a suitable biodegradable polymer (e.g., chitosan, polylactic acid (PLA), polycaprolactone (PCL)).

  • Emulsion-Solvent Evaporation Method:

    • Dissolve this compound and the selected polymer in a volatile organic solvent.

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water (o/w) emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded polymer micro or nanoparticles.

  • Purification and Drying:

    • Collect the particles by centrifugation.

    • Wash the particles multiple times with deionized water to remove the surfactant and any unencapsulated drug.

    • Dry the final product using a method like freeze-drying.

  • Characterization:

    • Determine the encapsulation efficiency and loading capacity by dissolving a known amount of the dried particles and measuring the this compound content via HPLC.

    • Analyze particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

    • Conduct release studies by suspending the particles in a buffer solution and measuring the amount of this compound released over time.

Visualizations

Experimental_Workflow prep 1. Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) treat 2. This compound Application (Spiking and Homogenization) prep->treat incubate 3. Incubation (Controlled Temperature & Moisture) treat->incubate sample 4. Time-course Sampling (e.g., Day 0, 1, 3, 7, 14, 28) incubate->sample extract 5. Solvent Extraction (Acetonitrile/Water) sample->extract analyze 6. HPLC/MS Analysis extract->analyze data 7. Data Analysis (Degradation Kinetics, DT50 Calculation) analyze->data

Caption: Workflow for a typical laboratory soil degradation experiment.

Degradation_Factors center This compound Degradation in Soil biotic Biotic Factors center->biotic abiotic Abiotic Factors center->abiotic microbes Microbial Activity biotic->microbes enzymes Enzymatic Action biotic->enzymes soil_props Soil Properties abiotic->soil_props climate Climatic Factors abiotic->climate photolysis Photolysis abiotic->photolysis hydrolysis Hydrolysis abiotic->hydrolysis ph pH soil_props->ph om Organic Matter soil_props->om texture Texture soil_props->texture temp Temperature climate->temp moisture Moisture climate->moisture

Caption: Key factors influencing the degradation of this compound in soil.

Controlled_Release cluster_formulation Controlled-Release Particle cluster_environment Soil Environment matrix Biodegradable Polymer Matrix release Slow Release (Diffusion/Erosion) matrix->release protection Protection from Degradation matrix->protection drug This compound (Encapsulated) microbes Microbes water Water protection->microbes protection->water

References

Imidaclothiz in Aqueous Solutions: A Technical Guide to Stability and Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the challenges of working with Imidaclothiz in aqueous solutions for laboratory assays. Addressing the compound's inherent instability is critical for generating reliable and reproducible experimental data. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this?

A1: this compound has limited aqueous solubility. Precipitation can occur due to several factors:

  • Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the aqueous environment.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • Low Temperature: The solubility of this compound may decrease at lower temperatures.

  • pH Shift: Changes in the pH of the solution can affect the ionization state and solubility of the compound.

Q2: How can I prevent my this compound solution from precipitating?

A2: To maintain a clear solution:

  • Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment.

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced artifacts in your assay.[1]

  • Gradual Dilution: When diluting the stock solution, add it to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Warm the Aqueous Medium: Pre-warming your aqueous buffer to 37°C before adding the this compound stock can help improve solubility.

  • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: this compound primarily degrades through two pathways:

  • Hydrolysis: While this compound is reported to be fairly stable in water under natural conditions, hydrolysis can occur.[2] One study indicates that hydrolysis of this compound is not significantly affected by temperature, pH, or the presence of metal ions.[3]

  • Photolysis: Exposure to light, particularly UV radiation, is a key factor in the degradation of this compound.[3][4] It is crucial to protect this compound solutions from light to prevent photodegradation.

Q4: How stable is this compound at different pH values and temperatures?

A4: While specific kinetic data for this compound under controlled laboratory conditions is limited, one study suggests its hydrolysis is not significantly dependent on pH or temperature. However, for neonicotinoids in general, stability tends to be higher in acidic to neutral conditions, with increased hydrolysis under alkaline conditions. In non-sterilized lake water, the half-life of this compound has been reported to be between 72 and 187 days, with biodegradation being the primary degradation process in this environment. Another source reports a half-life of 23-41 days in dark water.

Data Presentation: Stability of this compound in Aqueous Environments

Due to the limited availability of specific kinetic data for this compound, the following table summarizes the available information on its stability. Researchers should consider these values as estimates and perform their own stability studies for their specific experimental conditions.

ParameterConditionHalf-life (t½)Degradation Rate Constant (k)Reference(s)
Hydrolysis Non-sterilized Tai Lake water72 - 187 daysNot specified
Dark water23 - 41 daysNot specified
Aqueous solutions (pH 4, 7, 9; 25°C & 50°C)Fairly stableNot specified
Photolysis Aquatic EnvironmentLighting is a key factorNot specified

Mandatory Visualizations

This compound Mode of Action: Nicotinic Acetylcholine Receptor Signaling

This compound, like other neonicotinoid insecticides, functions as an agonist of the insect nicotinic acetylcholine receptor (nAChR). This diagram illustrates the signaling pathway.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor This compound This compound This compound->nAChR Binds persistently Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Continuous Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Paralysis Paralysis & Death Depolarization->Paralysis

This compound acts as a persistent agonist on nAChRs, leading to continuous nerve stimulation.
Experimental Workflow: Troubleshooting this compound Precipitation

This workflow provides a logical approach to diagnosing and resolving precipitation issues with this compound solutions.

Start Precipitation Observed Check_Conc Is concentration > solubility limit? Start->Check_Conc Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Check_Solvent Was a co-solvent (e.g., DMSO) used for stock solution? Check_Conc->Check_Solvent No End_Clear Clear Solution Reduce_Conc->End_Clear Use_CoSolvent Prepare a stock in DMSO Check_Solvent->Use_CoSolvent No Check_Dilution How was the dilution performed? Check_Solvent->Check_Dilution Yes Use_CoSolvent->Check_Dilution Gradual_Dilution Use gradual dilution with vortexing Check_Dilution->Gradual_Dilution Rapid Check_Temp Was the aqueous medium pre-warmed? Check_Dilution->Check_Temp Gradual Gradual_Dilution->End_Clear Warm_Medium Pre-warm medium to 37°C Check_Temp->Warm_Medium No Sonication Try gentle sonication Check_Temp->Sonication Yes Warm_Medium->End_Clear Sonication->End_Clear End_Persistent Precipitation Persists Sonication->End_Persistent

A step-by-step guide to resolving this compound precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

1. Preparation of a 100 mM DMSO Stock Solution: a. Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a 100 mM concentration. c. Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and 1 month at -20°C.

2. Preparation of Working Solutions: a. Pre-warm the sterile aqueous buffer or cell culture medium to 37°C. b. Perform serial dilutions of the 100 mM DMSO stock solution to achieve the desired final concentrations. c. To prepare the final working solution, add the appropriate volume of the diluted DMSO stock to the pre-warmed aqueous medium while gently vortexing. This ensures rapid dispersal and minimizes the risk of precipitation. d. Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration or try gentle sonication. e. Use the freshly prepared working solution immediately in your experiment.

Protocol 2: Cell Viability Assay using an Insect Cell Line (e.g., Sf9)

This protocol describes a method to assess the cytotoxicity of this compound on an insect cell line.

Materials:

  • Sf9 (Spodoptera frugiperda) insect cell line

  • Insect cell culture medium (e.g., Sf-900™ III SFM)

  • This compound working solutions (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

1. Cell Seeding: a. Culture Sf9 cells in suspension according to standard protocols to ensure they are in the logarithmic growth phase and have high viability (>95%). b. Seed the 96-well plates with Sf9 cells at a density of 2 x 10^4 cells per well in 100 µL of culture medium. c. Incubate the plates at 27°C for 24 hours to allow the cells to attach and resume growth.

2. Compound Treatment: a. Prepare a series of this compound working solutions at 2x the final desired concentrations in the cell culture medium. b. Add 100 µL of the 2x working solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL per well. c. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells. d. Incubate the plates at 27°C for 48 to 72 hours.

3. Assessment of Cell Viability: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate the plates for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

This technical support center provides a foundational resource for researchers working with this compound. For further, more specific inquiries, consulting the primary literature and manufacturer's guidelines is always recommended.

References

Technical Support Center: Overcoming Low Bioactivity of Imidaclothiz in Resistant Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bioactivity of the novel neonicotinoid insecticide, Imidaclothiz, particularly in the context of resistant insect populations.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected mortality in our target insect population when using this compound. What could be the primary reason?

A1: Reduced bioactivity of this compound is often linked to the development of insecticide resistance within the target insect population. The two primary mechanisms are:

  • Metabolic Resistance: Insects may possess elevated levels or more efficient forms of detoxification enzymes, such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[1] These enzymes can break down this compound into less toxic metabolites before it reaches its target site.[1][2]

  • Target-Site Resistance: The binding site of this compound, the nicotinic acetylcholine receptor (nAChR) in the insect's nervous system, may have undergone genetic mutations.[1] These mutations can reduce the binding affinity of this compound, rendering it less effective.

Q2: How can we determine if our insect population is resistant to this compound?

A2: A dose-response bioassay is the standard method to determine the resistance level of an insect population. This involves exposing a susceptible (non-resistant) and a field-collected or suspected resistant population to a range of this compound concentrations. The results are used to calculate the lethal concentration required to kill 50% of the population (LC50). A significant increase in the LC50 value for the field population compared to the susceptible population indicates resistance.

Q3: What are synergists and how can they help overcome low bioactivity of this compound?

A3: Synergists are compounds that are not typically toxic on their own but can enhance the effectiveness of an insecticide.[3] They act by inhibiting the insect's detoxification enzymes. For resistance mediated by P450s, a common synergist is Piperonyl Butoxide (PBO). By inhibiting these enzymes, PBO prevents the breakdown of this compound, allowing more of the active compound to reach its target site and restore its bioactivity.

Q4: Are there alternatives to chemical synergists?

A4: Yes, research is ongoing into more eco-friendly synergists. These include plant-based compounds and RNA interference (RNAi)-based synergists, which can be designed to specifically target and silence the genes responsible for producing detoxification enzymes.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High variability in mortality rates within the same concentration group. - Inconsistent insecticide application.- Variation in insect age, size, or health.- Heterogeneous exposure in the bioassay.- Ensure thorough mixing of insecticide solutions.- Use a standardized insect population (e.g., same age and developmental stage).- For topical assays, ensure precise application to the same body region. For feeding assays, ensure uniform access to the treated diet.
Low mortality even at the highest tested concentrations of this compound. - The insect population may have a very high level of resistance.- The this compound stock solution may have degraded.- The chosen bioassay method may not be suitable for the target insect.- Perform a synergist bioassay with PBO to investigate the role of metabolic resistance.- Prepare fresh insecticide stock solutions for each experiment.- Consult literature for validated bioassay methods for your specific insect species.
Control group shows significant mortality. - Contamination of the control group with insecticide.- Unhealthy insect population.- Stressful experimental conditions (e.g., temperature, humidity).- Use separate equipment for control and treatment groups.- Ensure the insect colony is healthy before starting the experiment.- Maintain optimal environmental conditions throughout the bioassay.
Synergist (e.g., PBO) alone causes mortality. - The concentration of the synergist is too high.- Conduct a preliminary bioassay to determine the highest non-lethal concentration of the synergist.

Data Presentation

Disclaimer: As this compound is a novel insecticide, publicly available data on its resistance ratios and synergism is limited. The following tables present example data for Imidacloprid , a structurally related and well-studied neonicotinoid, to serve as a reference for expected experimental outcomes.

Table 1: Example Bioactivity of Imidacloprid Against Susceptible and Resistant Strains of Aphis gossypii (Cotton Aphid)

StrainLC50 (mg/L)95% Confidence IntervalResistance Ratio (RR)
Susceptible0.890.65 - 1.12-
Resistant10.018.23 - 12.1511.24

The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Table 2: Example Effect of the Synergist Piperonyl Butoxide (PBO) on Imidacloprid Toxicity in a Resistant Strain of Aphis gossypii

TreatmentLC50 (mg/L)95% Confidence IntervalSynergism Ratio (SR)
Imidacloprid Alone10.018.23 - 12.15-
Imidacloprid + PBO1.721.35 - 2.185.82

The Synergism Ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide in combination with the synergist.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound

This protocol is adapted from standard leaf-dip bioassay methods and can be used to determine the LC50 of this compound.

Materials:

  • Technical grade this compound

  • Acetone (or another suitable solvent)

  • Triton X-100 (or a similar surfactant)

  • Distilled water

  • Fresh, untreated host plant leaves

  • Petri dishes with moistened filter paper

  • Susceptible and suspected resistant insect populations

  • Fine paintbrush

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.

  • Preparation of Serial Dilutions: Create a series of at least five concentrations of this compound by serially diluting the stock solution with distilled water containing a constant concentration of surfactant (e.g., 0.05% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Treatment: Dip host plant leaves into each insecticide dilution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely.

  • Insect Exposure: Place one treated leaf into each Petri dish. Introduce a known number of insects (e.g., 20-30) onto the leaf using a fine paintbrush.

  • Incubation: Maintain the Petri dishes at a constant temperature and humidity suitable for the insect species.

  • Mortality Assessment: Record insect mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: Synergist Bioassay

This protocol determines if metabolic resistance is a key factor in the reduced bioactivity of this compound.

Materials:

  • Same materials as in Protocol 1

  • Piperonyl Butoxide (PBO) or another appropriate synergist

Procedure:

  • Determine Non-Lethal Synergist Concentration: Conduct a preliminary bioassay with the synergist alone to find the highest concentration that does not cause significant mortality to the resistant insect population.

  • Prepare Synergist-Insecticide Solutions: Prepare serial dilutions of this compound as in Protocol 1. Add the predetermined non-lethal concentration of PBO to each dilution.

  • Insect Pre-treatment (Optional but Recommended): Expose the resistant insects to the non-lethal concentration of PBO for a short period (e.g., 1 hour) before introducing them to the this compound-treated leaves.

  • Conduct Bioassay: Follow steps 3-7 from Protocol 1 using the this compound + PBO solutions.

  • Calculate Synergism Ratio (SR): Compare the LC50 value of this compound alone with the LC50 value of this compound + PBO to calculate the SR. A high SR value (typically >2) suggests that metabolic resistance is a significant factor.

Visualizations

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Open Ion Channel nAChR->Ion_Channel Opens Depolarization Continuous Depolarization Ion_Channel->Depolarization Na+ influx causes Paralysis Paralysis & Death Depolarization->Paralysis Leads to

Caption: Neonicotinoid (e.g., this compound) mode of action at the insect synapse.

Metabolic_Resistance_Workflow cluster_insect Resistant Insect cluster_intervention Experimental Intervention Imidaclothiz_ingested This compound P450s Cytochrome P450s (Detoxification Enzymes) Imidaclothiz_ingested->P450s Targeted for breakdown Metabolites Non-toxic Metabolites P450s->Metabolites Converts to Excretion Excretion Metabolites->Excretion Leads to PBO Synergist (e.g., PBO) PBO->P450s Inhibits

Caption: Overcoming metabolic resistance to this compound with a synergist.

Experimental_Workflow start Start: Suspected Resistance bioassay1 Dose-Response Bioassay (this compound Alone) start->bioassay1 decision1 High Resistance Ratio? bioassay1->decision1 synergist_bioassay Synergist Bioassay (this compound + PBO) decision1->synergist_bioassay Yes end End decision1->end No decision2 High Synergism Ratio? synergist_bioassay->decision2 metabolic_res Conclusion: Metabolic Resistance Likely decision2->metabolic_res Yes target_site_res Conclusion: Target-Site or Other Resistance Mechanism Likely decision2->target_site_res No metabolic_res->end target_site_res->end

Caption: Logical workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Imidaclothiz Degradation Kinetics in Aquatic Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Imidaclothiz in aquatic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aquatic environments?

A1: The primary degradation pathways for this compound in aquatic environments are photodegradation (photolysis) and biodegradation.[1][2][3] Hydrolysis is generally considered a less significant pathway for this compound.[1][2]

Q2: My this compound samples are not degrading in my hydrolysis experiment. What could be the reason?

A2: this compound has been reported to be relatively stable against hydrolysis across a range of pH (4, 7, 9) and temperature (25°C, 50°C) conditions. Unlike some other neonicotinoids, pH and temperature do not appear to be major drivers of its degradation in the absence of light and microorganisms. If your experiment is conducted in the dark with sterilized water, slow or negligible degradation is expected.

Q3: What factors should I prioritize when designing an this compound degradation study?

A3: Light and microbial activity are the most critical factors to consider. Ensure your experimental setup allows for controlled and measurable light exposure to study photodegradation. For biodegradation studies, using non-sterilized water from an environmentally relevant source is key.

Q4: I am observing faster degradation than expected. What could be the cause?

A4: Faster than expected degradation is likely due to photodegradation. Ensure your experiments are conducted under controlled lighting conditions. If your protocol requires dark conditions, ensure your vessels are fully protected from light. The presence of photosensitizers in your water matrix could also accelerate photodegradation.

Q5: Are the degradation products of this compound toxic?

A5: Yes, some degradation products of this compound have been found to be more toxic to aquatic organisms than the parent compound. For example, the oxidized metabolite M217 has shown higher toxicity. It is crucial to identify and assess the toxicity of metabolites in your risk assessment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation observed in control samples (dark, sterilized water). This is expected behavior.This compound is fairly stable under these conditions. This confirms the stability of the compound in the absence of light and microbial activity.
High variability in replicate samples. Inconsistent light exposure, temperature fluctuations, or non-homogenous microbial populations.Ensure all replicates receive uniform light intensity and temperature. For biodegradation studies, ensure the water is well-mixed before dispensing into replicate vessels.
Difficulty in identifying degradation products. Inadequate analytical sensitivity or incorrect instrumentation.Use high-resolution mass spectrometry (HRMS) techniques such as UHPLC-QTOF-MS for accurate identification of metabolites.
Degradation rate is much slower in laboratory water compared to natural water samples. Natural water contains dissolved organic matter, microorganisms, and other substances that can influence degradation.This is an expected outcome. Biodegradation is a key process in natural waters. Consider this a valid result for comparison.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound degradation kinetics.

Table 1: Half-life of this compound in Aquatic Environments

EnvironmentConditionHalf-life (days)Citation(s)
Non-sterilized Tai Lake waterNatural sunlight72 - 187
Dark WaterNot specified23 - 41

Table 2: Factors Influencing this compound Degradation

FactorEffect on DegradationNotesCitation(s)
Light Key factor, significantly accelerates degradation.Involves reactive oxygen species like ¹O₂ and ·OH.
pH No significant effect on hydrolysis.Studied at pH 4, 7, and 9.
Temperature No significant effect on hydrolysis.Studied at 25°C and 50°C.
Microbial Activity Primary degradation process in natural, non-sterilized water.-

Experimental Protocols

Protocol 1: Photodegradation Kinetics of this compound in Pure Water

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Preparation of Test Solutions: Spike a known volume of ultrapure water with the this compound stock solution to achieve the desired initial concentration. Prepare multiple replicates.

  • Experimental Setup:

    • Transfer the test solutions to quartz tubes to allow for UV light penetration.

    • Place the tubes in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon lamp).

    • Maintain a constant temperature using a water bath.

    • Include dark controls by wrapping identical tubes in aluminum foil.

  • Sampling: Collect samples at predetermined time intervals.

  • Sample Analysis:

    • Extract the samples using a suitable solid-phase extraction (SPE) method if necessary.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Protocol 2: Biodegradation of this compound in Natural Water

  • Water Collection: Collect fresh water samples from a relevant aquatic environment (e.g., a lake or river). Characterize the water for properties such as pH, dissolved organic carbon, and microbial population.

  • Preparation of Test Systems:

    • Filter the water to remove large particles, but not microorganisms.

    • Spike the water with this compound to the desired concentration.

    • Prepare sterilized controls by autoclaving a portion of the spiked water.

    • Prepare abiotic controls by adding a microbial inhibitor (e.g., sodium azide) to another portion.

  • Incubation:

    • Incubate all test systems in the dark at a constant temperature to exclude photodegradation.

    • Ensure aerobic conditions by leaving the flasks open to the air or by gentle shaking.

  • Sampling and Analysis: Collect and analyze samples at regular intervals as described in Protocol 1.

  • Data Analysis: Compare the degradation rates between the natural water, sterilized controls, and abiotic controls to determine the contribution of biodegradation.

Visualizations

G cluster_prep Preparation cluster_exp Experimental Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Spike Water with This compound A->C B Collect and Characterize Aquatic Environment Water B->C D Photodegradation Arm (Light Exposure) C->D E Biodegradation Arm (Dark Incubation) C->E F Control Arm (Sterilized/Dark) C->F G Time-course Sampling D->G E->G F->G H Sample Extraction (e.g., SPE) G->H I LC-MS/MS Analysis H->I J Data Analysis: Kinetics & Half-life I->J

Caption: Experimental workflow for studying this compound degradation.

G cluster_factors Influencing Factors This compound This compound Degradation in Aquatic Environments light Light (Photodegradation) This compound->light Major Pathway microbes Microbial Activity (Biodegradation) This compound->microbes Major Pathway hydrolysis Hydrolysis (pH, Temperature) This compound->hydrolysis Minor Pathway (reported as insignificant)

Caption: Factors affecting this compound degradation in water.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Imidaclothiz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Imidaclothiz.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either signal suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In the analysis of this compound, matrix effects can lead to underestimation or overestimation of its concentration in complex samples like agricultural products and environmental matrices.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which a known amount of this compound is added).[3] A significant difference in the signal intensity indicates the presence of matrix effects. A matrix effect (ME) value can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: The primary strategies to minimize matrix effects for this compound can be categorized into three main areas:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the LC conditions to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.

  • Calibration Strategy: Using matrix-matched calibration standards or isotopically labeled internal standards to compensate for matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound due to matrix effects.

Issue 1: Poor Recovery and/or Significant Signal Suppression

Possible Cause: Inefficient removal of matrix components during sample preparation.

Solutions:

  • Optimize the QuEChERS Cleanup Step: The choice of dispersive SPE (d-SPE) sorbents is critical. For pigmented matrices like tea or spinach, a combination of Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB) is often used. PSA removes acidic interferences, C18 targets nonpolar interferences, and GCB removes pigments like chlorophyll. However, GCB can sometimes lead to the loss of planar pesticides, so the amount should be optimized.

  • Implement Solid-Phase Extraction (SPE): For aqueous samples like surface water, SPE can provide a more thorough cleanup than QuEChERS. A reversed-phase sorbent like Oasis HLB or Strata-X can be effective for retaining and concentrating neonicotinoids like this compound.

  • Sample Dilution: If the sensitivity of the instrument allows, diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating signal suppression.

Issue 2: Inconsistent Results Across Different Sample Lots

Possible Cause: Variability in the matrix composition between different samples of the same type (e.g., different cultivars of a fruit). This is also known as the "relative matrix effect."

Solutions:

  • Matrix-Matched Calibration for Each Batch: Prepare calibration standards in a pooled blank matrix that is representative of the samples being analyzed in each batch.

  • Use of an Isotopically Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for variability in matrix effects, as it will be affected in the same way as the native analyte.

Logical Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a step-by-step approach to identifying and mitigating matrix effects in your this compound analysis.

MatrixEffect_Troubleshooting cluster_Start Start cluster_Evaluation Evaluation cluster_Mitigation Mitigation Strategies cluster_Validation Validation Start Initial Method (e.g., QuEChERS) Assess_ME Assess Matrix Effect (Post-extraction Spike) Start->Assess_ME Optimize_Cleanup Optimize Sample Cleanup (d-SPE, SPE) Assess_ME->Optimize_Cleanup ME > 20% Validate Validate Method Assess_ME->Validate ME < 20% Optimize_Cleanup->Assess_ME Optimize_LC Optimize LC Conditions Optimize_Cleanup->Optimize_LC Matrix_Match Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Match Optimize_LC->Assess_ME Use_IS Use Isotopically Labeled Internal Standard Matrix_Match->Use_IS Matrix_Match->Validate Use_IS->Validate

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data for this compound and related neonicotinoids from various studies, highlighting the impact of different sample preparation and cleanup methods on recovery and matrix effects.

Table 1: Recovery of this compound using QuEChERS with Different Cleanup Sorbents in Tea

Spiked Level (mg/kg)Cleanup SorbentMean Recovery (%)RSD (%)
0.01PSA + C18 + GCB87.013.1
0.3PSA + C18 + GCB95.05.5
3PSA + C18 + GCB101.02.1
Data adapted from a study on this compound in oolong and green tea.

Table 2: Comparison of Recovery for Neonicotinoids (including Imidacloprid) with Different Cleanup Methods

Sample MatrixCleanup MethodImidacloprid Recovery (%)
CabbageQuEChERS (PSA)95.2
SpinachQuEChERS (PSA)92.8
SoilQuEChERS (PSA + C18)90.5
WaterSPE (Strata-X)97.0
Data compiled from studies on imidacloprid analysis.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Tea

This protocol is adapted from a validated method for the determination of this compound in tea matrices.

1. Extraction: a. Weigh 5 g of homogenized tea sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Vortex for 1 min. d. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. e. Shake vigorously for 1 min. f. Centrifuge at 4000 rpm for 5 min.

2. Dispersive SPE Cleanup: a. Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, 50 mg of C18, and 7.5 mg of GCB. b. Vortex for 1 min. c. Centrifuge at 10000 rpm for 5 min.

3. Final Preparation: a. Take 1 mL of the cleaned-up supernatant and dilute with 1 mL of water. b. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Neonicotinoids in Water

This protocol is a general procedure for the extraction of neonicotinoids, including the structurally similar imidacloprid, from water samples and can be adapted for this compound.

1. Cartridge Conditioning: a. Pass 6 mL of a 50:50 (v/v) methanol/acetonitrile mixture through a Strata-X (200 mg/6 mL) SPE cartridge. b. Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading: a. Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

3. Cartridge Washing and Drying: a. Wash the cartridge with 6 mL of deionized water. b. Dry the cartridge under vacuum for 20 min.

4. Elution: a. Elute the retained analytes with 6 mL of a 50:50 (v/v) methanol/acetonitrile mixture.

5. Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following parameters have been successfully used for the analysis of this compound.

Liquid Chromatography:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 286.1

    • Product Ion 1 (Quantifier, m/z): 128.1

    • Product Ion 2 (Qualifier, m/z): 91.1

  • Collision Energy: Optimize for your specific instrument, typically in the range of 15-30 eV.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum sensitivity.

SamplePrep_Workflow cluster_Sample Sample Type cluster_Prep Sample Preparation Method cluster_Analysis Analysis Solid_Sample Solid Matrix (e.g., Tea, Soil, Fruits) QuEChERS QuEChERS Extraction & d-SPE Cleanup Solid_Sample->QuEChERS Liquid_Sample Liquid Matrix (e.g., Water) SPE Solid-Phase Extraction (SPE) Liquid_Sample->SPE LCMS LC-MS/MS Analysis QuEChERS->LCMS SPE->LCMS

Caption: Recommended sample preparation workflows based on matrix type.

References

optimizing spray application parameters for Imidaclothiz field trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Imidacloprid Field Trials

This guide provides researchers, scientists, and agricultural professionals with technical support for optimizing the spray application parameters of Imidacloprid (referred to as Imidaclothiz in the query) in field trials. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary parameters to adjust for optimizing Imidacloprid foliar spray application? A1: The most critical parameters for optimization are nozzle type, spray pressure, and spray volume (carrier volume). These factors collectively influence droplet size, spray coverage, canopy penetration, and potential for drift.[1][2] Environmental conditions, such as wind speed and temperature, are also crucial and must be monitored.[3]

Q2: How does nozzle selection impact the efficacy of a systemic insecticide like Imidacloprid? A2: Nozzle selection is a major factor in determining the effectiveness of the application.[2] For a systemic insecticide like Imidacloprid, the goal is thorough coverage to facilitate absorption into the plant tissue.[4]

  • Flat-fan nozzles are widely used for broadcast applications and provide a tapered-edge pattern.

  • Air-induction (AI) nozzles produce coarser droplets, which can significantly reduce spray drift, a key concern with neonicotinoids.

  • Hollow-cone nozzles produce smaller droplets and are often used for fungicides or insecticides where complete coverage of the leaf surface is critical.

Q3: What is the recommended spray volume for Imidacloprid, and how does it affect control? A3: The optimal spray volume depends on the crop canopy and density. While minimum spray volumes for ground application are often around 10 gallons per acre, denser canopies may require higher volumes (e.g., up to 187 L/ha or ~20 gal/acre) to ensure the spray penetrates to the lower leaves. It is essential to achieve thorough, uniform coverage for systemic uptake.

Q4: How can I minimize off-target spray drift during application? A4: Minimizing drift is crucial for environmental protection and regulatory compliance. Key strategies include:

  • Selecting appropriate nozzles , such as air-induction types that produce larger droplets.

  • Avoiding excessive spray pressure , as higher pressure generally creates finer droplets that are more prone to drift.

  • Monitoring wind speed , and avoiding application when winds are greater than 10-15 mph.

  • Maintaining proper boom height as specified by the nozzle manufacturer.

  • Using drift-reducing adjuvants in the tank mix.

Q5: When is the best time to apply Imidacloprid for maximum efficacy and minimal environmental impact? A5: Applications should be timed based on pest life cycles, typically when pest populations begin to build. To protect pollinators, foliar applications of neonicotinoids like Imidacloprid should be strictly avoided on bee-attractive crops during bloom. Applying late in the day or at night when pollinators are not active can also be a mitigation strategy.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Poor Pest Control 1. Inadequate spray coverage or canopy penetration.2. Incorrect application timing (pest stage).3. Development of insecticide resistance.4. Rain shortly after application.1. Verify coverage with water-sensitive paper. Increase spray volume or switch to a nozzle type that provides better penetration.2. Scout fields to apply when pests are at their most vulnerable stage.3. Rotate with insecticides from a different mode of action group (Imidacloprid is Group 4A).4. Check the product label for the required rain-free period and re-apply if necessary.
Evidence of Spray Drift 1. Application in high wind conditions.2. Nozzle pressure is too high, creating fine droplets.3. Boom height is too high.1. Apply only when wind speeds are between 3 and 10 mph.2. Reduce pressure or switch to a low-drift (e.g., air-induction) nozzle.3. Lower the boom to the minimum height recommended for the nozzle type.
Uneven Application 1. Clogged or worn nozzles.2. Improper sprayer calibration or inconsistent travel speed.3. Incorrect boom overlap.1. Check and clean/replace all nozzles to ensure a uniform spray pattern.2. Recalibrate the sprayer to ensure the correct output and maintain a constant speed.3. Ensure the boom height and nozzle spacing provide the recommended pattern overlap (typically 30-50%).
Crop Phytotoxicity 1. Incorrect mixing of tank partners.2. Application during extreme heat or humidity.3. Over-application or improper dilution.1. Perform a jar test to check for physical compatibility before mixing in the main tank.2. Avoid spraying during the hottest parts of the day.3. Verify calculations and sprayer calibration to ensure the correct rate is applied.

Experimental Protocols

Protocol 1: Optimizing Nozzle Type and Pressure for Canopy Coverage

  • Objective: To determine the combination of nozzle type and spray pressure that provides the most uniform coverage throughout the crop canopy.

  • Materials: Calibrated research sprayer, several nozzle types (e.g., standard flat-fan, air-induction, twin-fan), water-sensitive paper (WSP), and target crop plots.

  • Methodology:

    • Establish replicated plots for each nozzle type and pressure combination (e.g., AI nozzle at 40 psi, AI nozzle at 60 psi, Flat-Fan at 30 psi, etc.).

    • Place WSP cards at three vertical locations within each plot's canopy: upper, middle, and lower.

    • Calibrate the sprayer for a constant spray volume and travel speed.

    • Spray the plots with water (or water plus a tracer dye).

    • After the spray has dried, carefully collect the WSP cards.

    • Use image analysis software to quantify the percent coverage and droplet density on each card.

    • Statistically analyze the data to identify the nozzle/pressure combination that yields the best coverage, especially in the middle and lower canopy regions.

Protocol 2: Evaluating the Impact of Spray Volume on Bio-efficacy

  • Objective: To assess how different carrier volumes affect the biological efficacy of Imidacloprid against the target pest.

  • Materials: Calibrated research sprayer, the optimal nozzle/pressure combination identified in Protocol 1, Imidacloprid formulation, and infested crop plots.

  • Methodology:

    • Design a randomized complete block experiment with at least three spray volumes (e.g., 90 L/ha, 140 L/ha, 185 L/ha) and an untreated control.

    • Use the same dose of Imidacloprid (active ingredient per hectare) for all treatments. Adjust sprayer travel speed to achieve the different volumes while maintaining constant pressure.

    • Conduct pre-treatment pest counts in each plot.

    • Apply the treatments according to the experimental design.

    • Conduct post-treatment pest counts at set intervals (e.g., 3, 7, and 14 days after application).

    • Calculate the percent mortality or reduction in pest population for each treatment.

    • Analyze the results to determine the lowest effective spray volume that provides statistically significant pest control.

Data Presentation

Table 1: Representative Data for Nozzle & Pressure Effects on Spray Coverage

Nozzle TypePressure (kPa)Droplet Size ClassUpper Canopy Coverage (%)Lower Canopy Coverage (%)Drift Potential
Standard Flat-Fan (XR)207Fine-Medium75%35%High
Standard Flat-Fan (XR)414Fine85%25%Very High
Air Induction (AI)276Coarse65%45%Low
Air Induction (AI)552Medium-Coarse70%50%Low

Table 2: Representative Data for Spray Volume Effects on Pest Control Efficacy

Spray Volume (L/ha)Imidacloprid Rate (g a.i./ha)Pest Mortality at 7 Days
907578%
1407592%
1857594%
Untreated Control05%

Visualizations

Experimental_Workflow cluster_0 Phase 1: Coverage Optimization cluster_1 Phase 2: Bio-Efficacy Trial P1_Start Define Trial Parameters (Crop, Target, Environment) P1_Select Select Nozzle Types & Pressures P1_Start->P1_Select P1_Setup Set Up Replicated Field Plots P1_Select->P1_Setup P1_WSP Place Water-Sensitive Paper in Canopy P1_Setup->P1_WSP P1_Spray Apply Water at Constant Volume P1_WSP->P1_Spray P1_Analyze Analyze WSP for Coverage (%) P1_Spray->P1_Analyze P1_Result Identify Optimal Nozzle & Pressure Combination P1_Analyze->P1_Result P2_Input Use Optimal Nozzle/Pressure P1_Result->P2_Input Input for Phase 2 P2_Select Define Spray Volumes (e.g., Low, Medium, High) P2_Input->P2_Select P2_PestCount1 Conduct Pre-Treatment Pest Counts P2_Select->P2_PestCount1 P2_Apply Apply Imidacloprid at Constant Dose P2_PestCount1->P2_Apply P2_PestCount2 Conduct Post-Treatment Pest Counts P2_Apply->P2_PestCount2 P2_Analyze Calculate Pest Mortality P2_PestCount2->P2_Analyze P2_Result Determine Lowest Effective Volume P2_Analyze->P2_Result Troubleshooting_Logic Start Issue: Poor Pest Control Check_Coverage Was Spray Coverage Adequate? Start->Check_Coverage Check_Timing Was Application Timing Correct? Check_Coverage->Check_Timing Yes Sol_Coverage Action: Optimize Application - Increase Volume - Change Nozzle/Pressure - Check Calibration Check_Coverage->Sol_Coverage No Check_Resistance Is Pest Resistance Suspected? Check_Timing->Check_Resistance Yes Sol_Timing Action: Improve Scouting - Time application to vulnerable pest life stage Check_Timing->Sol_Timing No Sol_Resistance Action: Implement IRM - Rotate to different MoA - Do not re-apply Imidacloprid Check_Resistance->Sol_Resistance Yes End Consult Agronomist or Product Representative Check_Resistance->End No

References

Validation & Comparative

Comparative Toxicity of Imidaclothiz and Imidacloprid on Honey Bees: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A significant data gap exists in the scientific literature regarding the specific toxicity of Imidaclothiz to honey bees (Apis mellifera), precluding a direct, quantitative comparison with the extensively studied neonicotinoid, Imidacloprid. While both compounds belong to the same class of insecticides and share a similar mode of action, the absence of published acute, chronic, and sublethal toxicity data for this compound on honey bees makes a comprehensive comparative analysis currently unfeasible.

This guide synthesizes the available toxicological data for Imidacloprid on honey bees and presents the limited information on this compound to provide a baseline for understanding their potential relative risks. The information is intended for researchers, scientists, and drug development professionals.

Overview of Neonicotinoid Insecticides

This compound and Imidacloprid are both systemic neonicotinoid insecticides. This class of insecticides targets the central nervous system of insects.[1][2] They act as agonists of the nicotinic acetylcholine receptors (nAChRs), meaning they mimic the neurotransmitter acetylcholine.[3][4] By binding to these receptors, they cause persistent stimulation of the nerve cells, leading to paralysis and death of the insect.[2] This mode of action is generally more selective for insects than for mammals.

Imidacloprid: A Profile of Honey Bee Toxicity

Imidacloprid is one of the most widely used insecticides globally, and its effects on honey bees have been the subject of extensive research.

Acute Toxicity of Imidacloprid on Honey Bees

Acute toxicity is typically measured by the median lethal dose (LD50) for contact exposure and the median lethal concentration (LC50) or dose (LD50) for oral exposure. A lower value indicates higher toxicity. The acute toxicity of Imidacloprid to honey bees can vary depending on the study, bee subspecies, and exposure route.

Toxicity Metric                                  Value (ng/bee)Exposure DurationReference                                                                      
Oral LD50 5 - 8148 - 72 hours
57 ± 2848 hours
37 ± 1072 hours
118.7424 hours
90.0948 hours
69.6872 hours
Contact LD50 2448 hours
2924 hours
2648 hours
Toxicity Metric                                  Value (µg/L or ppb)Exposure DurationReference                                                                      
Oral LC50 324 hours
0.648 hours
Chronic and Sublethal Effects of Imidacloprid on Honey Bees

Exposure to concentrations of Imidacloprid that do not cause immediate death can still have significant detrimental effects on honey bee health and colony survival.

Effect Category                                  Observed Effects                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              &.Reference                                                                      
Behavioral Impaired learning, memory, navigation, and foraging behavior.
Physiological Reduced immune function, increased susceptibility to pathogens (e.g., Nosema).
Colony Level Reduced brood production, decreased queen fecundity, and lower colony growth.

This compound: An Overview of Available Information

Information regarding the specific toxicological effects of this compound on honey bees is scarce in publicly available scientific literature. It is identified as a neonicotinoid insecticide with efficacy against sucking and biting insect pests. Based on its classification, it is presumed to share the same mode of action as Imidacloprid, targeting the nicotinic acetylcholine receptors of insects.

Due to the lack of specific data, a quantitative comparison of its toxicity to honey bees with that of Imidacloprid is not possible at this time.

Experimental Protocols for Neonicotinoid Toxicity Testing in Honey Bees

Standardized methods are crucial for assessing the toxicity of insecticides to honey bees. The following are generalized protocols based on OECD guidelines for acute oral and contact toxicity testing.

Acute Oral Toxicity Test (based on OECD Guideline 213)
  • Test Organisms: Young adult worker honey bees (Apis mellifera) of a uniform age are collected from a healthy, queenright colony.

  • Test Substance Preparation: The test substance (e.g., Imidacloprid) is dissolved in a sucrose solution at a series of concentrations. A control group receives the sucrose solution without the test substance.

  • Exposure: Bees are individually or group-fed a known volume of the treated sucrose solution.

  • Observation: Mortality is recorded at specified time intervals (e.g., 4, 24, 48, 72, and 96 hours) after exposure. Sublethal effects, such as behavioral changes, are also noted.

  • Data Analysis: The LD50 or LC50 is calculated using statistical methods, such as probit analysis.

Acute Contact Toxicity Test (based on OECD Guideline 214)
  • Test Organisms: Similar to the oral toxicity test, young adult worker honey bees of a uniform age are used.

  • Test Substance Application: A precise volume of the test substance, dissolved in a suitable solvent (e.g., acetone), is applied topically to the dorsal thorax of each bee using a microapplicator. Control bees are treated with the solvent only.

  • Observation: Mortality and sublethal effects are recorded at the same time intervals as in the oral toxicity test.

  • Data Analysis: The LD50 is calculated to determine the dose that is lethal to 50% of the test population.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of neonicotinoids and a typical workflow for assessing insecticide toxicity.

Neonicotinoid_Mechanism cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic_Neuron Opens ion channel, causes nerve impulse Overstimulation Overstimulation nAChR->Overstimulation Leads to ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Neonicotinoid Imidacloprid / This compound Neonicotinoid->nAChR Binds to (irreversibly) AChE->Neonicotinoid Cannot break down Paralysis_Death Paralysis_Death Overstimulation->Paralysis_Death -> Paralysis & Death

Caption: Mechanism of action of neonicotinoid insecticides on insect nicotinic acetylcholine receptors.

Toxicity_Workflow Start Start: Select Test Insecticide Prepare_Solutions Prepare Test Solutions (Multiple Concentrations) Start->Prepare_Solutions Collect_Bees Collect Healthy Honey Bees Start->Collect_Bees Exposure Exposure Phase (Oral or Contact) Prepare_Solutions->Exposure Collect_Bees->Exposure Observation Observation Period (e.g., 96 hours) Exposure->Observation Data_Collection Record Mortality & Sublethal Effects Observation->Data_Collection Analysis Statistical Analysis (e.g., Probit) Data_Collection->Analysis Results Determine LD50/LC50 & Describe Sublethal Effects Analysis->Results End End Results->End

Caption: Generalized workflow for assessing the acute toxicity of insecticides to honey bees.

Conclusion and Future Directions

The available scientific literature provides a robust understanding of the toxicity of Imidacloprid to honey bees, highlighting its potential for both lethal and a range of sublethal effects that can impact individual and colony health. In stark contrast, there is a critical absence of publicly accessible data on the toxicity of this compound to honey bees.

Given that both are neonicotinoids, it is plausible that this compound exhibits similar toxicological properties. However, without empirical data, any comparison remains speculative. To enable a scientifically sound comparative risk assessment, further research is urgently needed to determine the acute and chronic toxicity of this compound to honey bees, as well as to investigate its potential sublethal effects on bee behavior, physiology, and overall colony health. Such studies are essential for informed regulatory decisions and the development of pollinator-friendly pest management strategies.

References

A Comparative Guide to Validated HPLC Methods for Imidaclothiz Residue Analysis in Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of imidaclothiz residues in various vegetable matrices. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting and implementing suitable analytical protocols.

Comparison of Method Performance

The following table summarizes the performance characteristics of a validated HPLC method for the analysis of this compound in cabbage. For comparative context, data from validated HPLC methods for the structurally similar neonicotinoid, imidacloprid, in other vegetables are also included. This allows for an informed estimation of expected performance parameters when adapting methods for this compound analysis in different matrices.

ParameterThis compound in CabbageImidacloprid in CucumberImidacloprid in TomatoImidacloprid in Sweet PepperGeneral Method for Imidacloprid in Vegetables
Extraction Solvent AcetonitrileAcetonitrile/Water (80:20 v/v)Acetonitrile/MethanolAcetonitrileAcetonitrile
Cleanup Method Not specifiedSilica Gel Column ChromatographyFlorisil Column ChromatographyQuEChERSNH2 Solid Phase Extraction Cartridge
HPLC Column Not specifiedC18C18Waters C18 (25 mm x 4.6 mm)Not specified
Mobile Phase Not specifiedAcetonitrile/Water (40/60 v/v)Not specifiedAcetonitrile/Water (10/90 v/v)Not specified
Detection UVUV (270 nm)UVUV (230 nm)UV/Diode-Array
Limit of Detection (LOD) 0.0075 mg/kg[1][2]Not specifiedNot specified0.003 mg/kg[3]0.002 mg/kg[4]
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified0.1 mg/kg[3]Not specified
Recovery 88-93%75-109%92.4-98.8% (acetone/ethyl acetate extraction); 97.5-99.1% (acetonitrile/methanol extraction)95%87.0-99.2%
Precision (RSD) 2.2-5.6%Not specifiedNot specifiedNot specified0.52-6.80%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a foundation for developing and validating in-house methods for this compound residue analysis.

Method 1: this compound in Cabbage (Adapted from Wu et al., 2010)
  • Sample Preparation:

    • Homogenize a representative sample of cabbage.

    • Extract a known weight of the homogenized sample with acetonitrile.

    • Filter the extract.

    • The subsequent cleanup steps are not detailed in the abstract but would typically involve solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering matrix components.

  • HPLC Conditions:

    • The specific HPLC column, mobile phase composition, flow rate, and injection volume are not specified in the available abstract. However, typical conditions for neonicotinoid analysis involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection around 270 nm.

  • Validation Parameters:

    • Accuracy (Recovery): Determined by spiking blank cabbage samples with known concentrations of this compound and analyzing them. The recovery was found to be in the range of 88-93%.

    • Precision: Assessed by the relative standard deviation (RSD) of replicate analyses, which ranged from 2.2% to 5.6%.

    • Limit of Detection (LOD): The minimum detectable concentration was reported as 0.0075 mg/kg.

Method 2: Imidacloprid in Cucumber (Adapted from a general HPLC method)
  • Sample Preparation:

    • Extract the sample with an 80:20 (v/v) mixture of acetonitrile and water.

    • Concentrate the initial extract.

    • Perform a prewashing step of the concentrated extracts with cyclohexane and an alkaline solution to remove non-polar and acidic interferences.

    • Further purify the extract using silica gel column chromatography.

  • HPLC Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Detection: UV detector.

  • Validation Parameters:

    • Recovery: The method yielded recoveries between 75% and 109% for imidacloprid in various crops.

    • Limit of Determination: The limits of determination were 0.005 mg/kg for crops.

Method 3: Imidacloprid in Sweet Pepper using QuEChERS and HPLC (Adapted from a study on sweet pepper)
  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of homogenized sweet pepper sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • The cleanup step typically involves dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering substances.

  • HPLC Conditions:

    • HPLC System: Shimadzu LC-20AD.

    • Detector: UV detector set at 230 nm.

    • Column: Waters C18, 25 mm x 4.6 mm.

    • Mobile Phase: Acetonitrile/water (10/90 v/v).

    • Flow Rate: 0.55 mL/min.

    • Injection Volume: 5 µL.

  • Validation Parameters:

    • Recovery: The recovery rate for imidacloprid was 95%.

    • Limit of Detection (LOD): The LOD was determined to be 0.003 mg/kg.

    • Limit of Quantification (LOQ): The LOQ was 0.1 mg/kg.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC-based analysis of this compound residues in vegetables.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Vegetable Sample homogenization Homogenization sample->homogenization extraction Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Cleanup (e.g., SPE, QuEChERS) extraction->cleanup hplc HPLC System cleanup->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV/Diode-Array Detection separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation result Residue Level Report validation->result

Caption: Workflow for HPLC analysis of this compound in vegetables.

This guide provides a comparative overview of HPLC methods for this compound residue analysis. Researchers should note that method validation is crucial when adapting these protocols to different vegetable matrices or laboratory conditions to ensure accurate and reliable results.

References

Soil Degradation of Neonicotinoids: A Comparative Analysis of Imidaclothiz and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental persistence of neonicotinoid insecticides is critical for assessing their ecological impact. This guide provides a comparative analysis of the degradation rates of Imidaclothiz and other major neonicotinoids in soil, supported by experimental data and detailed methodologies for researchers and drug development professionals.

The persistence of neonicotinoids in soil is a significant environmental concern, influencing their potential for groundwater contamination and long-term effects on non-target organisms. Understanding the degradation rates of these insecticides is paramount for risk assessment and the development of more environmentally benign alternatives. This guide focuses on comparing the soil degradation of this compound with other widely used neonicotinoids, including imidacloprid, clothianidin, thiamethoxam, acetamiprid, and thiacloprid.

Comparative Degradation Rates in Soil

The degradation of neonicotinoids in soil is typically quantified by their half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter can vary significantly based on soil type, temperature, moisture, pH, and microbial activity.[1] Microbial degradation is a key factor in the breakdown of many neonicotinoids.[2][3]

A direct comparative study on the microbial degradation of four neonicotinoids in unsterilised soil revealed significant differences in their persistence.[4][5] After 15 days, acetamiprid and thiacloprid showed extensive degradation, with 94.0% and 98.8% of the initial amounts degraded, respectively. In contrast, imidacloprid and the structurally similar this compound were found to be significantly more persistent, with only 22.5% and 25.1% degradation, respectively, over a longer period of 25 days. In sterilized soil, the degradation rates for all compounds were substantially lower, highlighting the crucial role of soil microorganisms in their breakdown. For instance, in sterilized soil, the degradation of this compound was only 9.0% after 25 days, while imidacloprid showed almost no degradation.

The following table summarizes the reported soil half-lives (DT50) for this compound and other key neonicotinoids from various studies. It is important to note that these values can have a wide range due to varying experimental conditions.

NeonicotinoidSoil Half-Life (DT50) in DaysKey Findings and References
This compound 53 - 133Reported by the FAO, indicating moderate persistence in soil.
Imidacloprid 28 - 1250Highly variable depending on soil type and conditions. Can range from 40-124 days in unamended vs. amended soil, 48-190 days, and in some cases, persisting for 1-3 years.
Clothianidin 148 - 6931Generally considered highly persistent in soil.
Thiamethoxam 7 - 353Moderately to highly persistent, with a wide range of reported half-lives.
Acetamiprid 31 - 450Moderately to highly persistent.
Thiacloprid < 90Generally considered less persistent than other neonicotinoids.

Experimental Protocols for Soil Degradation Studies

The determination of neonicotinoid degradation rates in soil typically involves laboratory incubation studies under controlled conditions. The following is a generalized experimental protocol based on methodologies cited in the literature.

1. Soil Collection and Preparation:

  • Soil samples are collected from the desired agricultural fields, typically from the top 0-20 cm layer.

  • The soil is sieved (e.g., through a 2 mm mesh) to remove stones and large organic debris.

  • The physicochemical properties of the soil are characterized, including pH, organic matter content, texture (sand, silt, clay content), and cation exchange capacity.

  • For studies investigating the role of microbes, a portion of the soil may be sterilized (e.g., by autoclaving or gamma irradiation).

2. Pesticide Application:

  • A stock solution of the neonicotinoid insecticide is prepared in a suitable solvent (e.g., methanol).

  • The pesticide solution is applied to the soil to achieve a specific concentration, often representative of typical agricultural application rates. The solvent is allowed to evaporate.

3. Incubation:

  • The treated soil samples are placed in incubation chambers (e.g., flasks or microcosms).

  • The incubation is carried out under controlled conditions of temperature (e.g., 25°C) and moisture (e.g., 40-60% of water holding capacity).

  • The samples are typically incubated in the dark to prevent photodegradation.

4. Sampling and Analysis:

  • Soil subsamples are collected at regular time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 56 days).

  • The neonicotinoid residues are extracted from the soil samples using an appropriate solvent extraction method.

  • The concentration of the parent neonicotinoid and any major metabolites is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis:

  • The degradation kinetics of the neonicotinoid are determined by plotting its concentration over time.

  • The data is often fitted to a first-order decay model to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a soil degradation study of neonicotinoids.

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection (0-20 cm depth) Sieving Sieving (2 mm mesh) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Sterilization Sterilization (Optional) Sieving->Sterilization Pesticide_Application Pesticide Application (Spiking) Characterization->Pesticide_Application Sterilization->Pesticide_Application Incubation Incubation (Controlled Temp. & Moisture) Pesticide_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC / LC-MS Analysis Extraction->Quantification Data_Analysis Kinetic Modeling Quantification->Data_Analysis DT50_Calculation DT50 Calculation Data_Analysis->DT50_Calculation

Caption: Workflow for determining the soil degradation rate of neonicotinoids.

References

Cross-Resistance Analysis of Imidaclothiz and Other Insecticides in the Cotton Aphid, Aphis gossypii

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The cotton aphid, Aphis gossypii, is a global pest of significant economic importance, notorious for its rapid development of resistance to a wide array of insecticides. The introduction of neonicotinoids, such as imidaclothiz and the widely used imidacloprid, initially provided effective control. However, the persistent use of these chemicals has led to the emergence of resistant aphid populations, often exhibiting cross-resistance to other insecticides. This guide provides a comparative analysis of cross-resistance patterns observed in A. gossypii, with a focus on neonicotinoids and other major insecticide classes, supported by experimental data and detailed methodologies for researchers in crop protection and insecticide resistance management.

Comparative Efficacy and Cross-Resistance

Studies have demonstrated that field populations of A. gossypii have developed varying levels of resistance to neonicotinoids. For instance, resistance ratios for imidacloprid have been documented to range from low to extremely high, with some populations showing over 600-fold resistance compared to susceptible strains[1]. This resistance often extends to other neonicotinoids, indicating a shared resistance mechanism.

A significant concern for resistance management is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to another, often from a different chemical class. Research has shown that imidacloprid-resistant strains of A. gossypii can exhibit cross-resistance to the pyrethroid insecticide fenvalerate[2][3]. Conversely, fenvalerate-resistant strains did not show significant cross-resistance to imidacloprid[2]. This unidirectional cross-resistance suggests a complex interplay of resistance mechanisms.

The table below summarizes the cross-resistance patterns observed in imidacloprid-resistant A. gossypii against other insecticides.

Insecticide ClassInsecticideCross-Resistance Level in Imidacloprid-Resistant StrainReference
PyrethroidFenvalerateHigh (108.9-fold)[2]
PyrethroidLambda-cyhalothrinModerate to Low
CarbamateMethomylSlight (6.3-fold)
OrganochlorineEndosulfanSlight (3.0-fold)
OrganophosphateOmethoateSlight (8.5-fold)
NeonicotinoidAcetamipridHigh (e.g., 19.61-fold)
NeonicotinoidThiamethoxamVariable
SulfoximineSulfoxaflorApparent (53.58-fold to imidacloprid in a sulfoxaflor-resistant strain)

Mechanisms of Resistance

The development of resistance in A. gossypii is multifactorial, primarily involving two key mechanisms:

  • Metabolic Resistance: This involves the enhanced detoxification of insecticides by enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). Overexpression of specific P450 genes, like CYP6CY13 and CYP6CY14, has been linked to imidacloprid resistance. Synergist studies using piperonyl butoxide (PBO), an inhibitor of P450s, have shown a significant increase in the toxicity of imidacloprid in resistant populations, confirming the role of P450s in detoxification.

  • Target-Site Resistance: This involves mutations in the target protein of the insecticide, reducing its binding affinity. For neonicotinoids, the target is the nicotinic acetylcholine receptor (nAChR). A specific point mutation, R81T (arginine to threonine substitution) in the β1 subunit of the nAChR, has been identified as a major mechanism of imidacloprid resistance in A. gossypii.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Insecticide Bioassay (Leaf-Dip Method)

This method is used to determine the susceptibility of aphid populations to various insecticides and to calculate the median lethal concentration (LC50).

Protocol:

  • Insecticide Preparation: Prepare serial dilutions of the technical-grade insecticide in a suitable solvent (e.g., acetone) and then dilute with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Preparation: Select fresh, untreated cotton or cucumber leaves. Cut leaf discs of a uniform size (e.g., 2 cm diameter).

  • Dipping: Dip each leaf disc into a specific insecticide dilution for 10-30 seconds. Allow the discs to air-dry completely. Control discs are dipped in the water-surfactant solution only.

  • Aphid Infestation: Place the treated leaf discs, adaxial side up, on a layer of agar in a petri dish. Transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes and incubate at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).

  • Mortality Assessment: Assess aphid mortality after 48 or 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC50 of the field or resistant population by the LC50 of a susceptible reference strain.

Enzyme Activity Assays

These assays quantify the activity of detoxification enzymes in resistant and susceptible aphid strains.

a) Cytochrome P450 Monooxygenase (P450) Assay:

  • Principle: Measures the rate of a P450-mediated reaction, often using a model substrate like p-nitroanisole.

  • Protocol: Homogenize a known number of aphids in a phosphate buffer. Centrifuge the homogenate to obtain the microsomal fraction. The reaction mixture contains the microsomal fraction, a NADPH-generating system, and the substrate. The rate of product formation is measured spectrophotometrically.

b) Esterase (EST) Assay:

  • Principle: Measures the hydrolysis of a substrate like α-naphthyl acetate.

  • Protocol: Homogenize aphids in a phosphate buffer and centrifuge to obtain the supernatant. The reaction mixture contains the supernatant and the substrate. The product of the reaction forms a colored complex with a dye (e.g., Fast Blue B), and the absorbance is measured.

c) Glutathione S-Transferase (GST) Assay:

  • Principle: Measures the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Protocol: Homogenize aphids and prepare a supernatant. The reaction mixture includes the supernatant, glutathione, and CDNB. The rate of formation of the conjugate is monitored by measuring the increase in absorbance at a specific wavelength.

Synergist Bioassay

This experiment helps to identify the involvement of specific enzyme systems in resistance.

Protocol:

  • Synergist Application: Pre-treat aphids with a sub-lethal dose of a synergist (e.g., PBO for P450s, DEF for esterases) for a specific period (e.g., 1-2 hours).

  • Insecticide Bioassay: Conduct a standard insecticide bioassay (as described above) using the synergist-pre-treated aphids.

  • Data Analysis: Calculate the LC50 for the insecticide in the presence of the synergist. The synergism ratio (SR) is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide plus the synergist. An SR value greater than 2 is generally considered indicative of the involvement of that enzyme system in resistance.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biochemical pathways involved in resistance, the following diagrams have been generated.

Experimental_Workflow cluster_collection Aphid Collection & Rearing cluster_bioassay Bioassays cluster_analysis Data Analysis cluster_mechanism Mechanism Investigation field_pop Field Population insecticide_bioassay Insecticide Bioassay field_pop->insecticide_bioassay synergist_bioassay Synergist Bioassay field_pop->synergist_bioassay enzyme_assay Enzyme Assays (P450, EST, GST) field_pop->enzyme_assay molecular_analysis Molecular Analysis (e.g., qPCR, Sequencing) field_pop->molecular_analysis lab_sus Susceptible Strain lab_sus->insecticide_bioassay lab_sus->enzyme_assay lab_sus->molecular_analysis lc50 LC50 Calculation insecticide_bioassay->lc50 sr Synergism Ratio (SR) synergist_bioassay->sr rr Resistance Ratio (RR) lc50->rr

Caption: Workflow for Cross-Resistance Analysis in Aphis gossypii.

Detoxification_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism insecticide Insecticide (e.g., this compound) p450 Cytochrome P450s insecticide->p450 Oxidation est Esterases insecticide->est Hydrolysis metabolite1 Hydroxylated Metabolite p450->metabolite1 gst Glutathione S-Transferases metabolite2 Conjugated Metabolite gst->metabolite2 est->metabolite1 metabolite1->gst Conjugation excretion Excretion metabolite2->excretion

References

Imidaclothiz vs. Thiamethoxam: A Comparative Life-Cycle Assessment of Environmental Impacts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of two neonicotinoid insecticides, Imidaclothiz and Thiamethoxam, based on available life-cycle assessment (LCA) data and environmental fate studies. While a direct comparative LCA for this compound and Thiamethoxam is not extensively documented in current literature, this guide synthesizes findings from a comprehensive LCA of Thiamethoxam and Imidacloprid, a first-generation neonicotinoid, alongside specific environmental data for this compound to offer a comparative overview.

Executive Summary

Thiamethoxam, a second-generation neonicotinoid, generally exhibits a lower environmental impact profile across its life cycle compared to first-generation neonicotinoids like Imidacloprid, particularly in the production phase.[1][2][3] Data on the complete life-cycle assessment of this compound, a novel neonicotinoid, is less comprehensive. However, analysis of its environmental fate and toxicity suggests distinct characteristics that influence its overall environmental footprint. This guide delves into the available data to provide a comparative analysis of their environmental impacts, from production to their ultimate fate in the environment.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data related to the environmental impact of Thiamethoxam, with comparative data for Imidacloprid included to provide context for a neonicotinoid LCA. Data for this compound is presented where available.

Table 1: Life-Cycle Assessment (LCA) Midpoint Indicators for Human Health Impacts (per kg of active ingredient)

Midpoint CategoryImidaclopridThiamethoxamThis compound
Carcinogens~95% from production~10x smaller than ImidaclopridData not available
Non-carcinogensSplit between production and applicationData not availableData not available
Respiratory inorganics>95% from productionData not availableData not available
Ionizing radiation>95% from productionData not availableData not available
Ozone layer depletion>95% from productionData not availableData not available
Respiratory organics>95% from productionData not availableData not available

Source: Adapted from a life-cycle assessment of Imidacloprid and Thiamethoxam.[1][2]

Table 2: Life-Cycle Assessment (LCA) Midpoint Indicators for Ecosystem Quality Impacts (per kg of active ingredient)

Midpoint CategoryImidaclopridThiamethoxamThis compound
Aquatic ecotoxicityPrimarily from production~20x smaller than ImidaclopridData not available
Terrestrial ecotoxicitySplit between production and applicationData not availableData not available
Aquatic acidificationPrimarily from productionData not availableData not available
Aquatic eutrophicationPrimarily from productionData not availableData not available
Terrestrial acidification/nitrificationPrimarily from productionData not availableData not available
Land occupationPrimarily from productionData not availableData not available
Global warmingData not availableData not availableData not available
Non-renewable energyPrimarily from productionData not availableData not available
Mineral extractionPrimarily from productionData not availableData not available

Source: Adapted from a life-cycle assessment of Imidacloprid and Thiamethoxam.

Table 3: Environmental Fate and Toxicity Profile

ParameterThis compoundThiamethoxam
Soil Half-Life Data not available~11–35 days (varies by condition)
Aquatic Impact Moderate riskModerate risk
Toxicity to Bees HighHigh (restricted use near flowering crops)
Oral LD50 (Rats) Data not available100 mg/kg

Experimental Protocols

Life-Cycle Assessment (LCA) Methodology

The life-cycle assessment data for Thiamethoxam presented in this guide is based on a methodology that quantifies the environmental impacts of its production, transport, and application. The key aspects of this protocol are:

  • Functional Unit: 1 kg of the insecticide applied to the land.

  • System Boundaries: The assessment includes the production and transport of materials and energy used in the manufacturing, transportation, and application stages of the pesticide's life cycle.

  • Impact Assessment Method: The IMPACT 2002+ method was utilized to link life cycle inventory results to 14 midpoint categories, which are then aggregated into two endpoint damage categories: ecosystem quality and human health.

  • Data Sources: Data for materials, energy use, and emissions were gathered from peer-reviewed literature, government reports, and life-cycle inventory databases such as Ecoinvent. The SimaPro LCA modeling platform was used for the assessment.

Environmental Fate and Degradation Studies

The environmental fate of this compound and Thiamethoxam is evaluated through various laboratory and field studies that investigate their persistence and degradation pathways in different environmental compartments. Key experimental approaches include:

  • Biodegradation: Studies have investigated the microbial degradation of both this compound and Thiamethoxam. For instance, the biodegradation of Thiamethoxam has been studied using bacterial strains like Labrys portucalensis F11, which can utilize the insecticide as a sole carbon and nitrogen source. Similarly, the biodegradation of this compound has been explored through microbial processes.

  • Abiotic Degradation: The degradation of these insecticides is also influenced by abiotic factors. For example, the degradation of Thiamethoxam has been shown to be enhanced by ultrasonic irradiation in the presence of zero-valent metals.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

LCA_System_Boundary cluster_0 Life Cycle Stages cluster_1 Environmental Compartments cluster_2 Impact Assessment Raw Material Acquisition Raw Material Acquisition Pesticide Production Pesticide Production Raw Material Acquisition->Pesticide Production Energy & Materials Transportation Transportation Pesticide Production->Transportation Active Ingredient Application Application Transportation->Application Formulated Product Environment Environment Application->Environment Emissions Air Air Environment->Air Water Water Environment->Water Soil Soil Environment->Soil Human Health Human Health Environment->Human Health Ecosystem Quality Ecosystem Quality Environment->Ecosystem Quality

Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Neonicotinoid (Parent Compound) Neonicotinoid (Parent Compound) Photolysis Photolysis Neonicotinoid (Parent Compound)->Photolysis Hydrolysis Hydrolysis Neonicotinoid (Parent Compound)->Hydrolysis Microbial Degradation Microbial Degradation Neonicotinoid (Parent Compound)->Microbial Degradation Plant Metabolism Plant Metabolism Neonicotinoid (Parent Compound)->Plant Metabolism Metabolites Metabolites Photolysis->Metabolites Hydrolysis->Metabolites Microbial Degradation->Metabolites Plant Metabolism->Metabolites

Conclusion

The life-cycle assessment of Thiamethoxam reveals that its production stage is a significant contributor to its overall environmental impact, although these impacts are considerably lower than those of first-generation neonicotinoids like Imidacloprid. For this compound, while a complete LCA is not yet available, its environmental fate is characterized by both biotic and abiotic degradation processes that determine its persistence and potential for environmental contamination. Both insecticides are classified as highly toxic to bees, a critical consideration for their application.

This comparative guide highlights the importance of a holistic, life-cycle approach to evaluating the environmental performance of pesticides. For researchers and drug development professionals, these findings underscore the need to consider the entire life cycle of a new chemical entity, from synthesis to environmental fate, to develop more sustainable and environmentally benign crop protection solutions. Further research, particularly a comprehensive LCA of this compound, is necessary to provide a more direct and quantitative comparison with Thiamethoxam.

References

Evaluating the Genotoxicity of Imidaclothiz in Non-Target Aquatic Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current ecotoxicological data exists regarding the specific genotoxic effects of the novel neonicotinoid insecticide imidaclothiz on non-target aquatic species. While research has established the chronic toxicity of this compound to aquatic life, a direct assessment of its potential to damage genetic material remains largely unexplored. This guide provides a comparative analysis of the known genotoxicity of two widely studied neonicotinoids, imidacloprid and clothianidin, to infer the potential risks associated with this compound and to highlight critical areas for future research.

Neonicotinoid insecticides, including this compound, are a class of pesticides that have seen widespread use in agriculture.[1] Their systemic nature and persistence in the environment raise concerns about their impact on non-target organisms, particularly in aquatic ecosystems.[1][2] Genotoxicity, the ability of a substance to damage DNA, is a significant concern as it can lead to mutations, cancer, and reproductive issues in affected organisms.[1]

Comparative Genotoxicity of Neonicotinoids in Aquatic Species

Studies on imidacloprid and clothianidin have demonstrated their potential to induce genotoxic effects in a range of non-target aquatic organisms, including fish and invertebrates. These effects are often mediated by the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage, including DNA damage.[2]

Data on Genotoxicity of Imidacloprid and Clothianidin

The following tables summarize the findings of various studies on the genotoxicity of imidacloprid and clothianidin in non-target aquatic species.

Table 1: Genotoxicity of Imidacloprid in Non-Target Aquatic Species

SpeciesAssayConcentrationExposure TimeObserved EffectsReference
Oreochromis niloticus (Nile Tilapia)Micronucleus Test, Comet Assay62.5, 125, 250 µg/L96 hoursIncreased frequency of micronuclei and DNA damage.
Oreochromis niloticus (Nile Tilapia)Micronucleus Assay50, 100 mg/L24 and 96 hoursSignificant increase in micronuclei and nuclear abnormalities.
Cyprinus carpio (Common Carp)Comet Assay7.8, 15.6, 23.4 ppm30 daysSignificant DNA damage in erythrocytes.
Danio rerio (Zebrafish)Comet Assay0.3, 1.25, 5 mg/L7, 14, 21, 28 daysDose- and time-dependent DNA damage.
Ceriodaphnia dubiaComet AssayFrom 7 µg/L-Marked DNA lesions with increasing concentrations.

Table 2: Genotoxicity of Clothianidin in Non-Target Aquatic Species

SpeciesAssayConcentrationExposure TimeObserved EffectsReference
Aquatic InvertebratesLC500.002 ppm to 1.2 ppm48 hoursVaried lethal concentrations, with some species showing high sensitivity.
Penaeus vannamei (Whiteleg Shrimp)Transcriptome Analysis--Disruption of DNA integrity.
Aquatic InvertebratesAcute and Chronic Toxicity--Varies by species, with some insects being highly sensitive.

Inferred Genotoxic Potential of this compound

While direct experimental data on the genotoxicity of this compound is lacking, a 2025 study on its degradation and ecological risk noted that both this compound and its breakdown products pose noteworthy chronic toxicity to fish, daphnids, and green algae. Chronic toxicity can be a surrogate indicator of underlying cellular damage, which may include genotoxic effects. Given that this compound belongs to the same class of insecticides as imidacloprid and clothianidin and shares a similar mode of action, it is plausible that it could also induce genotoxicity through similar mechanisms, such as oxidative stress.

Experimental Protocols for Assessing Genotoxicity

Standardized assays are crucial for evaluating the genotoxic potential of chemical compounds. The two most commonly used methods in aquatic toxicology are the comet assay and the micronucleus test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

Comet_Assay_Workflow cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis cell_isolation Cell Isolation (e.g., erythrocytes) embedding Embedding cells in agarose on a slide cell_isolation->embedding lysis Lysis of cell and nuclear membranes embedding->lysis unwinding DNA unwinding (alkaline conditions) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Staining with a fluorescent dye electrophoresis->staining visualization Visualization under a fluorescence microscope staining->visualization scoring Scoring of DNA damage (comet tail) visualization->scoring

Caption: Workflow of the Comet Assay for DNA damage assessment.

Methodology:

  • Cell Isolation: Erythrocytes are isolated from the blood of the test organism.

  • Embedding: The isolated cells are mixed with low-melting-point agarose and spread onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell and nuclear membranes, leaving behind the DNA-containing nucleoid.

  • DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA fragments to migrate out of the nucleoid, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Scoring: The comets are scored to quantify the level of DNA damage.

Micronucleus Test

The micronucleus test is used to detect chromosomal damage or aneuploidy. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind.

Experimental Workflow:

Micronucleus_Test_Workflow cluster_exposure Exposure cluster_sampling Sampling & Smear Preparation cluster_staining Staining cluster_analysis Analysis exposure Exposure of aquatic organisms to test substance blood_sampling Blood sampling (e.g., from caudal vein) exposure->blood_sampling smear_prep Preparation of blood smears on slides blood_sampling->smear_prep fixation Fixation of smears smear_prep->fixation staining Staining with Giemsa or other DNA stain fixation->staining microscopy Microscopic examination staining->microscopy scoring Scoring of micronucleated cells per 1000 cells microscopy->scoring

Caption: Workflow of the Micronucleus Test for chromosomal damage.

Methodology:

  • Exposure: Aquatic organisms are exposed to the test substance for a defined period.

  • Sampling: Blood samples are collected from the organisms.

  • Smear Preparation: A thin smear of blood is made on a microscope slide.

  • Fixation and Staining: The smear is fixed and then stained with a DNA-specific stain, such as Giemsa.

  • Microscopic Analysis: The slides are examined under a microscope, and the frequency of micronucleated erythrocytes is determined by scoring a large number of cells (typically 1000-2000 per animal).

Signaling Pathway of Neonicotinoid-Induced Genotoxicity

The genotoxic effects of neonicotinoids are often linked to the induction of oxidative stress. The following diagram illustrates the proposed signaling pathway.

Oxidative_Stress_Pathway Neonicotinoid Neonicotinoid Exposure (e.g., this compound) Mitochondria Mitochondrial Dysfunction Neonicotinoid->Mitochondria Antioxidant Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) Neonicotinoid->Antioxidant ROS Increased Reactive Oxygen Species (ROS) Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant->Oxidative_Stress DNA_Damage DNA Damage (Strand breaks, base oxidation) Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage (Lipid peroxidation, protein oxidation) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed signaling pathway of neonicotinoid-induced genotoxicity.

Conclusion and Future Directions

The available evidence on imidacloprid and clothianidin strongly suggests that neonicotinoids as a class have the potential to be genotoxic to non-target aquatic organisms. The primary mechanism appears to be the induction of oxidative stress, leading to DNA damage. Although direct evidence for the genotoxicity of this compound is currently unavailable, its classification as a neonicotinoid and its demonstrated chronic toxicity warrant a precautionary approach and further investigation.

To address the current knowledge gap, it is imperative that future research focuses on:

  • Directly assessing the genotoxicity of this compound in a variety of non-target aquatic species using standardized assays such as the comet assay and the micronucleus test.

  • Investigating the underlying mechanisms of this compound toxicity , including its potential to induce oxidative stress and mitochondrial dysfunction.

  • Evaluating the genotoxic potential of this compound metabolites and degradation products , as these may also contribute to the overall environmental risk.

A comprehensive understanding of the genotoxic potential of this compound is essential for conducting accurate environmental risk assessments and for implementing appropriate regulatory measures to protect aquatic ecosystems.

References

Comparative Study: Unraveling the Efficacy of UVC/TiO₂ Processes for Imidaclothiz Removal from Water

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of UVC/TiO₂ photocatalysis in comparison to other advanced oxidation and adsorption technologies for the remediation of water contaminated with the neonicotinoid insecticide, Imidaclothiz.

Introduction

The pervasive presence of neonicotinoid insecticides, such as this compound, in various water bodies poses a significant threat to environmental and human health. The development of effective and efficient water treatment technologies is paramount for the removal of these persistent organic pollutants. This guide provides a comparative analysis of the ultraviolet-C/titanium dioxide (UVC/TiO₂) photocatalytic process against other prominent methods, namely ozonation and activated carbon adsorption, for the removal of this compound from water. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for water purification strategies.

Note: The majority of published research focuses on the removal of Imidacloprid, a closely related neonicotinoid to this compound. Due to the limited availability of data specifically for this compound, this guide utilizes data from Imidacloprid removal studies as a proxy, acknowledging that while the chemical structures are similar, removal efficiencies may vary.

Comparative Performance Analysis

The following tables summarize the quantitative data on the performance of UVC/TiO₂, ozonation, and activated carbon adsorption for the removal of neonicotinoid insecticides from water.

Table 1: Comparison of Removal Efficiency and Treatment Time

Treatment ProcessTarget PollutantInitial Concentration (mg/L)Removal Efficiency (%)Treatment Time (min)Key Findings
UVC/TiO₂ Imidacloprid10088.15[1]20[1]Effective degradation achieved under optimal conditions.[1]
UVC Alone Imidacloprid100~51.4520UVC/TiO₂ shows a significant synergistic effect over UVC photolysis alone.[1]
Ozonation (O₃) Imidacloprid0.555[2]10Moderately effective, with efficiency highly dependent on pH.
Photo-ozonation (O₃/UV) Imidacloprid0.599.510Significantly enhanced removal compared to ozonation alone due to increased hydroxyl radical production.
Activated Carbon Imidacloprid10 - 10093.79 - 94.72120High removal efficiency, but requires longer contact time.

Table 2: Kinetic and Adsorption Capacity Comparison

Treatment ProcessKinetic ModelRate ConstantMaximum Adsorption Capacity (mg/g)
UVC/TiO₂ First-order--
Ozonation (O₃) Pseudo-first-order0.2374 min⁻¹ (at pH 8.25)-
Photo-ozonation (O₃/UV) ---
Activated Carbon Pseudo-second-order-76.92 - 83.33

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

UVC/TiO₂ Photocatalytic Degradation

Objective: To determine the degradation efficiency of Imidacloprid using a UVC/TiO₂ process.

Materials:

  • Photoreactor equipped with a low-pressure mercury vapor lamp (UVC, 254 nm).

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25).

  • Imidacloprid stock solution.

  • Magnetic stirrer.

  • pH meter.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Prepare a 100 mg/L solution of Imidacloprid in deionized water.

  • Adjust the pH of the solution to the desired value (e.g., 7.5) using dilute HCl or NaOH.

  • Add the TiO₂ catalyst to the solution at a specific concentration (e.g., 100 mg/L).

  • Place the solution in the photoreactor and stir in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UVC lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Filter the samples to remove TiO₂ nanoparticles before HPLC analysis.

  • Analyze the concentration of Imidacloprid in the samples using HPLC.

Ozonation and Photo-Ozonation

Objective: To evaluate the removal of Imidacloprid by ozonation and the enhancing effect of UV radiation.

Materials:

  • Ozone generator.

  • Gas washing bottle or bubble column reactor.

  • UV lamp (for photo-ozonation).

  • Imidacloprid solution.

  • Analytical instruments for ozone and Imidacloprid concentration measurement.

Procedure:

  • Prepare a solution of Imidacloprid at a known concentration (e.g., 500 µg/L).

  • Fill the reactor with the Imidacloprid solution.

  • For ozonation, bubble ozone gas through the solution at a constant flow rate.

  • For photo-ozonation, simultaneously irradiate the solution with a UV lamp.

  • Collect samples at different time points.

  • Quench the residual ozone in the samples immediately (e.g., with sodium thiosulfate).

  • Analyze the Imidacloprid concentration in the samples.

Activated Carbon Adsorption

Objective: To determine the adsorption capacity of activated carbon for Imidacloprid.

Materials:

  • Activated carbon (e.g., from hazelnut or walnut shells).

  • Imidacloprid solutions of varying concentrations.

  • Shaker or magnetic stirrer.

  • Centrifuge or filtration setup.

  • Spectrophotometer or HPLC for concentration analysis.

Procedure:

  • Add a fixed amount of activated carbon (e.g., 0.08 g) to a series of flasks containing Imidacloprid solutions of different initial concentrations (e.g., 10-100 mg/L).

  • Agitate the flasks at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).

  • Separate the activated carbon from the solution by centrifugation or filtration.

  • Measure the final concentration of Imidacloprid in the supernatant.

  • Calculate the amount of Imidacloprid adsorbed per unit mass of activated carbon.

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the comparative logic of the study.

Experimental_Workflow_UV_TiO2 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution B Adjust pH A->B C Add TiO₂ Catalyst B->C D Dark Adsorption C->D E UVC Irradiation D->E F Sampling E->F G Filtration F->G H HPLC Analysis G->H

Caption: Experimental workflow for the UVC/TiO₂ photocatalytic degradation of this compound.

Comparative_Study_Logic cluster_goal Goal cluster_methods Treatment Methods cluster_comparison Performance Metrics Goal Remove this compound from Water UVC_TiO2 UVC/TiO₂ Goal->UVC_TiO2 Ozonation Ozonation Goal->Ozonation Activated_Carbon Activated Carbon Goal->Activated_Carbon Efficiency Removal Efficiency UVC_TiO2->Efficiency Kinetics Degradation Kinetics UVC_TiO2->Kinetics Byproducts Byproduct Formation UVC_TiO2->Byproducts Ozonation->Efficiency Ozonation->Kinetics Ozonation->Byproducts Activated_Carbon->Efficiency Activated_Carbon->Kinetics

Caption: Logical framework for the comparative study of this compound removal methods.

Conclusion

This comparative guide highlights that the UVC/TiO₂ process is a highly effective and rapid method for the degradation of neonicotinoid insecticides like Imidacloprid, and by extension, likely this compound. While photo-ozonation demonstrates superior removal efficiency in a shorter time, the operational complexity and potential for byproduct formation require careful consideration. Activated carbon adsorption offers high removal rates but necessitates a longer treatment duration and poses challenges related to adsorbent regeneration and disposal.

The choice of the most suitable technology will ultimately depend on specific application requirements, including the initial pollutant concentration, desired effluent quality, economic feasibility, and operational constraints. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals to advance the development and implementation of effective water treatment solutions for neonicotinoid contamination.

References

Unveiling the Hepatorenal Impact of Low-Dose Imidaclothiz: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the subchronic hepatorenal toxicity of low-dose Imidaclothiz exposure reveals potential risks to liver and kidney function. This guide provides a comparative overview with other neonicotinoid insecticides, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Recent investigations into the effects of the neonicotinoid pesticide this compound have raised concerns regarding its potential for liver and kidney damage even at low doses. A study on mice exposed to subchronic, low-dose levels of this compound demonstrated notable hepatorenal toxicity[1]. This finding aligns with a growing body of evidence suggesting that neonicotinoids, a widely used class of insecticides, may pose a greater risk to mammalian health than previously understood. While considered safer than older pesticide classes due to their selective action on insect nicotinic acetylcholine receptors (nAChRs), studies show that neonicotinoids can induce adverse effects in mammals, including immunotoxicity, developmental issues, and reproductive toxicity[2][3].

This guide synthesizes current knowledge on the subchronic hepatorenal effects of this compound and compares it with other prevalent neonicotinoids such as Imidacloprid, Thiamethoxam, and Clothianidin. The data presented herein is crucial for understanding the toxicological profiles of these compounds and for the development of safer alternatives.

Comparative Analysis of Neonicotinoid-Induced Hepatorenal Toxicity

Subchronic exposure to various neonicotinoids has been shown to induce a range of dose-dependent effects on the liver and kidneys. The following tables summarize key quantitative data from studies on this compound and its counterparts.

Table 1: Comparative Effects of Neonicotinoids on Liver Function Parameters

NeonicotinoidAnimal ModelDose (mg/kg/day)DurationSerum ALTSerum ASTSerum ALPHistopathological ChangesReference
This compound MiceLow-dose (unspecified)SubchronicIncreasedIncreasedIncreasedCellular damage[1]
Imidacloprid Male Albino Mice5, 1015 daysNo significant changeNo significant changeNo significant changeNo pathological changes[4]
1515 daysSignificant increaseSignificant increaseSignificant increaseDegeneration, necrosis
Female KM Mice528 daysNo significant changeNo significant changeNo significant changeNo significant histopathological changes
2028 daysIncreasedIncreasedIncreasedObvious damage
Thiamethoxam Male Mice~15.8 (1/10 LD50)28 daysSignificant increaseSignificant increaseSignificant increaseNot specified
RatsSublethal doses6 weeksSignificant increaseSignificant increaseSignificant increaseHistopathological symptoms
Clothianidin Sprague-Dawley Rats30028 daysNot specifiedNot specifiedNot specifiedIncreased liver weight

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase

Table 2: Comparative Effects of Neonicotinoids on Kidney Function Parameters

NeonicotinoidAnimal ModelDose (mg/kg/day)DurationSerum CreatinineSerum UreaSerum Uric AcidHistopathological ChangesReference
This compound MiceLow-dose (unspecified)SubchronicIncreasedIncreasedIncreasedCellular damage
Imidacloprid Male Albino Mice5, 1015 daysNo significant changeNo significant changeNot specifiedNo pathological changes
1515 daysSignificant increaseSignificant increaseNot specifiedDegeneration of tubules and glomeruli
Thiamethoxam Male Mice~15.8 (1/10 LD50)28 daysSignificant increaseSignificant increaseSignificant increaseNot specified
RatsSublethal doses6 weeksNot significantly changedIncreasedIncreasedHistopathological symptoms
Clothianidin Sprague-Dawley Rats30028 daysNot specifiedNot specifiedNot specifiedNo obvious histopathological changes

Experimental Protocols

The assessment of hepatorenal toxicity in the cited studies generally follows established toxicological protocols. Below are detailed methodologies for key experiments.

Subchronic Animal Study Design
  • Animal Model: Male or female mice (e.g., Kunming, Albino) or rats (e.g., Sprague-Dawley) are commonly used. Animals are acclimatized for a week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups. The control group receives the vehicle (e.g., distilled water or corn oil), while treatment groups receive varying doses of the neonicotinoid.

  • Dosing: The test compound is administered orally via gavage daily for a subchronic period, typically ranging from 15 to 90 days.

  • Observation: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.

  • Sample Collection: At the end of the study period, animals are euthanized. Blood samples are collected for serum biochemical analysis, and liver and kidney tissues are excised for histopathological and biochemical assays.

Serum Biochemical Analysis
  • Blood Processing: Blood samples are centrifuged to separate the serum.

  • Parameter Measurement: Serum levels of liver function markers (ALT, AST, ALP) and kidney function markers (creatinine, urea, uric acid) are measured using commercial assay kits and a spectrophotometer according to the manufacturer's instructions.

Histopathological Examination
  • Tissue Fixation: Liver and kidney tissues are fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues are dehydrated in a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning and Staining: Thin sections (4-5 µm) are cut and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: Stained sections are examined under a light microscope to evaluate for any pathological changes, such as cellular degeneration, necrosis, inflammation, and changes in tissue architecture.

Oxidative Stress Marker Analysis
  • Tissue Homogenization: A portion of the liver and kidney tissue is homogenized in a suitable buffer.

  • Assays: The homogenates are used to measure levels of reactive oxygen species (ROS), malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using specific assay kits.

Visualizing the Pathways and Processes

To better understand the experimental approach and the potential mechanisms of toxicity, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping dosing Daily Oral Gavage (Subchronic Period: 15-90 days) grouping->dosing observation Daily Clinical Observation & Body Weight Measurement dosing->observation euthanasia Euthanasia & Sample Collection observation->euthanasia blood_collection Blood Collection euthanasia->blood_collection tissue_collection Liver & Kidney Tissue Collection euthanasia->tissue_collection serum_analysis Serum Biochemical Analysis (ALT, AST, Creatinine, Urea) blood_collection->serum_analysis histopathology Histopathological Examination (H&E Staining) tissue_collection->histopathology oxidative_stress Oxidative Stress Analysis (ROS, MDA, SOD, CAT) tissue_collection->oxidative_stress

Experimental workflow for assessing subchronic toxicity.

The toxic effects of neonicotinoids on the liver and kidneys are thought to be mediated, in part, by the induction of oxidative stress. This involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.

signaling_pathway cluster_cellular Cellular Response cluster_damage Organ Damage neonicotinoid Neonicotinoid Exposure (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) Production neonicotinoid->ros antioxidant Depletion of Antioxidant Defenses (SOD, CAT, GSH) neonicotinoid->antioxidant lipid_peroxidation Lipid Peroxidation (MDA Increase) ros->lipid_peroxidation inflammation Inflammation ros->inflammation apoptosis Apoptosis ros->apoptosis antioxidant->lipid_peroxidation organ_damage Hepatocyte & Renal Tubular Cell Damage lipid_peroxidation->organ_damage inflammation->organ_damage apoptosis->organ_damage

Proposed signaling pathway for neonicotinoid-induced hepatorenal toxicity.

A logical comparison of the hepatorenal toxicity of different neonicotinoids suggests that while they share a common mechanism of inducing oxidative stress, the severity of the outcome can vary.

logical_comparison exposure Subchronic Low-Dose Neonicotinoid Exposure This compound This compound exposure->this compound imidacloprid Imidacloprid exposure->imidacloprid thiamethoxam Thiamethoxam exposure->thiamethoxam clothianidin Clothianidin exposure->clothianidin outcome_this compound Demonstrated Hepatotoxicity & Nephrotoxicity This compound->outcome_this compound outcome_imidacloprid Dose-Dependent Hepatotoxicity & Nephrotoxicity imidacloprid->outcome_imidacloprid outcome_thiamethoxam Demonstrated Hepatotoxicity & Nephrotoxicity thiamethoxam->outcome_thiamethoxam outcome_clothianidin Evidence of Liver Weight Increase clothianidin->outcome_clothianidin

Comparative toxicity of different neonicotinoids.

References

validating the efficacy of nanocarrier-loaded Imidaclothiz against green peach aphids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of a novel nanopesticide formulation against conventional and biological control agents, supported by experimental data.

Introduction

The green peach aphid (Myzus persicae) is a formidable agricultural pest, causing significant economic losses through direct feeding damage and the transmission of plant viruses. Traditional control has heavily relied on chemical insecticides, but this has led to widespread insecticide resistance and environmental concerns. In the quest for more sustainable and effective solutions, nanotechnology offers a promising avenue. This guide provides a comprehensive comparison of a novel nanocarrier-loaded Imidaclothiz formulation against other control methods for the green peach aphid. The data presented is intended for researchers, scientists, and professionals in drug development to validate the efficacy of this innovative approach.

Comparative Efficacy Data

The following tables summarize the quantitative data from laboratory and field experiments, comparing the performance of nanocarrier-loaded this compound with conventional this compound and other alternatives.

Laboratory Bioassay: Mortality of Green Peach Aphids
TreatmentConcentrationMortality Rate at 24h (%)Mortality Rate at 48h (%)Mortality Rate at 72h (%)
Nanocarrier-Loaded this compound 1 mg/mLIncreased by 21.77% --
3 mg/mLIncreased by 21.37% --
5 mg/mLIncreased by 18.20% *--
This compound (Conventional)1, 3, 5 mg/mLBaseline--
Zinc Oxide Nanoparticles (ZnO NPs)20 ppm-4474
100 ppm75.5-100

*Note: The study on nanocarrier-loaded this compound reported the percentage increase in mortality compared to conventional this compound.[1] Data for Zinc Oxide Nanoparticles is from a separate study and is presented here for comparative purposes.[2]

Field Trial: Control Efficacy Against Green Peach Aphids on Tobacco Plants
TreatmentApplication RateDropping Rate of Aphids (%) - 4 daysControl Efficacy (%) - 4 daysControl Efficacy (%) - 6 days
Nanocarrier-Loaded this compound 20 & 40 mg/LSignificantly Higher *76.75 81.91
This compound (Conventional)20 & 40 mg/LBaseline39.8447.90

*Note: The dropping rate of aphids for the nanocarrier-loaded formulation was significantly higher than that of the conventional formulation.[1]

Alternative Control Methods for Green Peach Aphid

A holistic pest management strategy often involves a combination of approaches. Below is a comparison of various alternatives to nanocarrier-loaded this compound.

Control MethodExamplesMode of ActionAdvantagesDisadvantages
Chemical Insecticides Imidacloprid, Sulfoxaflor, Pirimicarb, Flonicamid, AfidopyropenNeurotoxic, targeting the insect's nervous system.[3][4]Rapid knockdown, high efficacy.Development of insecticide resistance, potential harm to non-target organisms.
Biological Control Parasitic wasps, ladybugs, gall midges, lacewings.Predation or parasitism of aphids.Environmentally friendly, sustainable.Slower to establish control, may not be effective against high aphid populations.
Biopesticides Zinc Oxide Nanoparticles (ZnO NPs)Induces mortality in nymphs.Environmentally friendly.Efficacy can be variable and slower than chemical insecticides.
Cultural Practices Removal of crop debris, use of reflective mulches, weed control.Reduces aphid reservoirs and repels incoming aphids.Non-toxic, preventative.May not be sufficient for established infestations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key experiments cited.

Laboratory Bioassay: Aphid Mortality Assessment

This protocol is based on the leaf dip method recommended by the Insecticide Resistance Action Committee (IRAC).

  • Preparation of Test Solutions: Serial dilutions of the test insecticides (nanocarrier-loaded this compound and conventional this compound) are prepared in distilled water. A control group with distilled water only is also included.

  • Leaf Disc Preparation: Leaf discs are cut from untreated host plant leaves (e.g., Chinese Cabbage for Myzus persicae).

  • Treatment Application: Each leaf disc is individually dipped into a test solution for 10 seconds with gentle agitation and then placed on paper towels to air dry.

  • Aphid Infestation: Once the leaf discs are dry, they are placed in petri dishes containing a layer of agar to maintain leaf turgidity. A set number of apterous adult aphids (e.g., 20-30) are then transferred onto each leaf disc.

  • Incubation: The petri dishes are sealed with ventilated lids and kept under controlled conditions (e.g., 20°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Aphid mortality is assessed at 24, 48, and 72 hours post-treatment. Aphids that are unable to right themselves within 10 seconds when prodded are considered dead.

  • Data Analysis: Mortality percentages are calculated and corrected for control mortality using Abbott's formula.

Field Trial: Insecticide Efficacy Evaluation

This protocol is a generalized procedure based on standard practices for field efficacy trials.

  • Experimental Design: The field trial is set up in a randomized complete block design with multiple replications for each treatment.

  • Plot Establishment: Individual plots of a specified size are established, with a buffer zone between plots to prevent spray drift.

  • Aphid Population Monitoring: Pre-treatment aphid counts are conducted to ensure a uniform infestation level across all plots.

  • Insecticide Application: The test insecticides are applied at specified rates using a calibrated sprayer to ensure uniform coverage. A control group is sprayed with water only.

  • Post-Treatment Assessment: The number of live aphids on a set number of leaves per plant is counted at specified intervals after treatment (e.g., 3, 5, and 7 days).

  • Data Analysis: The percentage reduction in the aphid population for each treatment is calculated relative to the untreated control. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Neonicotinoid Insecticides

This compound belongs to the neonicotinoid class of insecticides, which act on the insect's nervous system. They are agonists of the nicotinic acetylcholine receptors (nAChRs).

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACH Acetylcholine (ACh) NACHR Nicotinic Acetylcholine Receptor (nAChR) ACH->NACHR Binds (Reversible) NEONIC This compound (Neonicotinoid) NEONIC->NACHR Binds (Irreversible) ION_CHANNEL Ion Channel Opening NACHR->ION_CHANNEL Activation DEPOL Continuous Depolarization ION_CHANNEL->DEPOL Na+ Influx PARALYSIS Paralysis & Death DEPOL->PARALYSIS Leads to

Caption: Neonicotinoid insecticides bind irreversibly to nAChRs, leading to continuous nerve stimulation.

Experimental Workflow for Laboratory Bioassay

The following diagram illustrates the key steps in the laboratory-based evaluation of insecticide efficacy.

Lab_Workflow A Prepare Insecticide Dilutions C Dip Leaf Discs in Test Solutions A->C B Cut Leaf Discs from Untreated Plants B->C D Air Dry Treated Leaf Discs C->D E Place Discs in Petri Dishes with Agar D->E F Introduce Aphids to Each Leaf Disc E->F G Incubate under Controlled Conditions F->G H Assess Mortality at 24, 48, 72 hours G->H I Analyze Data and Calculate Efficacy H->I

Caption: Step-by-step workflow for the leaf dip bioassay to determine insecticide toxicity.

Conclusion

The evidence presented in this guide demonstrates that nanocarrier-loaded this compound offers a significant improvement in efficacy against the green peach aphid compared to its conventional formulation. The enhanced performance, observed in both laboratory and field settings, highlights the potential of nanotechnology to revolutionize pest management. By increasing the bioavailability and targeted delivery of the active ingredient, this nano-formulation not only improves control but also opens the possibility of reducing the overall amount of pesticide applied, thereby mitigating environmental impact. Further research into the long-term ecological effects and the development of resistance to such nano-formulations is warranted. However, the current data strongly supports the continued investigation and development of nanocarrier-based pesticide delivery systems as a potent tool in the integrated pest management of green peach aphids and other challenging agricultural pests.

References

Imidaclothiz and its Analogs: A Comparative Analysis of Binding Affinity to Insect vs. Mammalian Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Neonicotinoids exert their insecticidal action by acting as agonists at the nAChRs in the central nervous system of insects, leading to overstimulation, paralysis, and death.[1][2] The differential potency between insects and mammals is attributed to structural differences in the nAChR binding sites.[3][4]

Quantitative Comparison of Binding Affinity

The binding affinity of a compound to a receptor is typically quantified by the dissociation constant (Kd) or the concentration of the compound that inhibits 50% of a radioligand's binding (IC50). Lower values indicate higher affinity. The following table summarizes the binding affinities of Imidacloprid and its metabolite, desnitro-imidacloprid (DN-IMI), to various insect and mammalian nAChR subtypes.

CompoundReceptor SourceReceptor Subtype(s)Binding Affinity (Ki or IC50, nM)Reference
Imidacloprid Drosophila melanogaster (Fruit fly)Dα3/β2 (hybrid)High Affinity (qualitative)[5]
Nilaparvata lugens (Brown planthopper)Native nAChRsTwo high-affinity sites: <0.01 nM and 1.5 nM (Kd)
Ratα4β2Very Low Affinity (qualitative)
MousePutative α4β2>10,000
Desnitro-imidacloprid (DN-IMI) Insect nAChRs-Strongly reduced potency
Mammalian nAChRs-Increased affinity, similar to nicotine
Mouse brainPutative α4β29-33

Note: Specific binding affinity data for Imidaclothiz was not found in the reviewed literature. The data presented for Imidacloprid, a structurally similar neonicotinoid, is used to illustrate the expected comparative binding properties.

Studies have consistently shown that Imidacloprid binds with very high affinity to insect nAChRs. For instance, in the brown planthopper (Nilaparvata lugens), two high-affinity binding sites with Kd values of less than 0.01 nM and 1.5 nM were identified. In contrast, Imidacloprid displays a very low affinity for mammalian nAChRs, such as the rat α4β2 subtype. Interestingly, the desnitro metabolite of Imidacloprid (DN-IMI) shows a reversed selectivity, with a strongly reduced potency at insect nAChRs but a significantly increased affinity for mammalian nAChRs, comparable to that of nicotine.

Experimental Protocols

The determination of binding affinity is primarily achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor.

Radioligand Binding Assay Protocol (General)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for nAChRs.

1. Membrane Preparation:

  • Isolate tissues rich in the target nAChRs (e.g., insect heads or mammalian brain regions) or use cell lines expressing specific nAChR subtypes.

  • Homogenize the tissue or cells in an ice-cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer to a known protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding: Incubate the membrane preparation with a radiolabeled ligand that has a known high affinity for the target nAChR (e.g., [³H]Imidacloprid or [³H]epibatidine).

  • Non-specific Binding: In a parallel set of wells, incubate the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

  • Competitive Binding: In other wells, incubate the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (this compound).

3. Incubation and Filtration:

  • Incubate the plates to allow the binding to reach equilibrium.

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The activation of nAChRs by an agonist like this compound initiates a signaling cascade that differs in its consequences between insects and mammals.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis tissue Insect Heads or Mammalian Brain homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes (with nAChRs) centrifuge->membranes incubation Incubation membranes->incubation radioligand Radioligand ([³H]Imidacloprid) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Experimental workflow for a competitive radioligand binding assay.

Insect nAChR Signaling Pathway

In insects, the persistent activation of nAChRs by neonicotinoids leads to a continuous influx of cations, primarily Na⁺ and Ca²⁺. This causes sustained depolarization of the postsynaptic membrane, leading to hyperexcitation of the nervous system, followed by paralysis and death.

insect_nAChR_pathway cluster_membrane Postsynaptic Membrane (Insect Neuron) cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular nAChR Insect nAChR channel Ion Channel depolarization Sustained Depolarization nAChR->depolarization Na+/Ca2+ Influx This compound This compound (Agonist) This compound->nAChR Binds hyperexcitation Hyperexcitation depolarization->hyperexcitation paralysis Paralysis & Death hyperexcitation->paralysis

Simplified signaling pathway of this compound at an insect nAChR.

Mammalian nAChR Signaling Pathway

In mammals, nAChRs are involved in a wide range of physiological processes, including cognitive function and neuromuscular transmission. While neonicotinoids have a much lower affinity for mammalian nAChRs, their binding can still potentially modulate receptor function. The downstream signaling upon activation of mammalian neuronal nAChRs is more complex and can involve second messenger systems.

mammalian_nAChR_pathway cluster_membrane Postsynaptic Membrane (Mammalian Neuron) cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular nAChR Mammalian nAChR channel Ion Channel ca_influx Ca2+ Influx nAChR->ca_influx Ion Influx This compound This compound (Low Affinity) This compound->nAChR Weakly Binds second_messengers Second Messenger Activation (e.g., CaMKII) ca_influx->second_messengers gene_expression Modulation of Gene Expression second_messengers->gene_expression neurotransmission Modulation of Neurotransmitter Release second_messengers->neurotransmission

Simplified signaling pathway of this compound at a mammalian nAChR.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Imidaclothiz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Imidaclothiz, a neonicotinoid insecticide. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

Key Hazard Data:

PropertyValue/InformationSource
Chemical Class Neonicotinoid Insecticide[2][3]
Primary Hazard Toxic to aquatic life with long-lasting effects.[1][4]
Environmental Fate Persistent in water and not readily biodegradable. Biodegradation is a primary process in its degradation in aquatic environments, with a half-life of 72-187 days in non-sterilized lake water.
Human Health Hazards Harmful if swallowed. Causes serious eye damage and may cause an allergic skin reaction.
GHS Classification (for related compounds) H301/H302: Toxic/Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

  • Personal Protective Equipment (PPE) and Handling:

    • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the chemical.

    • Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Waste Collection and Segregation:

    • Do Not Dispose Down the Drain: Due to its aquatic toxicity, this chemical must never be poured down the drain.

    • Designated Waste Container: Collect all waste containing this compound in a designated, chemically compatible, and sealable container. The container should be clearly labeled for hazardous waste.

  • Container Labeling and Storage:

    • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic to Aquatic Life").

    • Secure Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and acid anhydrides.

  • Waste Disposal:

    • Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste disposal. This typically involves contacting the institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through regular trash or other non-compliant means.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your institution's EHS office.

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not found, the principles of chemical waste management are based on established safety and environmental protection protocols. The "Cradle-to-Grave" management approach for hazardous waste, mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, provides the framework for the procedures outlined above. This involves tracking the chemical from its acquisition to its final disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage and Documentation cluster_2 Phase 3: Disposal Request and Pickup cluster_3 Phase 4: Final Disposition A Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Securely Seal Container C->D E Store in a Designated, Safe Location D->E F Maintain Waste Inventory Log E->F G Contact Environmental Health & Safety (EHS) Office F->G H Schedule Waste Pickup G->H I Prepare for Transport H->I J Licensed Hazardous Waste Transporter Collects Waste I->J K Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Environmentally Sound Disposal K->L

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.